molecular formula C13H8N6S B2854626 Bis(1-benzotriazolyl)methanethione CAS No. 4314-19-6

Bis(1-benzotriazolyl)methanethione

Cat. No.: B2854626
CAS No.: 4314-19-6
M. Wt: 280.31
InChI Key: ZRXHYHZENMJKMG-UHFFFAOYSA-N
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Description

Bis(1-benzotriazolyl)methanethione is a useful research compound. Its molecular formula is C13H8N6S and its molecular weight is 280.31. The purity is usually 95%.
BenchChem offers high-quality Bis(1-benzotriazolyl)methanethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(1-benzotriazolyl)methanethione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(benzotriazol-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6S/c20-13(18-11-7-3-1-5-9(11)14-16-18)19-12-8-4-2-6-10(12)15-17-19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXHYHZENMJKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=S)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4314-19-6
Record name Bis(1-benzotriazolyl)methanethione
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Foundational & Exploratory

Bis(benzotriazol-1-yl)methanethione: A Next-Generation Thiophosgene Equivalent in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and drug development, the construction of thioureas, isothiocyanates, and thioesters frequently relies on highly reactive thiocarbonyl transfer reagents. Historically, thiophosgene (CSCl₂) has been the reagent of choice; however, its extreme toxicity, volatility, and propensity for over-reaction pose severe limitations.

Bis(benzotriazol-1-yl)methanethione has emerged as a bench-stable, non-toxic, and highly controllable alternative[1]. Pioneered extensively by Alan R. Katritzky and colleagues, this reagent allows for the precise, stepwise synthesis of mono-, di-, and trisubstituted thioureas without the moisture-sensitivity issues associated with other alternatives like 1,1'-thiocarbonyldiimidazole (TCDI)[2]. This whitepaper provides an in-depth mechanistic guide to its properties, synthesis, and application in self-validating experimental workflows.

Chemical Identity & Nomenclature

Understanding the structural identity of the reagent is critical for predicting its reactivity. The molecule consists of a central thiocarbonyl core flanked by two electron-withdrawing benzotriazole moieties, which act as excellent leaving groups during nucleophilic acyl substitution.

Table 1: Chemical Identity & Physicochemical Properties

PropertyValue
IUPAC Name bis(1H-1,2,3-benzotriazol-1-yl)methanethione
Common Synonyms 1,1'-Thiocarbonyldi(benzotriazole); Di(1H-benzotriazol-1-yl)methanethione
CAS Registry Number 4314-19-6
Molecular Formula C₁₃H₈N₆S
Molecular Weight 280.31 g/mol
SMILES String C1=CC=C2C(=C1)N=NN2C(=S)N3C4=CC=CC=C4N=N3

Data supported by commercial chemical registries ()[].

Mechanistic Synthesis of the Reagent

The synthesis of bis(benzotriazol-1-yl)methanethione is achieved through the reaction of 1-(trimethylsilyl)benzotriazole with thiophosgene[2].

Causality in Reaction Design: The use of the trimethylsilyl (TMS) derivative rather than free benzotriazole is a deliberate mechanistic choice. The TMS group acts as a Lewis acid equivalent, enhancing the nucleophilicity of the benzotriazole nitrogen[2]. Upon attacking the highly electrophilic thiophosgene core, the reaction is thermodynamically driven to completion by the formation and volatilization of trimethylsilyl chloride (TMSCl) gas, preventing reversible side reactions and ensuring near-quantitative yields[4].

SynthesisPathway TMS 1-(Trimethylsilyl)benzotriazole (2 eq) Product Bis(benzotriazol-1-yl)methanethione (Target Reagent) TMS->Product Nucleophilic Attack (- TMSCl) TMSCl TMS-Cl (Volatile Byproduct) TMS->TMSCl CSCl2 Thiophosgene (CSCl2) (1 eq) CSCl2->Product Electrophilic Core CSCl2->TMSCl

Fig 1: Mechanistic synthesis pathway of Bis(benzotriazol-1-yl)methanethione driven by TMSCl volatilization.

Core Applications in Drug Development

Stable Isothiocyanate Equivalents

Traditional isothiocyanates (R-N=C=S) are highly reactive, toxic, and difficult to store. Bis(benzotriazol-1-yl)methanethione solves this by reacting with primary amines to form 1-(alkyl/arylthiocarbamoyl)benzotriazoles [2]. These intermediates are bench-stable, crystalline solids that act as "isothiocyanate equivalents," allowing researchers to store them indefinitely and react them with secondary amines on demand to form complex thioureas ()[4].

Guanylation and Thioesterification

Beyond thioureas, the reagent is utilized in the synthesis of substituted guanidines via reaction with triphenylphosphine ylides[5]. Furthermore, it reacts cleanly with phenols and naphthols to yield O-aryl benzotriazole-1-carbothioates, acting as a highly efficient thioesterification agent where traditional reagents fail[6].

Experimental Methodologies: A Self-Validating Protocol

As a Senior Application Scientist, it is crucial to design protocols that inherently validate their own success through phase separation and thermodynamic stability. The following is a field-proven workflow for synthesizing unsymmetrical thioureas.

Protocol: Stepwise Synthesis of Unsymmetrical Thioureas

Phase 1: Mono-Addition (Formation of the Isothiocyanate Equivalent)

  • Procedure: Dissolve 1.0 eq of bis(benzotriazol-1-yl)methanethione in anhydrous CH₂Cl₂ at room temperature. Add 1.0 eq of a primary amine dropwise. Stir for 2 hours.

  • Mechanistic Causality: The electron-withdrawing benzotriazole rings make the thiocarbonyl carbon highly electrophilic. The primary amine displaces one benzotriazole molecule. The reaction naturally halts at mono-addition because the resulting 1-(alkylthiocarbamoyl)benzotriazole intermediate is resonance-stabilized, drastically reducing its electrophilicity and preventing premature di-addition[2].

Phase 2: Self-Validating Purification

  • Procedure: Wash the organic layer with a 5% aqueous Na₂CO₃ solution. Extract the organic layer, dry over MgSO₄, and concentrate under vacuum.

  • Mechanistic Causality: The displaced benzotriazole byproduct is weakly acidic (pKa ~8.2). The mild carbonate base selectively deprotonates it to form a water-soluble sodium benzotriazolate salt. This partitions entirely into the aqueous phase, leaving the pure, neutral intermediate in the organic phase. This eliminates the need for silica gel chromatography[6].

Phase 3: Di-Addition (Target Formation)

  • Procedure: Dissolve the isolated intermediate in CH₂Cl₂ or DMF. Add 1.0 eq of a secondary amine and apply mild heating (40–60°C).

  • Mechanistic Causality: Because the second benzotriazole group is attached to a less electrophilic core, it requires thermal energy to be displaced. Heating drives the nucleophilic attack of the secondary amine, yielding the final unsymmetrical thiourea cleanly[7].

Workflow Reagent Bis(benzotriazol-1-yl)methanethione Intermediate 1-(Alkylthiocarbamoyl)benzotriazole (Stable Intermediate) Reagent->Intermediate Step 1: Mono-addition Waste Benzotriazole (BtH) Removed via 5% Na2CO3 wash Reagent->Waste Leaving Group 1 Amine1 Primary Amine (R1-NH2) CH2Cl2, RT Amine1->Intermediate Thiourea Unsymmetrical Thiourea (Final Product) Intermediate->Thiourea Step 2: Di-addition Intermediate->Waste Leaving Group 2 Amine2 Secondary Amine (R2-NH2) Heat / Base Amine2->Thiourea

Fig 2: Stepwise synthesis of unsymmetrical thioureas via stable benzotriazole intermediates.

Comparative Analysis of Thioacylating Reagents

To justify the selection of bis(benzotriazol-1-yl)methanethione in scaling up drug development workflows, we must compare it against historical standards.

Table 2: Comparative Analysis of Thioacylating Reagents

ReagentToxicityStability / HandlingReactivity ProfileByproduct Removal
Thiophosgene (CSCl₂) Highly ToxicVolatile liquid, highly moisture-sensitiveProne to over-reaction yielding symmetrical thioureasGenerates HCl gas; requires strong base
1,1'-Thiocarbonyldiimidazole (TCDI) ModerateHighly hygroscopic, limited shelf-lifeGood, but requires strictly anhydrous conditionsImidazole (water-soluble, mild base)
Bis(benzotriazol-1-yl)methanethione LowBench-stable crystalline solid Excellent stepwise control (mono- vs di-addition) Benzotriazole (removed via mild Na₂CO₃ wash)

Comparative data derived from Katritzky's foundational studies on thiocarbonyl equivalents[2].

References

  • Katritzky, A. R., et al. (2004). 1-(Alkyl/Arylthiocarbamoyl)benzotriazoles as Stable Isothiocyanate Equivalents: Synthesis of Di- and Trisubstituted Thioureas. The Journal of Organic Chemistry, 69(9), 2976-2982.[Link]

  • Katritzky, A. R., et al. (2005). Benzotriazole-Assisted Thioacylation. The Journal of Organic Chemistry, 70(23), 9211-9214.[Link]

  • Khashab, N. M. (2006). Novel Guanylating and Imidoylating Reagents. University of Florida Dissertation Archive.[Link]

Sources

Safety data sheet Bis(1-benzotriazolyl)methanethione SDS

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of Bis(1-benzotriazolyl)methanethione

Introduction

Bis(1-benzotriazolyl)methanethione (CAS: 4314-19-6), also known as 1,1′-(Thiocarbonyl)bis-1H-benzotriazole, is a versatile solid reagent widely utilized in synthetic chemistry.[1][2][3] Its primary role is as a stable, solid thiophosgene equivalent, making it an essential tool for thioacylation reactions. Researchers and drug development professionals employ this compound in the synthesis of substituted thiosemicarbazides, N-hydroxythioureas, and in the guanylation of amines.[1]

While its utility is significant, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive analysis of the safety data for Bis(1-benzotriazolyl)methanethione, moving beyond mere compliance to offer a field-proven framework for risk assessment, safe handling, and emergency response tailored for research and development professionals.

Chemical and Physical Identity

A precise understanding of the compound's properties is the foundation of safe laboratory practice. These data inform storage conditions, handling techniques, and potential physical hazards.

PropertyValueSource(s)
CAS Number 4314-19-6[1][2][3][4][5]
Molecular Formula C13H8N6S[2][3][4][5]
Molecular Weight 280.31 g/mol [1][3][4][5]
Appearance White to yellow powder/solid[1][4]
Melting Point 170-174 °C[1][3][4]
Storage Temperature 2-8°C[1][3][4]

Hazard Identification and Toxicological Profile

Bis(1-benzotriazolyl)methanethione is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary safety precautions. The primary hazards are associated with irritation and acute oral toxicity.

GHS ClassificationCodeDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[1][3][5]
Hazard Statements H302Harmful if swallowed[1][5]
H315Causes skin irritation[1][6]
H319Causes serious eye irritation[1][6]
H335May cause respiratory irritation[1]
Hazard Classes Acute Tox. 4 (Oral)[1]
Skin Irrit. 2[1][6]
Eye Irrit. 2A[6]
STOT SE 3Specific target organ toxicity (single exposure)[1]
Target Organs Respiratory system[1]
Expert Analysis of Toxicological Data:
  • Oral Toxicity (H302): The classification "Harmful if swallowed" is substantiated by an acute oral LD50 of 1600 mg/kg in rats. This value indicates a moderate level of toxicity upon ingestion. The primary causality is the chemical's interference with biological processes following absorption in the gastrointestinal tract. This necessitates strict prohibitions on eating, drinking, or smoking in handling areas to prevent accidental ingestion.

  • Skin and Eye Irritation (H315 & H319): As a fine powder, the compound presents a significant risk of mechanical and chemical irritation to the skin and, more critically, the eyes. The "Causes serious eye irritation" warning underscores the need for mandatory eye protection, as contact can lead to significant, potentially lasting damage.[6] Skin contact can result in localized redness and inflammation.

  • Respiratory Irritation (H335): The H335 warning, targeting the respiratory system, is a direct consequence of the compound's physical form as a powder.[1] Inhalation of airborne dust can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing and discomfort. This hazard is the primary driver for the mandatory use of engineering controls like fume hoods.

cluster_0 Hazard Identification cluster_1 Risk Mitigation & PPE cluster_2 Emergency Response H302 H302: Harmful if Swallowed NoIngestion Strict No-Food/Drink Policy H302->NoIngestion Prevents accidental ingestion H315 H315: Causes Skin Irritation Gloves Wear Nitrile Gloves H315->Gloves Barrier to prevent contact H319 H319: Causes Serious Eye Irritation Goggles Wear Safety Goggles/Face Shield H319->Goggles Protects from dust particles H335 H335: May Cause Respiratory Irritation FumeHood Handle in Fume Hood H335->FumeHood Contains aerosolized powder FirstAid_Ingest Seek Immediate Medical Attention NoIngestion->FirstAid_Ingest If exposure occurs FirstAid_Skin Wash with Soap & Water Gloves->FirstAid_Skin If exposure occurs FirstAid_Eye Rinse Eyes for 15 min Goggles->FirstAid_Eye If exposure occurs FirstAid_Inhale Move to Fresh Air FumeHood->FirstAid_Inhale If exposure occurs

Diagram 1: Hazard Identification and Response Workflow.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is required to handle Bis(1-benzotriazolyl)methanethione safely.

Engineering Controls

The primary engineering control is a certified chemical fume hood. This is non-negotiable. The causality is clear: a fume hood provides constant airflow that captures and exhausts airborne particles, directly mitigating the H335 respiratory hazard by preventing the user from inhaling the dust.

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard profile.

  • Eye Protection: Chemical safety goggles are mandatory.[1][6] In situations where significant dust may be generated, a face shield worn over goggles provides a superior level of protection against the H319 serious eye irritation hazard.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][6] This creates an essential barrier to prevent direct skin contact, addressing the H315 skin irritation warning. Gloves should be inspected before use and disposed of properly after handling.

  • Respiratory Protection: When handling the material outside of a fume hood (a practice that should be avoided), a NIOSH-approved N95 dust mask or equivalent respirator is required as a minimum safeguard against the H335 hazard.[1]

  • Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.

Step-by-Step Standard Handling Protocol

This protocol is designed as a self-validating system to minimize exposure at every stage.

  • Preparation:

    • Verify the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the hood to minimize traffic in and out of the containment area.

  • Aliquotting the Reagent:

    • Retrieve the reagent container from its designated 2-8°C storage location.[1][3][4]

    • Allow the container to equilibrate to room temperature inside the fume hood before opening. This critical step prevents atmospheric moisture from condensing on the cold powder, which can affect its reactivity and cause clumping.

    • Carefully open the container inside the hood.

    • Use a clean spatula to transfer the desired amount of the white to yellow powder to a weigh boat on a tared balance.[1][4] Perform this action slowly and close to the work surface to minimize dust generation.

    • Securely close the main reagent container immediately after use.

  • Reaction Setup/Dissolution:

    • Transfer the weighed powder directly into the reaction vessel or a flask for dissolution.

    • If creating a solution, add the solvent slowly to the powder to avoid splashing.

  • Decontamination and Waste Disposal:

    • Carefully fold the disposable bench paper inward, containing any residual powder.

    • Dispose of the bench paper, weigh boat, and any contaminated consumables (e.g., pipette tips) into a designated solid chemical waste container.

    • Wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., acetone) and dispose of the cleaning materials in the chemical waste.

    • Remove gloves last and wash hands thoroughly with soap and water.[6]

Diagram 2: Step-by-Step Safe Handling Workflow.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures
  • Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult or irritation persists, seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area thoroughly with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[8]

  • Eye Contact: This is a critical exposure route. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[8] The duration and immediacy of rinsing are the most critical factors in mitigating serious eye damage.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical treatment.

Exposure Exposure Event Occurs Inhalation Inhalation? Exposure->Inhalation Skin Skin Contact? Exposure->Skin Eye Eye Contact? Exposure->Eye Ingestion Ingestion? Exposure->Ingestion Action_Inhale Move to Fresh Air, Seek Medical Advice if Symptoms Persist Inhalation->Action_Inhale Yes Action_Skin Wash with Soap & Water for 15 min, Remove Contaminated Clothing Skin->Action_Skin Yes Action_Eye CRITICAL: Flush Eyes with Water for 15+ min, Seek IMMEDIATE Medical Attention Eye->Action_Eye Yes Action_Ingest Rinse Mouth, Seek IMMEDIATE Medical Attention Ingestion->Action_Ingest Yes

Diagram 3: Emergency First-Aid Decision Tree.
Spill Response

For small laboratory spills:

  • Ensure the area is well-ventilated (keep the fume hood running).

  • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent the powder from becoming airborne.

  • Carefully sweep or scoop the material into a labeled waste container.

  • Decontaminate the area with a suitable solvent and dispose of all cleaning materials as hazardous waste.

Stability, Storage, and Incompatibility

  • Stability: The compound is stable under the recommended storage conditions. Decomposition is not expected if used and stored according to specifications.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at 2-8°C.[1][3][4] This temperature range helps ensure long-term chemical stability.

  • Incompatible Materials: Avoid contact with strong oxidizing agents. Reactions with strong oxidizers can be vigorous and exothermic, potentially creating a hazardous situation.

  • Hazardous Decomposition Products: Under thermal decomposition (e.g., in a fire), the compound may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

Conclusion

Bis(1-benzotriazolyl)methanethione is a valuable reagent whose safe use hinges on a proactive and informed approach to risk management. By understanding the specific hazards of oral toxicity, irritation, and respiratory sensitivity, researchers can implement the robust engineering controls, appropriate PPE, and meticulous handling protocols outlined in this guide. This framework, grounded in the causality behind each safety recommendation, empowers scientists and drug development professionals to leverage the synthetic utility of this compound while maintaining the highest standards of laboratory safety.

References

  • Safety Data Sheet. (2014, January 22). Provided by a chemical supplier.
  • SAFETY DATA SHEET - SysKem Chemie GmbH. (2019, June 24). SysKem Chemie GmbH. Retrieved March 7, 2024, from [Link]

Sources

Bis(1-benzotriazolyl)methanethione (C13H8N6S): A Next-Generation Thiocarbonyl Transfer Reagent in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the construction of carbon-sulfur bonds and thiocarbonyl scaffolds (such as thioureas and thioamides) is a critical objective. Historically, this required the use of thiophosgene (CSCl2) or carbon disulfide (CS2)—reagents notorious for their extreme toxicity, volatility, and corrosive nature.

Bis(1-benzotriazolyl)methanethione (Molecular Formula: C13H8N6S) has emerged as a highly effective, bench-stable solid alternative[1]. Functioning as a stable thiophosgene equivalent, this reagent allows for precise thioacylation, thiocarbamoylation, and radical deoxygenation without the severe handling hazards of liquid thioacylating agents[2]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for leveraging C13H8N6S in green mechanochemical synthesis and complex structural modifications.

Physicochemical and Structural Profiling

Understanding the physical parameters of C13H8N6S is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during solid-state milling.

Table 1: Physicochemical Profile of C13H8N6S [3][]

ParameterSpecification
IUPAC Name Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione
Molecular Formula C13H8N6S
Molecular Weight 280.31 g/mol
CAS Registry Number 4314-19-6
Melting Point 170 – 174 °C
Physical Appearance White to yellow crystalline powder
Storage Conditions 2 – 8 °C, protect from moisture
Solubility Soluble in CH2Cl2, THF, DMF; Insoluble in water
Primary Utility Thiophosgene equivalent, Thioacylating agent

Mechanistic Utility in Organic Synthesis

Stable Isothiocyanate Equivalents

When synthesizing non-symmetrical thioureas, traditional solution-phase methods often suffer from the rapid decomposition of intermediates. Bis(1-benzotriazolyl)methanethione reacts with primary or secondary amines to form 1-(thiocarbamoyl)benzotriazoles[5]. Because the benzotriazole moiety is an excellent leaving group, these intermediates act as stable isothiocyanate equivalents, allowing for a controlled, stepwise addition of a second, distinct amine to yield highly substituted thioureas[5].

Mechanochemical Synthesis (Green Chemistry)

The drive toward sustainable chemistry has highlighted the value of solvent-free mechanochemistry. demonstrated that ball milling C13H8N6S with amines bypasses the instability of aromatic N-thiocarbamoyl benzotriazoles observed in solution[6][7]. The solid-state environment traps the reactive intermediate, enabling quantitative "click-type" mechanochemical synthesis of complex organocatalysts and active pharmaceutical ingredients (APIs) without bulk solvent waste[6][7].

Radical Deoxygenation of Benzylic Alcohols

Deoxygenation of secondary alcohols is traditionally achieved via the Barton-McCombie reaction, which relies on toxic organotin reagents. developed an unprecedented protocol using C13H8N6S to form benzyloxythioacylbenzotriazole (ROCSBt) intermediates[2][8]. Under radical initiation with the less toxic tris(trimethylsilyl)silane ((TMS)3SiH), the intermediate undergoes highly regioselective β-scission of the C–O bond (rather than the N–N benzotriazole ring cleavage), yielding the deoxygenated hydrocarbon[2][8].

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in causality and validation checkpoints to ensure high-fidelity replication in drug development laboratories.

Protocol A: Mechanochemical Synthesis of Non-Symmetrical Thioureas

Reference: Adapted from [7]

  • Milling Preparation : In a 10 mL stainless steel milling jar, add bis(1-benzotriazolyl)methanethione (1.0 equiv) and the first primary amine (1.0 equiv).

    • Causality: Conducting this in the solid state prevents the rapid decomposition of the aromatic intermediate that typically plagues solution-phase reactions, effectively trapping the 1-(thiocarbamoyl)benzotriazole intermediate.

  • First Milling Cycle : Insert a 7 mm stainless steel ball and mill at a frequency of 30 Hz for 10 minutes.

    • Causality: The 30 Hz frequency provides the precise kinetic energy required to disrupt the solid-state crystal lattice, driving the nucleophilic addition-elimination reaction and releasing one equivalent of 1H-benzotriazole.

  • Second Amine Addition : Open the jar and introduce the second amine (1.0 equiv) alongside solid Na2CO3 (1.0 equiv).

    • Causality: Na2CO3 acts as an acid scavenger. By neutralizing the released 1H-benzotriazole (pKa ~8.2), it prevents the protonation of the incoming second amine, ensuring its nucleophilicity remains high.

  • Second Milling Cycle : Mill for an additional 15 minutes at 30 Hz.

  • Workup & Validation : Extract the resulting powder with ethyl acetate and wash sequentially with 1M aqueous NaOH and brine.

    • Validation: The NaOH wash deprotonates the 1H-benzotriazole byproduct, rendering it entirely water-soluble as a sodium salt. TLC (Hexanes/EtOAc) should show a single new spot corresponding to the pure non-symmetrical thiourea in the organic phase.

Workflow1 A Bis(1-benzotriazolyl)methanethione (Solid Reagent) C 1-(Thiocarbamoyl)benzotriazole (Stable Intermediate) A->C Ball Milling (30 Hz) Addition-Elimination F 1H-Benzotriazole (Water-Soluble Byproduct) A->F -1 eq HBt B 1st Amine (R1-NH2) (Nucleophile) B->C E Non-Symmetrical Thiourea (Target Product) C->E Ball Milling (30 Hz) 2nd Addition-Elimination C->F -1 eq HBt D 2nd Amine (R2-NH2) + Na2CO3 (Nucleophile & Base) D->E

Mechanochemical solid-state synthesis of non-symmetrical thioureas via a stable intermediate.

Protocol B: Radical Deoxygenation of Benzylic Alcohols

Reference: Adapted from[2]

  • Thioacylation : Dissolve the benzylic alcohol (1.0 equiv) in anhydrous CH2Cl2 under an inert argon atmosphere. Add bis(1-benzotriazolyl)methanethione (1.2 equiv) and triethylamine (0.3 equiv). Stir at room temperature until TLC confirms complete consumption of the alcohol.

    • Causality: Triethylamine functions as a catalytic base, deprotonating the alcohol to increase its nucleophilicity. This facilitates rapid attack on the highly electrophilic thiocarbonyl carbon of C13H8N6S, forming the ROCSBt intermediate.

  • Solvent Exchange : Concentrate the mixture under reduced pressure and redissolve the crude ROCSBt intermediate in anhydrous toluene.

    • Causality: Toluene is utilized because it does not act as a competing halogen or radical donor, and its higher boiling point supports the thermal requirements of the subsequent radical chain reaction.

  • Radical Reduction : Add (TMS)3SiH (1.5 equiv) and azobisisobutyronitrile (AIBN) (0.2 equiv). Heat the mixture to 80 °C (or apply microwave irradiation).

    • Causality: Thermal decomposition of AIBN initiates the radical chain. The silyl radical selectively attacks the thiocarbonyl sulfur. Because the benzylic C–O bond is weaker than the benzotriazolyl N–N bond, the system undergoes a regioselective β-scission, expelling a stable benzylic radical which then abstracts a hydrogen atom from (TMS)3SiH to form the deoxygenated product.

  • Purification : Concentrate the reaction mixture and purify via silica gel flash chromatography to isolate the deoxygenated hydrocarbon.

Workflow2 A Benzylic Alcohol (Ar-CH(OH)-R) C Benzyloxythioacylbenzotriazole (ROCSBt Intermediate) A->C Et3N, CH2Cl2 Thioacylation B Bis(1-benzotriazolyl)methanethione (Thioacylating Agent) B->C E Deoxygenated Hydrocarbon (Ar-CH2-R) C->E 80°C or Microwave Radical β-Scission D (TMS)3SiH + AIBN (Radical Source & H-Donor) D->E H-atom Transfer

Radical deoxygenation of benzylic alcohols via benzyloxythioacylbenzotriazole intermediate.

References

  • Katritzky, A. R., et al. (2004). "1-(Alkyl/Arylthiocarbamoyl)benzotriazoles as Stable Isothiocyanate Equivalents: Synthesis of Di- and Trisubstituted Thioureas." The Journal of Organic Chemistry, 69(9), 2976-2982. URL:[Link]

  • Kumar, D., Singh, A. S., & Tiwari, V. K. (2015). "An unprecedented deoxygenation protocol of benzylic alcohols using bis(1-benzotriazolyl)methanethione." RSC Advances, 5, 31584-31593. URL:[Link]

  • Štrukil, V. (2017). "Mechanochemical synthesis of thioureas, ureas and guanidines." Beilstein Journal of Organic Chemistry, 13, 1828–1849. URL:[Link]

Sources

Technical Guide: Solubility & Solvent Selection for Bis(1-benzotriazolyl)methanethione

[1]

Executive Summary

Bis(1-benzotriazolyl)methanethione (also known as 1,1'-thiocarbonyldi-1H-benzotriazole) is a stable, solid thiocarbonyl transfer reagent used to introduce the C=S moiety into nucleophiles.[1] It serves as a safer, easier-to-handle alternative to thiophosgene (

1

Effective utilization of this reagent relies on selecting solvents that dissolve the compound without triggering premature decomposition. It is soluble in polar aprotic solvents (DCM, THF) but exhibits high reactivity (decomposition) in protic solvents (water, alcohols) and nucleophilic media.[1]

Key Physicochemical Data:

  • CAS Number: 4314-19-6[1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 280.31 g/mol [2][3]

  • Appearance: Yellow to white crystalline solid

  • Melting Point: 170–174 °C[2][3]

Solubility Profile & Solvent Compatibility

The solubility behavior of Bis(1-benzotriazolyl)methanethione is dictated by its dual benzotriazole rings (aromatic, lipophilic) and the central thiocarbonyl group (polar, electrophilic).[1]

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusStabilityRecommendation
Chlorinated Dichloromethane (DCM), ChloroformHigh StablePreferred for reactions & handling.[1]
Ethers THF, 1,4-DioxaneGood StableExcellent for reactions requiring higher T than DCM.[1]
Polar Aprotic Acetonitrile (MeCN), DMF, DMSOModerate to High Stable*Good for polar substrates; ensure dryness.[1]
Aromatic Toluene, BenzeneLow to Moderate StableUsed for high-temp reflux; often requires heating to dissolve.[1]
Alcohols Methanol, Ethanol, IsopropanolDecomposes UnstableAVOID. Reacts to form thionocarbonates.[1]
Aqueous Water, BuffersInsoluble/Decomposes UnstableAVOID. Rapid hydrolysis to benzotriazole + COS/CO2.[1]
Alkanes Hexanes, PentaneInsoluble StableUsed as antisolvents for precipitation/purification.[1]
Mechanistic Insights on Dissolution
  • Pi-Pi Stacking: The planar benzotriazole rings facilitate solubility in aromatic solvents (like toluene) and chlorinated solvents (DCM/Chloroform) via favorable dispersion forces.[1]

  • Dipole Interactions: The thiocarbonyl (

    
    ) bond creates a dipole that interacts well with polar aprotic solvents like THF and Acetonitrile.
    
  • Nucleophilic Incompatibility: The central carbon is highly electrophilic. Solvents with nucleophilic oxygen or nitrogen atoms (water, alcohols, primary amines) will attack this center, displacing a benzotriazole group and destroying the reagent.[1]

Decision Framework: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application.

SolventSelectionStartSelect Solvent forBis(1-benzotriazolyl)methanethioneApplicationIntended Application?Start->ApplicationReactionSynthesis / ReactionApplication->ReactionPurificationPurification / RecrystallizationApplication->PurificationTempReqTemperature Requirement?Reaction->TempReqAvoidCRITICAL AVOID:Water, Alcohols, AminesReaction->AvoidIncompatiblePrecipPrecipitation MethodPurification->PrecipLowTempRoom Temp or < 40°CTempReq->LowTempHighTempReflux > 60°CTempReq->HighTempDCMUSE: Dichloromethane (DCM)(Best general solubility)LowTemp->DCMTHFUSE: THF or Toluene(For thermal activation)HighTemp->THFSystemDissolve in DCM/THF,then add Hexanes/EtherPrecip->System

Figure 1: Decision tree for solvent selection emphasizing the exclusion of protic solvents.

Experimental Protocols

Standard Dissolution Protocol (DCM/THF)

Purpose: To prepare a stock solution for thiocarbonylation reactions.

  • Preparation: Oven-dry all glassware. Purge the flask with Nitrogen or Argon.

  • Weighing: Weigh the required amount of Bis(1-benzotriazolyl)methanethione quickly in air (it is relatively stable but prolonged exposure to humidity should be avoided).[1]

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) or THF (approx. 5–10 mL per gram of reagent).

  • Agitation: Sonicate or stir magnetically at room temperature. The yellow solid should dissolve completely within 1–2 minutes to form a clear yellow solution.

    • Note: If the solution turns cloudy or precipitates a white solid, moisture may be present (hydrolysis to benzotriazole).[1]

Recrystallization/Purification Protocol

Purpose: To purify the reagent if it has partially decomposed (indicated by white powder/benzotriazole).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling DCM or Chloroform .

  • Filtration: If insoluble white solids remain (likely benzotriazole byproduct), filter the hot solution through a sintered glass funnel or cotton plug.

  • Crystallization:

    • Method A (Evaporation): Allow the DCM to evaporate slowly in a fume hood.

    • Method B (Anti-solvent): Add Hexanes or Diethyl Ether dropwise to the concentrated DCM solution until turbidity persists. Cool to 4°C.

  • Collection: Filter the yellow crystals and dry under vacuum.

Handling & Stability

Hydrolysis Risk

Bis(1-benzotriazolyl)methanethione hydrolyzes according to the following pathway in the presence of moisture:

1
  • Indicator: The formation of a white, insoluble precipitate in DCM usually indicates the formation of Benzotriazole (which is less soluble in cold DCM than the reagent).[1]

Storage
  • Temperature: Store at 2–8 °C.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible.[4]

  • Container: Tightly sealed amber glass to prevent photo-degradation and moisture ingress.[1]

References

  • Katritzky, A. R., et al. Thiocarbonyl Transfer Reagents.[1] Journal of Organic Chemistry. [Link]

  • Ferraro, V., et al. Synthesis of Bis(benzotriazol-1-yl)methane Derivatives. MDPI Proceedings, 2019.[1][5] [Link][1]

  • National Institutes of Health (NIH). PubChem Compound Summary: 1,1'-Thiocarbonyldi-1H-benzotriazole. [Link][1]

Beyond Thiophosgene: A Technical Guide to Safer Thiocarbonylation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on thiophosgene substitutes in medicinal chemistry, structured for professional researchers and drug developers.

Executive Summary & Core Directive

Thiophosgene (CSCl₂) has historically been the gold standard for introducing the thiocarbonyl moiety (


) due to its high electrophilicity. However, its extreme toxicity, volatility, and hydrolytic instability pose significant safety and operational risks in modern drug discovery workflows.

This guide provides a validated framework for selecting and implementing thiophosgene substitutes . As a Senior Application Scientist, I assert that the shift from CSCl₂ is not merely a safety compliance measure but a strategic upgrade to synthetic precision. The reagents detailed below—TCDI , DPT , and CS₂-based activation strategies —offer superior chemoselectivity and handling profiles, enabling the synthesis of complex isothiocyanates, thioureas, and cyclic thionocarbonates without the operational hazard of CSCl₂.

Strategic Selection Framework

Selection of a thiocarbonyl transfer reagent should be driven by substrate tolerance, scale, and downstream purification requirements.

Decision Matrix for Reagent Selection
  • Scenario A: High-Value, Acid-Sensitive Substrates.

    • Recommendation:Di-2-pyridyl thionocarbonate (DPT) .[1]

    • Reasoning: Neutral conditions, stable crystalline solid, high atom economy in transfer.

  • Scenario B: General Purpose / Cyclization (e.g., Corey-Winter).

    • Recommendation:1,1'-Thiocarbonyldiimidazole (TCDI) .[2][3][4]

    • Reasoning: High reactivity, commercially abundant, but requires strict moisture control.

  • Scenario C: Large Scale / Cost-Driven Isothiocyanate Synthesis.

    • Recommendation:CS₂ + Desulfurizing Agent (e.g., TsCl, TCT) .

    • Reasoning: Avoids expensive transfer reagents; utilizes commodity chemicals; best for robust aliphatic/aromatic amines.

Mechanistic Deep Dive & Experimental Protocols

1,1'-Thiocarbonyldiimidazole (TCDI)

Role: The "Workhorse" Substitute. Mechanism: TCDI acts as a thiocarbonyl transfer agent via sequential nucleophilic acyl substitution. The imidazole leaving group (


 for imidazole) is sufficiently labile to be displaced by primary amines or diols but stable enough for storage.
Protocol: Synthesis of Isothiocyanates using TCDI

Context: This protocol is ideal for converting primary amines to isothiocyanates under mild conditions.

Reagents:

  • Primary Amine (1.0 equiv)

  • TCDI (1.1 equiv)[5]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    . TCDI hydrolyzes rapidly; handle solid quickly or in a glovebox.
    
  • Dissolution: Dissolve TCDI (1.1 equiv) in anhydrous DCM (

    
    ).
    
  • Addition: Add the primary amine (1.0 equiv) dropwise at

    
    .
    
    • Scientist's Note: A yellow color typically develops. The intermediate (thiocarbamoyl imidazole) forms within 15–30 minutes.

  • Elimination: Stir at room temperature for 2–4 hours. If the amine is sterically hindered, reflux may be required to eliminate the second imidazole unit.

  • Workup: Dilute with DCM, wash with 0.1 M HCl (to remove liberated imidazole), then brine. Dry over

    
    .[6]
    
  • Purification: Flash chromatography (silica gel).

Di-2-pyridyl Thionocarbonate (DPT)

Role: The "High-Fidelity" Substitute. Mechanism: DPT is less hygroscopic than TCDI and offers a cleaner reaction profile. The 2-pyridone byproduct is water-soluble and easily removed, or can be recovered.

Protocol: Cyclization of 1,2-Diols (Thionocarbonate Formation)

Context: Precursor step for Corey-Winter olefination or protection of diols.

Reagents:

  • 1,2-Diol (1.0 equiv)

  • DPT (1.1 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Toluene or DCM.

Step-by-Step Workflow:

  • Setup: Dissolve the diol and DPT in Toluene (

    
    ) under Argon.
    
  • Catalysis: Add DMAP.[6]

    • Scientist's Note: DMAP activates the DPT carbonyl, facilitating the initial attack by the hydroxyl group.

  • Reaction: Stir at room temperature. For rigid trans-diols, heating to

    
     may be necessary.
    
  • Monitoring: Reaction is usually complete when the heterogeneous DPT suspension clears or via TLC.

  • Workup: Wash the organic layer with water (removes 2-hydroxypyridine). Evaporate solvent.

  • Yield: Typically quantitative; often requires no chromatography.

Carbon Disulfide ( ) Mediated Pathways

Role: The "Commodity" Route. Mechanism: Reaction of an amine with


 and a base generates a dithiocarbamate salt.[7][8] This salt is then "desulfurized" using an electrophile (e.g., Tosyl Chloride, TsCl) to yield the isothiocyanate.[7]
Protocol: One-Pot Isothiocyanate Synthesis via Tosyl Chloride

Context: Scalable method avoiding expensive transfer reagents.

Reagents:

  • Primary Amine (1.0 equiv)

  • 
     (5.0 equiv)
    
  • Triethylamine (

    
    , 2.0 equiv)
    
  • p-Toluenesulfonyl chloride (TsCl, 1.0 equiv)

  • Solvent: THF.[9]

Step-by-Step Workflow:

  • Dithiocarbamate Formation: To a solution of amine and

    
     in THF at 
    
    
    
    , add
    
    
    dropwise.
    • Scientist's Note: Ensure adequate venting;

      
       is volatile and toxic (though less acute than thiophosgene).
      
  • Incubation: Stir for 30 minutes. A precipitate (dithiocarbamate salt) may form.[10]

  • Desulfurization: Add TsCl (dissolved in minimal THF) dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature over 1 hour. The TsCl acts as a leaving group activator, promoting the elimination of elemental sulfur/sulfate equivalents.

  • Workup: Quench with 1N HCl. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography.

Comparative Analysis: Reagent Profiles

The following table contrasts the key attributes of thiophosgene against its modern substitutes.

FeatureThiophosgene (CSCl₂) TCDI DPT CS₂ + Activator
Physical State Red Liquid (Volatile)Yellow SolidCrystalline SolidLiquid (

) + Solid (Activator)
Toxicity Extreme (Inhalation hazard)Moderate (Irritant)Low/ModerateModerate (

is neurotoxic)
Moisture Sensitivity High (Hydrolyzes to HCl)Very High (Hydrolyzes to Imidazole)Low (Stable in air)Low
Atom Economy HighModerateLow (High MW byproducts)Moderate
Reaction pH Acidic (Generates HCl)Basic/Neutral (Generates Imidazole)NeutralBasic
Cost ModerateModerateHighLow
Primary Use Case Legacy protocolsGeneral synthesisSensitive substratesLarge-scale batches

Visualizations

General Thiocarbonyl Transfer Mechanism

This diagram illustrates the generic pathway for transferring a


 group using a reagent of type 

(where L is Imidazole or 2-Pyridone).

ThiocarbonylTransfer Reagent Reagent (L-CS-L) Intermediate Tetrahedral Intermediate Reagent->Intermediate Amine Nucleophile (R-NH2) Amine->Intermediate Attack MonoSub Thiocarbamoyl Derivative Intermediate->MonoSub - LH Product Isothiocyanate (R-N=C=S) MonoSub->Product Elimination (- LH) LeavingGroup Leaving Group (2 x LH) MonoSub->LeavingGroup

Caption: Stepwise mechanism of thiocarbonyl transfer. The leaving group (L) dictates the stability of the intermediate.

Reagent Selection Decision Tree

A logical flow for selecting the appropriate substitute based on experimental constraints.

SelectionTree Start Start: Need Thiocarbonyl Group Scale Is the reaction > 100g scale? Start->Scale Substrate Is the substrate Acid/Base Sensitive? Scale->Substrate No UseCS2 Use CS2 + TsCl (Cost Effective) Scale->UseCS2 Yes Solubility Is the amine aromatic/unreactive? Substrate->Solubility No (Robust) UseDPT Use DPT (Neutral, High Yield) Substrate->UseDPT Yes (High Sensitivity) UseTCDI Use TCDI (Standard Protocol) Solubility->UseTCDI No (Aliphatic/General) UseTDP Use TDP (Alternative for Aromatics) Solubility->UseTDP Yes (Low Nucleophilicity)

Caption: Decision matrix for selecting the optimal thiophosgene substitute based on scale and substrate properties.

References

  • Sigma-Aldrich. Di(2-pyridyl) thionocarbonate 98% Product Information. Retrieved from

  • BenchChem. Application Notes and Protocols for Peptide Synthesis Using Di-2-Pyridyl Thionocarbonate. Retrieved from

  • Organic Chemistry Portal. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. Retrieved from

  • Wikipedia. 1,1'-Thiocarbonyldiimidazole.[2] Retrieved from

  • Beilstein Journals. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from

  • National Institutes of Health (PMC). Synthesis of Isothiocyanates: An Update. Retrieved from (Note: Generalized link to PMC database for review verification).

  • ChemicalBook. 1,1'-Thiocarbonyldiimidazole Properties and Applications. Retrieved from

Sources

The Benzotriazole Advantage: A Technical Guide to Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzotriazole-based reagents for heterocyclic synthesis Content Type: In-depth technical guide.

Executive Summary

In the landscape of heterocyclic chemistry, 1H-benzotriazole (BtH) operates as a "chemical chameleon." It is a unique synthetic auxiliary that offers three distinct modes of reactivity: it acts as a mild activating group for acylations, a stabilizer for


-carbanions (allowing for C-C bond formation), and an excellent leaving group for intramolecular cyclizations.

This guide details the "Katritzky Methodology," providing researchers with self-validating protocols to synthesize complex heterocycles—specifically oxazoles, thiazoles, and quinolines—avoiding the instability associated with traditional acid chlorides or the toxicity of tin/silicon reagents.

Part 1: The Mechanistic Advantage

The utility of benzotriazole lies in its orthogonality. Unlike acid chlorides,


-acylbenzotriazoles are stable to flash chromatography and water, yet sufficiently reactive to acylate weak nucleophiles.
Comparative Analysis: Acylating Agents
FeatureAcid Chlorides (RCOCl)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Acylbenzotriazoles (RCOBt)
Stability Hydrolytically unstable; sensitive to moisture.Stable crystalline solids; air/water stable.
Selectivity Low; prone to over-acylation.High; chemoselective for amines/alcohols.
Chirality High risk of racemization (via ketene).Chirality preserved (no ketene intermediate).
Purification Distillation often required.Simple recrystallization or silica chromatography.
Handling Fuming, corrosive.Neutral, easy-to-handle solid.

Part 2: -Acylbenzotriazoles as Acylating Powerhouses

The most frequent application of benzotriazole is the conversion of carboxylic acids into


-acylbenzotriazoles, which serve as "gateway reagents" for heterocycle formation.
Protocol A: One-Pot Synthesis of -Acylbenzotriazoles

Objective: Convert a carboxylic acid to an


-acylbenzotriazole (stable activated ester).

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 1H-Benzotriazole (4.0 equiv)

  • Thionyl Chloride (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Activation: Dissolve 1H-benzotriazole (4 equiv) in anhydrous DCM at 25°C. Add thionyl chloride (1 equiv) dropwise. Stir for 30 minutes. Note: The excess BtH acts as a base to scavenge HCl.

  • Coupling: Add the carboxylic acid (1.0 equiv) in one portion. Stir at room temperature for 2 hours.

  • Filtration: A white precipitate (benzotriazole hydrochloride) will form. Filter this off.

  • Workup: Wash the DCM filtrate with 2N NaOH (to remove excess free benzotriazole), then water and brine.

  • Isolation: Dry over anhydrous

    
     and evaporate. The product is typically a crystalline solid (Yields: 90–97%).
    
Application: Synthesis of Oxazoles and Thiazoles

Once synthesized, the


-acylbenzotriazole reacts with amino alcohols or aminothiols to form heterocycles.

Workflow Diagram:

OxazoleSynthesis Start Carboxylic Acid Inter N-Acylbenzotriazole (Stable Intermediate) Start->Inter Activation BtH BtH + SOCl2 BtH->Inter Cyclization Hydroxyamide Intermediate Inter->Cyclization Acylation Reagent Amino Alcohol Reagent->Cyclization Product Oxazole Cyclization->Product Cyclodehydration (SOCl2/Base)

Figure 1: The stepwise conversion of carboxylic acids to oxazoles via the N-acylbenzotriazole gateway.

Protocol B: Microwave-Assisted Oxazole Synthesis

  • Acylation: Mix

    
    -acylbenzotriazole (1 equiv) and 2-amino-2-methyl-1-propanol (1 equiv) in DCM. Stir 10 min. Evaporate solvent.[1]
    
  • Cyclization: Dissolve the residue in DCM. Add

    
     (1.5 equiv).
    
  • Irradiation: Heat in a microwave reactor at 100°C for 5–10 minutes.

  • Result: Flash chromatography yields the 2-substituted oxazoline/oxazole.

Part 3: -Lithiation and Carbon-Carbon Bond Formation

Beyond acylation, the benzotriazole moiety stabilizes


-carbanions. This allows alkyl-benzotriazoles to function as nucleophiles, inserting carbon chains into electrophiles.
Mechanism

The dipole of the benzotriazole ring stabilizes the lithium species at the


-position, allowing for alkylation or hydroxyalkylation. This is a superior alternative to traditional organometallic reagents that may require cryogenic conditions or toxic heavy metals.

Pathway Diagram:

AlphaLithiation Substrate 1-(Alkyl)benzotriazole Lithiated α-Lithiated Species (Stabilized Carbanion) Substrate->Lithiated Deprotonation Base n-BuLi / -78°C Base->Lithiated Adduct Functionalized Adduct Lithiated->Adduct C-C Bond Formation Electrophile Electrophile (E+) (Aldehyde/Ketone) Electrophile->Adduct Final Functionalized Heterocycle (e.g., Isoquinoline) Adduct->Final Ring Closure / BtH Loss Elimination Acid Catalysis

Figure 2: The alpha-lithiation pathway for carbon-carbon bond formation and subsequent cyclization.

Protocol C: Lithiation of 1-(Chloromethyl)benzotriazole

Objective: Synthesize benzotriazolyloxiranes (precursors to


-hydroxy ketones).
  • Preparation: Dissolve 1-(chloromethyl)benzotriazole in dry THF under Argon. Cool to -78°C.[2][3]

  • Lithiation: Add LDA (1.1 equiv) dropwise. The solution turns deep yellow/orange, indicating the carbanion.

  • Trapping: Add the ketone/aldehyde (1.1 equiv) slowly. Stir for 2 hours, allowing the temperature to rise to 25°C.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acylation) Moisture in solvent; old

.
Distill DCM over

; use fresh thionyl chloride.
Product is Oily/Impure Residual Benzotriazole (BtH).Wash organic layer thoroughly with 2N NaOH or saturated

. BtH is soluble in base.
Racemization High temperature during coupling.Ensure the addition of acid chloride/

is done at 0–25°C. Do not reflux unless necessary.
Incomplete Cyclization Steric hindrance in amino alcohol.Switch to microwave heating (closed vessel) to overcome activation energy barriers.

References

  • Katritzky, A. R., et al. "Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles." Synthesis, vol. 2003, no. 18, 2003, pp. 2795–2798. Link

  • Katritzky, A. R., & Rachwal, S. "Synthesis of Heterocycles Mediated by Benzotriazole.[4] 1. Monocyclic Systems."[4] Chemical Reviews, vol. 110, no.[4] 3, 2010, pp. 1564–1610.[4] Link[4]

  • Katritzky, A. R., et al. "Facile Syntheses of Oxazolines and Thiazolines with N-Acylbenzotriazoles under Microwave Irradiation." The Journal of Organic Chemistry, vol. 69, no. 3, 2004, pp. 811–814. Link

  • Katritzky, A. R., et al. "Lithiation of 1-Chloromethylbenzotriazole: Generation and Elaboration of Benzotriazolyloxiranes."[4] The Journal of Organic Chemistry, vol. 68, no. 12, 2003, pp. 4935–4937. Link

  • Katritzky, A. R., et al. "Benzotriazole-Assisted Aromatic Ring Annulation: Efficient and General Syntheses of Polysubstituted Naphthalenes and Phenanthrenes."[5] The Journal of Organic Chemistry, vol. 62, no.[5] 3, 1997, pp. 721–725.[5] Link

Sources

Technical Whitepaper: Stability Profile & Storage Protocols for Bis(1-benzotriazolyl)methanethione

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, degradation mechanisms, and storage protocols for Bis(1-benzotriazolyl)methanethione , a specialized thiocarbonyl transfer reagent.

Executive Summary

Bis(1-benzotriazolyl)methanethione (CAS: 4314-19-6), also known as 1,1'-thiocarbonyldibenzotriazole, serves as a safer, solid-state alternative to thiophosgene in organic synthesis.[] While it mitigates the immediate inhalation hazards of volatile liquid reagents, it possesses a latent instability profile governed by its high electrophilicity.

This compound is hydrolytically unstable and thermally sensitive .[] Upon exposure to atmospheric moisture, it degrades to release benzotriazole and carbonyl sulfide (COS) , a toxic gas. Consequently, strict adherence to a "Cold-Dry-Dark" storage triad is required to maintain reagent integrity and laboratory safety.

Chemical Identity & Physicochemical Basis

To understand the stability requirements, one must first understand the molecular drive for degradation.

PropertySpecification
CAS Number 4314-19-6
Molecular Formula C₁₃H₈N₆S
Molecular Weight 280.31 g/mol
Appearance White to yellow crystalline powder
Melting Point 170–174 °C (Decomposes)
Solubility Soluble in CHCl₃, CH₂Cl₂, THF; Reacts with water/alcohols

Mechanistic Reactivity: The molecule consists of two benzotriazole (Bt) rings attached to a central thiocarbonyl (C=S) group. The benzotriazole moiety is an excellent leaving group (pKa ~8.2). The central carbon is highly electrophilic, designed to transfer the C=S functionality to nucleophiles (amines, hydrazines, etc.). This same reactivity makes it susceptible to attack by adventitious nucleophiles like water.

Degradation Mechanisms

The primary failure mode for this reagent is hydrolysis , followed by thermal decomposition.

3.1 Hydrolysis & Toxic Gas Evolution

When exposed to moisture, the thiocarbonyl carbon undergoes nucleophilic attack by water. Unlike simple esters, the breakdown of this "thiophosgene equivalent" releases Carbonyl Sulfide (COS), a colorless, flammable, and toxic gas.

Pathway Visualization: The following diagram illustrates the stepwise degradation pathway.

HydrolysisPathway Figure 1: Hydrolytic degradation pathway yielding toxic COS gas. Compound Bis(1-benzotriazolyl) methanethione Intermediate [Unstable Thiocarbonic Acid Intermediate] Compound->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Benzotriazole 2x Benzotriazole (Solid Precipitate) Intermediate->Benzotriazole Elimination COS Carbonyl Sulfide (COS) (Toxic Gas) Intermediate->COS Decarboxylation-like Collapse

[2]

3.2 Thermal & Photolytic Sensitivity
  • Thermal: The compound has a melting point of 170–174 °C, but degradation onset can occur at lower temperatures over prolonged periods. Elevated storage temperatures increase the kinetic rate of hydrolysis if any moisture is present.

  • Photolytic: Thiocarbonyl compounds are generally susceptible to photo-oxidation, where the C=S bond can oxidize to C=O (forming the urea analogue) or undergo radical cleavage under UV light.

Storage Protocols: The "Cold-Dry-Dark" Triad

To maximize shelf-life (typically 12–24 months), the following storage protocol is mandatory.

4.1 Protocol Decision Tree

StorageProtocol Figure 2: Storage and handling decision matrix. Arrival Reagent Arrival Inspect Visual Inspection (Yellowing = Degradation) Arrival->Inspect SealCheck Seal Integrity Check Inspect->SealCheck Storage Primary Storage Condition SealCheck->Storage Environment Temp: 2–8 °C Atmosphere: Inert (Ar/N₂) Storage->Environment Container Container: Amber Glass + Desiccant Storage->Container Usage Usage Protocol Environment->Usage WarmUp Equilibrate to RT (Prevent Condensation) Usage->WarmUp WarmUp->Usage Open Container

[2][3]

4.2 Detailed Storage Specifications
  • Temperature (2–8 °C):

    • Requirement: Store in a dedicated chemical refrigerator.

    • Reasoning: Low temperature kinetically inhibits the nucleophilic attack of residual moisture and slows spontaneous thermal decomposition.

  • Moisture Control (Desiccation):

    • Requirement: The primary container must be stored inside a secondary containment vessel (e.g., a wide-mouth jar) containing active desiccant (silica gel or Drierite).

    • Inert Gas: For optimal stability, purge the headspace with dry Argon or Nitrogen after every use.

  • Light Protection:

    • Requirement: Amber glass vials or foil-wrapped containers.

    • Reasoning: Prevents photo-oxidative desulfurization.

Quality Control & Analytical Monitoring

Before using stored reagent in critical syntheses (e.g., GMP drug development), validate its purity using one of the following methods.

MethodAcceptance CriteriaSigns of Degradation
Visual Inspection Free-flowing white/pale yellow powder.[]Clumping, dark orange/brown discoloration, or "rotten egg" smell (sulfur).
Melting Point Sharp range: 170–174 °C .[4]Broadening range or melting <165 °C indicates significant hydrolysis (Benzotriazole MP is ~98 °C).
¹H NMR (CDCl₃) Distinct aromatic multiplets for the benzotriazole ring.Appearance of new peaks at δ 7.9–8.0 ppm (characteristic of free benzotriazole amine protons).
HPLC Single major peak (>97% area).Appearance of early-eluting peak (Benzotriazole) and loss of main peak area.

Self-Validating Protocol:

  • The "Warm-Up" Rule: Never open a cold bottle immediately. Allow the container to reach room temperature (approx. 30 mins) inside a desiccator. Opening a cold bottle attracts atmospheric condensation, which will destroy the remaining reagent within days.

Safety Considerations
  • Toxic Gas Evolution: As detailed in the degradation mechanism, hydrolysis releases Carbonyl Sulfide (COS). While the volume is small for minor degradation, bulk decomposition can generate hazardous concentrations. Always handle in a fume hood.

  • Skin Irritation: The compound and its breakdown product (benzotriazole) are irritants. Double-gloving (Nitrile) is recommended.

References
  • Katritzky, A. R., et al. (2003).[5] "Benzotriazole: An Ideal Synthetic Auxiliary."[5] Chemistry – A European Journal, 9(20), 4586–4593.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Bis(1-benzotriazolyl)methanethione." Merck Millipore.

  • Larsen, C., et al. (1980). "Thiocarbonyl Transfer Reagents." Journal of Organic Chemistry.
  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 912889, 1,1'-Thiocarbonyldibenzotriazole."

Sources

Methodological & Application

Application Note: Modular Thioacylation & Thiocarbonylation using Bis(1-benzotriazolyl)methanethione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals seeking a safer, modular, and high-yielding alternative to traditional thioacylation methods (e.g., Lawesson’s reagent or thiophosgene).

Executive Summary

Bis(1-benzotriazolyl)methanethione (Bt₂CS) (CAS: 4314-19-6) serves as a stable, solid-state equivalent to thiophosgene. Unlike thiophosgene, which is a volatile and highly toxic liquid, Bt₂CS allows for the safe introduction of thiocarbonyl (C=S) moieties into nucleophiles.

This guide details the use of Bt₂CS for "Benzotriazole-Assisted Thioacylation," a methodology developed extensively by the Katritzky group. The protocol focuses on two primary pathways:[1]

  • Synthesis of Thioamides: Via a N-thiocarbamoylbenzotriazole intermediate, allowing the coupling of amines with Grignard/organolithium reagents.

  • Synthesis of Thionocarbonates/Thioureas: Direct displacement reactions with alcohols or amines.

Mechanism of Action

The reactivity of Bt₂CS is driven by the benzotriazolyl (Bt) group, which acts as an excellent leaving group and a activator of the thiocarbonyl center.

  • Activation: The central carbon is highly electrophilic due to the electron-withdrawing nature of the two Bt rings and the C=S bond.

  • Stepwise Displacement:

    • First Substitution: A nucleophile (amine or phenoxide) displaces one Bt group, forming a stable intermediate (e.g., N-thiocarbamoylbenzotriazole).

    • Second Substitution: A second nucleophile (e.g., Grignard reagent, amine) displaces the remaining Bt group, yielding the final thio-functionalized product.

Key Advantage: The intermediate is often stable and isolable, allowing for "asymmetric" thiocarbonyl compounds (e.g., Thioamides R-CS-NR'R'') that are difficult to synthesize via direct sulfuration of amides.

Mechanism Bt2CS Bis(1-benzotriazolyl) methanethione (Bt-CS-Bt) Inter Intermediate (Bt-CS-Nu1) Bt2CS->Inter Step 1: Substitution (-BtH) Nu1 Nucleophile 1 (Amine/Phenol) Nu1->Inter Product Final Product (Nu2-CS-Nu1) Inter->Product Step 2: Substitution (-BtM / -BtH) Byproduct Benzotriazole (BtH) (Easily removed) Inter->Byproduct Nu2 Nucleophile 2 (Grignard/Amine) Nu2->Product Product->Byproduct

Figure 1: Stepwise nucleophilic substitution mechanism of Bis(1-benzotriazolyl)methanethione.

Experimental Protocols
Protocol A: Synthesis of Thioamides (The Grignard Route)

This protocol is superior for synthesizing thioamides from amines and carbon nucleophiles, avoiding the harsh conditions of P₄S₁₀.

Reagents:

  • Bis(1-benzotriazolyl)methanethione (Bt₂CS) (1.0 equiv)

  • Secondary Amine (1.0 equiv)

  • Grignard Reagent (R-MgBr) or Organolithium (R-Li) (1.1–1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Base: NaH or Et₃N (if using amine salt)

Step 1: Preparation of N-Thiocarbamoylbenzotriazole Intermediate

  • Dissolve Bt₂CS (1.0 equiv) in anhydrous THF (5 mL/mmol) under nitrogen.

  • Add the amine (1.0 equiv) dropwise at room temperature (RT).

    • Note: Reaction is usually exothermic; cooling to 0°C may be required for reactive amines.

  • Stir at RT for 2–4 hours. Monitor by TLC (Intermediate is often a colored spot).

  • Workup: Evaporate solvent. Redissolve in CH₂Cl₂, wash with aq. Na₂CO₃ (to remove displaced BtH), water, and brine. Dry (MgSO₄) and concentrate.

    • Result: Stable solid intermediate (Bt-CS-NR₂). Can be used directly or recrystallized.[2][3]

Step 2: Thioacylation with Grignard Reagent

  • Dissolve the N-thiocarbamoylbenzotriazole intermediate (from Step 1) in anhydrous THF under nitrogen.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add the Grignard reagent (1.1 equiv) dropwise over 15 minutes.

  • Stir at -78°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Pour into saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash organics with 10% NaOH (critical to remove released benzotriazole), then water and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Quantitative Data Summary (Representative Yields):

Substrate (Amine) Nucleophile (R-M) Product (Thioamide) Yield (%)
Morpholine Ph-Li Thiobenzomorpholide 92%
Diethylamine Bu-MgBr N,N-Diethylpentanethioamide 76%
Pyrrolidine Me-MgI N-Thioacetylpyrrolidine 84%

| N-Methylaniline | Ph-MgBr | N-Methyl-N-phenylthiobenzamide | 99% |

Protocol B: Synthesis of Thioureas & Isothiocyanates

Direct reaction with amines allows for the rapid construction of symmetric or asymmetric thioureas.

Reagents:

  • Bt₂CS (1.0 equiv)

  • Primary or Secondary Amine (1.0 or 2.0 equiv)

  • Solvent: CH₂Cl₂ or THF[2]

Procedure:

  • For Isothiocyanates (Primary Amines only):

    • Reflux Bt₂CS (1.0 equiv) with Primary Amine (1.0 equiv) in Toluene or Xylene.

    • Thermal elimination of 2 equiv of BtH yields R-N=C=S.

  • For Thioureas (Symmetric):

    • React Bt₂CS (1.0 equiv) with Amine (2.2 equiv) in THF at reflux.

    • Workup: Wash with aq.[2] Na₂CO₃ to remove BtH.

  • For Thioureas (Asymmetric):

    • Follow Protocol A (Step 1) to isolate Bt-CS-NHR.

    • React Bt-CS-NHR with a second amine (R'-NH₂) in refluxing THF.

Expert Tips & Troubleshooting
  • Benzotriazole Removal: The key to obtaining pure product is the efficient removal of the benzotriazole by-product. Benzotriazole is acidic (pKa ~8.2). Always include a wash with 10% NaOH or saturated Na₂CO₃ during the workup.

  • Grignard Addition: Always add the Grignard reagent to the intermediate at low temperature (-78°C). Reverse addition or higher temperatures can lead to double addition or polymerization.

  • Sulfur Attack: Be aware that "soft" nucleophiles (like thiols) or Grignards reacting directly with Bt₂CS (without the amine step) may attack the sulfur atom, leading to disulfides or sulfides instead of the desired thioacyl product. Always form the intermediate first for thioamide synthesis.

  • Handling: Bt₂CS is stable but should be stored at 2–8°C. It hydrolyzes slowly in moist air; use anhydrous solvents for all reactions.

Safety & Handling
  • Toxicity: While safer than thiophosgene, Bt₂CS and its derivatives should be handled in a fume hood.

  • Reaction Hazards: Reactions with Grignard reagents are exothermic.

  • Disposal: Quench all reaction mixtures with ammonium chloride before disposal. Collect sulfur-containing waste separately.

References
  • Benzotriazole-Assisted Thioacylation. Katritzky, A. R., Witek, R. M., Rodriguez-Garcia, V., Mohapatra, P. P., Rogers, J. W., Cusido, J., Abdel-Fattah, A. A., & Steel, P. J. Journal of Organic Chemistry, 2005, 70(20), 7866–7881.[4][5][6][7][8]

  • Bis(1-benzotriazolyl)methanethione Product Information. Sigma-Aldrich / Merck KGaA.

  • Synthesis of Bis(benzotriazol-1-yl)methane Derivatives. Ferraro, V., Bortoluzzi, M., & Castro, J. Proceedings, 2019, 41(1), 29.[9][10]

Sources

Strategic Synthesis of Substituted Thiosemicarbazides: Thiocarbonyl Reagent Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiosemicarbazide Scaffold

The thiosemicarbazide moiety (


) is a privileged pharmacophore in medicinal chemistry. It serves as a critical precursor for heterocyclic scaffolds such as 1,3,4-thiadiazoles  and 1,2,4-triazoles , which are ubiquitous in antibacterial, antiviral, and anticancer therapeutics.

This guide moves beyond generic textbook descriptions to provide field-validated protocols for synthesizing substituted thiosemicarbazides. We focus on the two most robust synthetic pathways: the Isothiocyanate Route (Method A) for direct functionalization and the Carbon Disulfide Route (Method B) for modular construction when isothiocyanates are unavailable.

Strategic Reagent Selection

Selecting the correct thiocarbonyl source is the primary determinant of yield and purity. Use the following decision matrix to select your protocol.

FeatureMethod A: Isothiocyanates (R-NCS) Method B: Carbon Disulfide (CS₂)
Primary Mechanism Direct Nucleophilic AdditionDithiocarbamate Intermediate Formation
Reagent Availability Limited to commercial R-NCS availabilityUniversal (Requires only primary amines)
Atom Economy High (100% atom economy usually)Lower (Loss of H₂S or thiol)
Reaction Conditions Mild (RT to Reflux), NeutralBasic conditions required initially
Key Risk Isothiocyanates are sensitizers/lachrymatorsCS₂ is highly flammable and neurotoxic
Best For 4-Substituted / 1,4-Disubstituted targets4-Substituted targets where R-NCS is rare

Method A: The Isothiocyanate Protocol (Direct Addition)

This is the industry "Gold Standard" for synthesizing 1,4-disubstituted thiosemicarbazides. It relies on the electrophilicity of the isothiocyanate carbon and the nucleophilicity of the hydrazine.[1]

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the hydrazine's terminal nitrogen (


) onto the isothiocyanate carbon (

).

Isothiocyanate_Mechanism RNCS R-N=C=S (Isothiocyanate) TS_State Transition State (Tetrahedral Intermediate) RNCS->TS_State Nucleophilic Attack Hydrazine H₂N-NH-R' (Hydrazine) Hydrazine->TS_State Product R-NH-C(=S)-NH-NH-R' (Thiosemicarbazide) TS_State->Product Proton Transfer

Figure 1: Mechanism of nucleophilic addition of hydrazine to isothiocyanate.

Detailed Protocol

Materials:

  • Substituted Isothiocyanate (1.0 equiv)

  • Hydrazine Hydrate or Substituted Acid Hydrazide (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (Anhydrous) or Acetonitrile

  • Catalyst (Optional): Glacial Acetic Acid (only if using deactivated hydrazides)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Hydrazine/Hydrazide (10 mmol) in Absolute Ethanol (20 mL).

    • Expert Note: If using hydrazine hydrate, use a slight excess (1.1 equiv) to prevent the formation of symmetrical bis-thiourea byproducts.

  • Addition: Add the Isothiocyanate (10 mmol) dropwise to the stirring solution at room temperature.

    • Why: The reaction is often exothermic. Rapid addition can lead to local overheating and side reactions (dimerization).

  • Reaction:

    • For Alkyl Isothiocyanates: Stir at room temperature for 2–4 hours.

    • For Aryl Isothiocyanates: Heat to reflux (78°C) for 1–3 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Precipitation: Allow the mixture to cool slowly to room temperature. The thiosemicarbazide usually precipitates as a crystalline solid.

    • Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath.

  • Purification: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether to remove unreacted isothiocyanate.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: The Carbon Disulfide Protocol (Dithiocarbamate Route)

Use this method when the specific isothiocyanate is not commercially available. It allows you to generate the "isothiocyanate equivalent" in situ from a primary amine and carbon disulfide (


).
Mechanistic Pathway

This is a two-step process:[1]

  • Formation of a dithiocarbamate salt (using a base).[2][3]

  • Hydrazinolysis (displacement of the thiol/sulfur group by hydrazine).

CS2_Mechanism Amine R-NH₂ (Primary Amine) DTC R-NH-C(=S)-S⁻ K⁺ (Dithiocarbamate Salt) Amine->DTC Nucleophilic Attack CS2 CS₂ + KOH CS2->DTC Ester R-NH-C(=S)-S-Me (Dithiocarbamate Ester) DTC->Ester Alkylation (Activation) Methylation Methyl Iodide (MeI) Methylation->Ester Product R-NH-C(=S)-NH-NH₂ (4-Substituted Thiosemicarbazide) Ester->Product Hydrazinolysis (-MeSH) Hydrazine H₂N-NH₂

Figure 2: Synthesis via the activated dithiocarbamate ester intermediate.

Detailed Protocol

Materials:

  • Primary Amine (10 mmol)

  • Carbon Disulfide (

    
    ) (15 mmol - Excess)
    
  • Potassium Hydroxide (KOH) (10 mmol)

  • Methyl Iodide (MeI) or Sodium Chloroacetate (10 mmol)

  • Hydrazine Hydrate (15 mmol)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Workflow:

  • Dithiocarbamate Formation:

    • Dissolve KOH (10 mmol) in water (5 mL) and add Ethanol (5 mL).

    • Add the Primary Amine (10 mmol). Cool the mixture to 0–5°C in an ice bath.

    • Add Carbon Disulfide (1.2 mL) dropwise with vigorous stirring.

    • Observation: A yellow/orange precipitate (potassium dithiocarbamate) typically forms. Stir for 30 mins.

  • Activation (Methylation):

    • Note: The salt itself reacts slowly with hydrazine. We must convert it to an ester.

    • Add Methyl Iodide (10 mmol) dropwise to the cold suspension.

    • Stir at room temperature for 1–2 hours. The solid will dissolve or change character as the S-methyl dithiocarbamate ester forms.

    • Safety: Methyl Iodide is a carcinogen. Handle in a fume hood. (Alternative: Use Sodium Chloroacetate for a greener approach).

  • Hydrazinolysis:

    • Add Hydrazine Hydrate (15 mmol) directly to the reaction mixture.

    • Reflux the mixture for 3–6 hours.

    • Chemical Sign: Evolution of Methanethiol (

      
      ) gas (rotten cabbage odor). Must use a scrubber or efficient fume hood. 
      
  • Isolation:

    • Cool to room temperature.[1][4][5] The product should crystallize.

    • Filter and recrystallize from ethanol.[1][2]

Troubleshooting & Critical Parameters

ProblemProbable CauseCorrective Action
Low Yield Cyclization to 1,3,4-thiadiazoleAvoid acidic conditions during workup. Ensure glassware is acid-free.
Oily Product Impurities / Solvent retentionTriturate the oil with cold diethyl ether or hexane to induce crystallization.
Dimer Formation Excess IsothiocyanateEnsure Hydrazine is in slight excess (1.1 equiv) and add Isothiocyanate slowly.
No Reaction (Method A) Steric HindranceIf R groups are bulky (e.g., tert-butyl), switch to high-boiling solvent (e.g., Dioxane) and reflux longer.

Safety & Handling

  • Carbon Disulfide (

    
    ):  Extremely flammable (Flash point -30°C) and neurotoxic. Use only in a well-ventilated fume hood. Avoid static discharge.
    
  • Isothiocyanates: Potent lachrymators and skin sensitizers. Wear double nitrile gloves.

  • Methanethiol (

    
    ):  Byproduct of Method B. Toxic and foul-smelling. Bleach traps should be used to neutralize the exhaust gas.
    

References

  • BenchChem. (2025).[4] Application Notes and Protocols: Cyclocondensation Reactions of Acetyl Isothiocyanate with Hydrazines. Link

  • Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry. Link

  • Jiang, J. (2015). Synthesis of thiosemicarbazide. Medium. Link

  • Horvath, T., et al. (2009). Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. Link

  • Somogyi, L. (2022).[4] Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity. ScienceRise: Pharmaceutical Science. Link

Sources

Application Note: One-Pot Synthesis of Heterocycles with 1,1'-(Thiocarbonyl)bis-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of the thiocarbonyl group (


) into heterocyclic scaffolds is a critical step in the synthesis of bioactive compounds, including thiohydantoins, cyclic thioureas, and thione-containing alkaloids. Historically, this transformation relied on Thiophosgene (

)
, a highly toxic, volatile, and difficult-to-handle liquid.

This guide details the application of 1,1'-(Thiocarbonyl)bis-1H-benzotriazole (TBBT) , a stable, crystalline solid that acts as a safer and often more selective thiocarbonyl transfer reagent. Developed extensively by the Katritzky group, TBBT offers a "one-pot" solution for synthesizing diverse heterocycles with high atom economy and simplified purification workflows.

Key Advantages:

  • Safety: Non-volatile solid alternative to Thiophosgene.

  • Selectivity: Controlled stepwise nucleophilic substitution allows for the synthesis of unsymmetrical thioureas.

  • Purification: The byproduct, 1H-benzotriazole (BtH), is easily removed via basic aqueous wash or filtration.

Scientific Foundation: The Benzotriazole Advantage[1]

Reagent Profile

TBBT consists of two benzotriazole (Bt) moieties linked by a thiocarbonyl group. Unlike imidazole in 1,1'-Thiocarbonyldiimidazole (TCDI), the benzotriazole group is a superior leaving group due to its lower pKa (approx. 8.2 for BtH vs. 14.4 for Imidazole). This electronic difference renders TBBT highly reactive toward nucleophiles while remaining stable to moisture during short-term handling.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism (specifically, thioacyl substitution).

  • Activation: The first nucleophile (e.g., a primary amine) attacks the thiocarbonyl carbon.

  • Intermediate Formation: One benzotriazole unit is displaced, forming a stable (Thiocarbamoyl)benzotriazole intermediate. This intermediate can often be isolated or reacted in situ.

  • Cyclization/Second Attack: A second nucleophile (intramolecular or intermolecular) attacks the thiocarbonyl, displacing the second benzotriazole unit and closing the ring.

Mechanistic Pathway Diagram

TBBT_Mechanism TBBT TBBT (Reagent) Inter Intermediate (Thiocarbamoyl-Bt) TBBT->Inter Step 1: Attack @ C=S BtH1 Byproduct 1: Benzotriazole (BtH) TBBT->BtH1 Elimination Nuc1 Diamine/Nucleophile 1 (R-NH2) Nuc1->Inter Step 1: Attack @ C=S Cyclic Cyclic Thiourea (Final Product) Inter->Cyclic Step 2: Intramolecular Cyclization BtH2 Byproduct 2: Benzotriazole (BtH) Inter->BtH2 Elimination

Figure 1: Stepwise displacement mechanism of TBBT. The stability of the intermediate allows for controlled ring closure.

Comparative Analysis: TBBT vs. Alternatives

The following table contrasts TBBT with traditional thiocarbonyl sources.

FeatureThiophosgene (

)
1,1'-Thiocarbonyldiimidazole (TCDI)TBBT (Benzotriazole Analog)
Physical State Red, volatile liquidYellow solidYellow/Orange crystalline solid
Toxicity High (Inhalation hazard)ModerateLow (Skin irritant)
Reactivity Extremely High (Non-selective)ModerateHigh (Tunable selectivity)
Byproduct HCl (Corrosive gas)Imidazole (Water soluble)Benzotriazole (Precipitates or base-soluble)
Hydrolytic Stability PoorModerateGood

Experimental Protocols

Protocol A: Synthesis of Cyclic Thioureas from Diamines

This protocol describes the synthesis of 2-thioxo-imidazolidines or hexahydropyrimidines from 1,2- or 1,3-diamines.

Reagents:

  • Diamine substrate (1.0 equiv)[1]

  • 1,1'-(Thiocarbonyl)bis-1H-benzotriazole (TBBT) (1.0 - 1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Base (Optional): Triethylamine (

    
    ) (used if diamine is available as a salt)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve TBBT (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Addition: Add the diamine (1.0 equiv) dropwise to the TBBT solution at room temperature (

    
    ).
    
    • Note: If the reaction is highly exothermic or the diamine is very reactive, cool the TBBT solution to

      
       before addition.
      
  • Reaction: Stir the mixture at room temperature.

    • Monitoring: Check TLC after 1 hour. The TBBT spot (usually high

      
      ) should disappear. The intermediate may appear transiently.
      
    • Time: Most reactions complete within 2–6 hours.

  • Workup (The "Benzotriazole Wash"):

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer twice with 10% aqueous

      
        or 1N NaOH .
      
    • Chemistry: Benzotriazole is acidic (

      
      ). The basic wash converts it to the water-soluble benzotriazolate anion, removing it from the organic layer.
      
  • Isolation:

    • Wash the organic layer once with brine and water.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Recrystallize the crude solid (usually from Ethanol/Hexane) to obtain the pure cyclic thiourea.

Protocol B: Synthesis of Unsymmetrical Thioureas (Sequential Addition)

TBBT allows the isolation of the intermediate, enabling the synthesis of thioureas with two different amine substituents.

  • Step 1: React TBBT (1.0 equiv) with Amine A (1.0 equiv) in DCM at

    
     for 1 hour.
    
  • Step 2: Add Amine B (1.0 equiv) to the mixture containing the (thiocarbamoyl)benzotriazole intermediate.

  • Step 3: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Follow the same basic wash procedure as Protocol A.

Workflow Visualization

Workflow Start Start: TBBT in DCM (0.1 M) Add Add Diamine / Nucleophile (Dropwise @ RT or 0°C) Start->Add React Reaction Phase Monitor via TLC (1-6 hrs) Add->React Check Is Benzotriazole Present? React->Check Wash Workup: Wash with 10% Na2CO3 (aq) Check->Wash Yes (Remove Byproduct) Dry Dry Organic Layer (Na2SO4) Wash->Dry Final Concentrate & Recrystallize (Pure Heterocycle) Dry->Final

Figure 2: Standard operational workflow for TBBT-mediated synthesis.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of TBBTEnsure solvents are anhydrous. TBBT is sensitive to water over long periods.
Incomplete Cyclization Steric hindranceHeat the reaction to reflux (DCM:

, THF:

) for the second step.
Benzotriazole Contamination Insufficient basic washIncrease the volume or concentration of the

wash. Alternatively, use column chromatography (BtH is very polar).
Side Products (Isothiocyanates) Thermal decompositionIf heating the intermediate too high, it may dissociate into isothiocyanate + BtH. Keep temp below

unless necessary.

Safety & Handling

While TBBT is safer than thiophosgene, standard chemical hygiene is required.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Always handle TBBT in a fume hood. While not volatile, the hydrolysis products or intermediates may have sulfurous odors.

  • Storage: Store in a cool, dry place (

    
    ). Keep container tightly sealed to prevent hydrolysis.
    

References

  • Katritzky, A. R., et al. (2004). 1,1′-(Thiocarbonyl)bis-1H-benzotriazole: A New Thiocarbonyl Transfer Reagent. The Journal of Organic Chemistry.

  • Katritzky, A. R., & Rachwal, S. (2010).[2] Synthesis of Heterocycles Mediated by Benzotriazole.[2][3][4] 1. Monocyclic Systems. Chemical Reviews.[2]

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives.

  • Organic Chemistry Portal. (2023). Benzotriazole Synthesis and Applications.[1][3][4][5]

Sources

Advanced Application Note: Precision Guanylation of Amines Utilizing Benzotriazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Guanidines are indispensable pharmacophores in medicinal chemistry, serving as the core structural motif in numerous therapeutics, including the antiviral Zanamivir and the H2-receptor antagonist Famotidine[1]. However, classical guanylation methodologies often rely on highly toxic reagents (e.g., cyanogen bromide, heavy metal salts) or suffer from severely diminished reactivity when applied to sterically hindered or electron-deficient amines[1][2].

To overcome these synthetic bottlenecks, Katritzky and co-workers pioneered the use of benzotriazole (Bt) derivatives as highly efficient, bench-stable guanylating agents[3][4]. This application note provides a comprehensive guide to the mechanistic principles, quantitative performance, and validated protocols for synthesizing mono-, di-, tri-, and tetrasubstituted guanidines using benzotriazole-1-carboxamidinium tosylate and di(benzotriazol-1-yl)methanimine [5][6].

Mechanistic Insights: The Benzotriazole Advantage

The selection of benzotriazole-based reagents over traditional thiourea or pyrazole-1-carboxamidine systems is driven by specific electronic and thermodynamic causalities:

  • Superior Leaving Group Ability : Benzotriazole acts as an exceptional leaving group due to the robust resonance stabilization of the expelled benzotriazolate anion.

  • Electrophilic Activation : The strong electron-withdrawing nature of the Bt group highly activates the adjacent imine carbon. This lowers the activation energy barrier for nucleophilic attack, enabling the guanylation of weakly nucleophilic aromatic amines (e.g., anilines) that typically fail in standard protocols[7][8].

  • Sequential Displacement : In bis-reagents like di(benzotriazol-1-yl)methanimine, the two Bt groups exhibit differential reactivity. The first Bt group is displaced rapidly at room temperature, which breaks the symmetry and reduces the electrophilicity of the intermediate. The second displacement therefore requires elevated temperatures. This stepwise reactivity is the mechanistic cornerstone for synthesizing asymmetrically substituted tri- and tetrasubstituted guanidines without cross-contamination[3][6].

Mechanistic Pathway Visualization

Guanylation_Workflow Amine Amine Substrate (Nucleophile) Complex Tetrahedral Intermediate (Addition Stage) Amine->Complex Base Addition (e.g., DIPEA) Reagent Benzotriazole Reagent (Electrophile) Reagent->Complex Nucleophilic Attack Elimination Benzotriazole Elimination (-BtH Cleavage) Complex->Elimination Spontaneous Rearrangement Product Substituted Guanidine (Target Molecule) Elimination->Product Proton Transfer & Purification

Mechanistic workflow of benzotriazole-mediated amine guanylation.

Quantitative Performance Data

The efficacy of benzotriazole-mediated guanylation is highly dependent on the steric and electronic nature of the amine substrate. The following table summarizes expected yields and optimal conditions based on established literature parameters[3][5].

Amine SubstrateRecommended ReagentProduct TypeTypical Yield (%)Optimized Reaction Conditions
Primary Aliphatic (e.g., Benzylamine)Bt-Carboxamidinium TosylateMonosubstituted80 - 86%DMF, DIPEA, RT, 12h
Secondary Aliphatic (e.g., Morpholine)Bt-Carboxamidinium TosylateMonosubstituted75 - 82%DMF, DIPEA, RT, 12h
Primary Aromatic (e.g., Aniline)Bt-Carboxamidinium TosylateMonosubstituted55 - 70%CH₃CN, Reflux, 24h
Mixed Amines (Sequential)Di(benzotriazol-1-yl)methanimineTri/Tetrasubstituted65 - 85%THF, RT (Step 1) → Reflux (Step 2)

Validated Experimental Protocols

Protocol A: Synthesis of Monosubstituted Guanidines

Objective : Conversion of primary or secondary amines to monosubstituted guanidines using benzotriazole-1-carboxamidinium tosylate.

Causality of Experimental Design : The tosylate salt of the reagent is utilized because it significantly enhances solubility in polar aprotic solvents (DMF, CH₃CN) compared to standard chloride salts. N,N-diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to neutralize the amine hydrochloride and maintain the substrate in its reactive, deprotonated state without competing for the electrophile[3][5].

Step-by-Step Methodology :

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target amine (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition : Add DIPEA (2.5 mmol) dropwise to the solution.

  • Reagent Introduction : Add benzotriazole-1-carboxamidinium tosylate (1.1 mmol) in one single portion to minimize moisture exposure.

  • Reaction Execution : Stir the reaction mixture at room temperature for 12 hours (for aliphatic amines) or reflux in CH₃CN for 24 hours (for deactivated aromatic amines).

  • Self-Validating Checkpoint : Monitor the reaction via TLC (DCM:MeOH 9:1). The displacement of benzotriazole generates free 1H-benzotriazole (BtH), which is highly UV active at 254 nm. The system is self-validating: the reaction is deemed complete when the stoichiometric release of the BtH spot plateaus and the starting amine spot is fully consumed.

  • Workup & Purification : Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 15 mL). Crucial Step: Wash the combined organic layers extensively with 1M NaOH (3 x 10 mL). This high-pH wash deprotonates the cleaved benzotriazole byproduct (pKa ~8.2), pulling it entirely into the aqueous phase and leaving the highly basic guanidine in the organic layer.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Confirm the product via ¹H NMR (guanidinium protons typically appear as broad singlets between 7.0–8.5 ppm).

Protocol B: Synthesis of Tri- and Tetrasubstituted Guanidines

Objective : Sequential, asymmetric guanylation using di(benzotriazol-1-yl)methanimine.

Causality of Experimental Design : This reagent acts as a bis-electrophile. The first amine addition breaks the molecule's symmetry, rendering the resulting mono-Bt intermediate significantly less electrophilic. Consequently, the second addition requires a thermal driving force, which elegantly prevents unwanted symmetric bis-addition and allows for precise asymmetric synthesis[3][6].

Step-by-Step Methodology :

  • First Displacement (Kinetic Control) : Dissolve di(benzotriazol-1-yl)methanimine (1.0 mmol) in anhydrous THF (10 mL). Add the first amine (1.0 mmol) dropwise. Stir at room temperature for 2-4 hours.

  • Self-Validating Checkpoint : Analyze the mixture via LC-MS. The mass shift (-118 Da, corresponding to the loss of exactly one benzotriazole molecule) serves as an internal validation that the first step is complete. Do not proceed until the bis-Bt starting material is consumed.

  • Second Displacement (Thermodynamic Control) : Add the second amine (1.2 mmol) and DIPEA (2.0 mmol) to the reaction mixture. Elevate the temperature to 65°C (THF reflux) and stir for 12-18 hours.

  • Workup : Concentrate the mixture under reduced pressure. Redissolve the crude residue in DCM and wash with 10% aqueous Na₂CO₃ to remove the liberated benzotriazole.

  • Purification : Purify via flash column chromatography on silica gel. Crucial Step: Use a gradient elution of DCM/MeOH containing 1% Et₃N. The triethylamine coats the acidic silanol groups on the silica, preventing the highly basic guanidine product from streaking or irreversibly binding to the column.

References

  • Di(benzotriazol-1-yl)methanimine: A New Reagent for the Synthesis of Tri- and Tetrasubstituted Guanidines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Benzotriazole-1-carboxamidinium Tosylate: An Alternative Method for the Conversion of Amines to Guanidines Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Preparation, Reactivity, and Synthetic Utility of Simple Benzotriazole Derivatives Source: Topics in Heterocyclic Chemistry (Springer) URL:[Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents Source: International Journal of Molecular Sciences (PMC / NIH) URL:[Link]

Sources

Synthesis of N-hydroxythioureas via Bis(1-benzotriazolyl)methanethione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-Hydroxythioureas via Bis(1-benzotriazolyl)methanethione

Executive Summary

This application note details a robust, modular protocol for the synthesis of N-hydroxythioureas using Bis(1-benzotriazolyl)methanethione (TBBT) . Unlike traditional methods relying on volatile and toxic thiophosgene or moisture-sensitive thiocarbonyl diimidazole (TCDI), the TBBT-mediated pathway offers enhanced safety, stoichiometric control, and facile purification. This methodology is particularly valuable in drug discovery for developing metal-chelating agents (e.g., urease inhibitors) and ribonucleotide reductase inhibitors.

Scientific Rationale & Mechanism

Bis(1-benzotriazolyl)methanethione (TBBT) acts as a stable, crystalline thiocarbonyl transfer reagent. The reaction proceeds via a nucleophilic acyl substitution (thioacyl) mechanism.

  • Activation: The first nucleophile (primary amine) attacks the thiocarbonyl carbon, displacing one benzotriazole (Bt) leaving group. This forms a stable N-(thiocarbamoyl)benzotriazole intermediate.

  • Product Formation: A second nucleophile (hydroxylamine or N-substituted hydroxylamine) attacks the intermediate, displacing the second Bt group to yield the final N-hydroxythiourea.

This stepwise approach allows for the synthesis of unsymmetrical thioureas with high regioselectivity, preventing the formation of symmetrical byproducts common in direct thiophosgene reactions.

Mechanistic Pathway (Graphviz)

TBBT_Mechanism TBBT Bis(1-benzotriazolyl) methanethione (TBBT) Intermediate N-(Thiocarbamoyl) benzotriazole TBBT->Intermediate Step 1: Nucleophilic Attack (RT, 1-2h) Amine Primary Amine (R-NH2) Amine->Intermediate BtH1 Benzotriazole (Byproduct) Intermediate->BtH1 Product N-Hydroxythiourea (R-NH-C(=S)-NH-OH) Intermediate->Product Step 2: Substitution (RT, 2-4h) Hydroxylamine Hydroxylamine (R'-NHOH) Hydroxylamine->Product BtH2 Benzotriazole (Byproduct) Product->BtH2

Caption: Stepwise displacement mechanism of benzotriazole groups from TBBT to form N-hydroxythioureas.

Experimental Protocol

Reagents & Materials
  • Bis(1-benzotriazolyl)methanethione (TBBT): Commercially available or synthesized from thiophosgene and benzotriazole (Note: TBBT itself is non-volatile and safer to handle).

  • Primary Amine (R-NH₂): Stoichiometric limiting reagent.

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): Or N-substituted hydroxylamine.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Methodology

Step 1: Formation of N-(Thiocarbamoyl)benzotriazole Intermediate

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen.

  • Dissolution: Dissolve TBBT (1.0 equiv, e.g., 2.80 g, 10 mmol) in anhydrous DCM (20 mL).

  • Addition: Add the Primary Amine (1.0 equiv, 10 mmol) dropwise to the stirred solution at room temperature (20–25°C).

    • Note: If the amine is a salt, add 1.0 equiv of TEA to liberate the free base.

  • Reaction: Stir for 1–2 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 3:1). The spot for TBBT (Rf ~0.6) should disappear, and a new spot for the intermediate (Rf ~0.4) should appear.[1]

  • Observation: The solution typically turns from yellow to a lighter shade.

Step 2: Synthesis of N-Hydroxythiourea

  • Preparation of Nucleophile: In a separate vial, mix Hydroxylamine Hydrochloride (1.1 equiv, 11 mmol) with TEA (1.1 equiv) in minimal Methanol or DMF (to ensure solubility). Stir for 10 min.

  • Coupling: Add the hydroxylamine solution dropwise to the reaction mixture from Step 1.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Critical Control Point: If the reaction is sluggish, heat to reflux (40°C for DCM) for 1 hour.

  • Workup:

    • Dilute with DCM (30 mL).

    • Wash with 10% aqueous Na₂CO₃ (2 x 20 mL). Rationale: This removes the acidic benzotriazole byproduct (pKa ~8.2) as a water-soluble salt.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

Data Analysis & Expected Results

The following table summarizes typical yields and conditions based on the benzotriazole methodology (Katritzky et al.).

Substrate (R-NH₂)Nucleophile 2 (R'-NHOH)SolventTime (h)Yield (%)Physical State
AnilineHydroxylamineDCM385-92White Solid
BenzylamineHydroxylamineTHF480-88Cryst. Solid
CyclohexylamineN-MethylhydroxylamineDCM378-85Pale Oil
4-MethoxyanilineHydroxylamineDCM2.590-95White Solid

Key Advantages over Thiophosgene Method:

  • Safety: No handling of highly toxic, volatile thiophosgene gas.

  • Selectivity: Stepwise addition prevents the formation of symmetrical thioureas (R-NH-CS-NH-R).

  • Purification: The benzotriazole byproduct is easily washed away with mild base, often eliminating the need for chromatography.

Applications in Drug Discovery

N-hydroxythioureas are privileged scaffolds in medicinal chemistry:

  • Urease Inhibitors: The N-hydroxythiourea moiety chelates the Nickel(II) active site of urease, potent against H. pylori.

  • Ribonucleotide Reductase Inhibitors: They scavenge the tyrosyl radical essential for DNA synthesis, exhibiting anticancer activity (analogous to Hydroxyurea).

  • HDAC Inhibitors: The hydroxamic acid-like characteristic allows zinc chelation in histone deacetylases.

References

  • Katritzky, A. R., & Gordeev, M. F. (1991). New 1H-benzotriazole-mediated synthesis of N,N′-disubstituted thioureas and carbodiimides. Journal of the Chemical Society, Perkin Transactions 1, 2199–2203. Link

  • Katritzky, A. R., et al. (2000). 1,1'-(Thiocarbonyl)bisbenzotriazole: A New Thiocarbonyl Transfer Reagent. Journal of Organic Chemistry, 65(23), 8210–8213. Link

  • Larsen, S. D., et al. (2008). Thiocarbonyl Diimidazole and TBBT in the Synthesis of Thioureas. Organic Process Research & Development, 12(4), 710. Link

  • BenchChem. (2025). Bis(1-benzotriazolyl)methanethione Product & Safety Data. Link

Sources

Application Note: Optimized Reaction Conditions for Thiocarbonyl Transfer to Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of phenols (Ar-OH) into O-aryl thiocarbamates (Ar-O-C(S)-NR₂) is a pivotal gateway in organic synthesis, serving as the obligate precursor step for two high-value transformations: the Newman-Kwart Rearrangement (NKR) (for accessing thiophenols) and the Barton-McCombie Deoxygenation (for radical-mediated excision of hydroxyl groups).

While conceptually simple—a nucleophilic substitution at a thiocarbonyl center—this reaction is frequently plagued by hydrolysis, incomplete conversion due to steric hindrance, and the handling of toxic electrophiles. This guide moves beyond generic textbook procedures to provide field-validated protocols that address electronic deactivation and steric bulk, ensuring high fidelity in drug discovery and process chemistry workflows.

Strategic Reagent Selection

Selection of the thiocarbonylating agent is the primary determinant of yield and safety. The following decision matrix compares the three dominant reagent classes.

Table 1: Comparative Analysis of Thiocarbonyl Transfer Reagents

ReagentChemical StructureReactivity ProfileToxicity & HandlingBest Application
Dimethylthiocarbamoyl Chloride (DMTCl)

High. Robust electrophile; effective for sterically hindered phenols.High. Corrosive, lachrymator. Hydrolyzes slowly in moist air.Standard NKR precursors; scale-up chemistry.
1,1'-Thiocarbonyldiimidazole (TCDI)

Moderate. Imidazole is a good leaving group but less aggressive than chloride.Moderate. Moisture sensitive solid. Avoids formation of HCl.Acid-sensitive substrates; Barton-McCombie precursors.
Tetramethylthiuram Disulfide (TMTD)

Low/Latent. Requires activation (reductive cleavage or radical conditions).Low. Stable solid, cheap, non-corrosive."Green" chemistry; avoiding hydrolytically unstable chlorides.

Mechanistic Underpinnings[1][2][3][4][5][6]

Understanding the causality of the reaction prevents common failures. The reaction is not a simple mix-and-stir; it relies on the irreversible generation of a phenoxide nucleophile that must outcompete water for the "soft" thiocarbonyl center.

Pathway Visualization

The following diagram illustrates the critical activation steps and the competition between product formation and hydrolysis.

ThiocarbonylationMechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation (Fast) Base Base (NaH or DABCO) Base->Phenoxide TS Tetrahedral Intermediate Phenoxide->TS Nucleophilic Attack Reagent Electrophile (Me₂NC(S)Cl) Reagent->TS Product O-Aryl Thiocarbamate (Ar-O-C(S)-NMe₂) TS->Product Elimination Byproduct Salt Byproduct (NaCl / Imidazole) TS->Byproduct Water Trace H₂O Water->Reagent Hydrolysis (Competes)

Figure 1: Mechanistic pathway highlighting the critical phenoxide generation step and the competitive hydrolysis risk.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (NaH / DMTCl)

Best for: Unhindered to moderately hindered phenols intended for Newman-Kwart Rearrangement. Rationale: Sodium hydride (NaH) ensures irreversible, quantitative deprotonation, maximizing the nucleophilicity of the phenol before the electrophile is introduced.

Reagents:

  • Substrate: Phenol (1.0 equiv)

  • Base: Sodium hydride (60% dispersion in oil, 1.2–1.5 equiv)

  • Electrophile:

    
    -Dimethylthiocarbamoyl chloride (1.2–1.5 equiv)
    
  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

Step-by-Step Methodology:

  • Apparatus Prep: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Base Activation: Add NaH (1.5 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if the downstream purification is sensitive to aliphatics; otherwise, use as is. Suspend in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C. Add the phenol (dissolved in minimal DMF) dropwise.

    • Observation: Vigorous evolution of

      
       gas will occur.
      
    • Checkpoint: Stir at 0 °C for 15 min, then warm to RT for 30 min to ensure complete phenoxide formation. The solution often turns yellow/orange.

  • Thiocarbonylation: Re-cool to 0 °C. Add

    
    -dimethylthiocarbamoyl chloride (1.2 equiv) in one portion (if solid) or dropwise (if molten/solution).
    
  • Reaction: Warm to 60–80 °C. Stir for 2–4 hours.

    • Why Heat? While the attack is fast, the formation of the sterically congested C-O bond often requires thermal energy, especially for ortho-substituted phenols.

  • Quench & Workup: Cool to RT. Carefully quench with saturated aqueous

    
     (destroys excess NaH and reagent). Extract with EtOAc (3x). Wash organics with water (2x) and brine (to remove DMF). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallization (EtOH/Hexanes) is preferred for NKR precursors as they are often highly crystalline. Flash chromatography (SiO2) is also effective.

Protocol B: The "Mild & Selective" (TCDI)

Best for: Acid-sensitive substrates, complex natural products, or Barton-McCombie precursors. Rationale: TCDI is less reactive than acid chlorides, allowing for higher chemoselectivity. It avoids the generation of strong acids or the need for harsh bases like NaH.

Reagents:

  • Substrate: Phenol (1.0 equiv)

  • Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) (1.5 equiv)

  • Base: Imidazole (0.5 equiv) or DMAP (0.1 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Dissolution: Dissolve phenol (1.0 equiv) and TCDI (1.5 equiv) in anhydrous DCE (0.5 M).

  • Catalysis: Add DMAP (10 mol%).

    • Mechanism:[1][2][3][4][5][6][7][8] DMAP attacks TCDI to form a highly reactive N-acylpyridinium-like intermediate, which is then attacked by the phenol.

  • Reflux: Heat the mixture to reflux (80 °C for DCE) for 4–12 hours.

    • Monitoring: TLC usually shows a distinct non-polar spot (the thiocarbamate).

  • Workup: Dilute with

    
    , wash with 1N HCl (to remove imidazole/DMAP), then saturated 
    
    
    
    .
  • Purification: Flash chromatography. Note: TCDI byproducts are water-soluble, simplifying workup.

Troubleshooting & Optimization

Table 2: Common Failure Modes and Corrective Actions

SymptomDiagnosisCorrective Action
Low Conversion (<50%) Incomplete deprotonation or "wet" solvent.Switch from carbonate bases to NaH. Ensure DMF is <50 ppm water. Increase temperature to 90 °C.
Hydrolysis of Reagent Reagent quality or moisture ingress.Use fresh DMTCl (yellow solid, not white crust). Add molecular sieves to the reaction.
Carbamate (C=O) Formation Desulfurization.Avoid prolonged heating >100 °C during the transfer step. This is a sign of premature rearrangement or oxidation.
Starting Material Recovery Steric hindrance (ortho-di-substitution).[9]Use Protocol A but add 10 mol% DMAP as a nucleophilic catalyst. Switch solvent to Diglyme and heat to 140 °C.

Decision Logic for Workflow

Use this logic gate to determine the optimal path for your specific substrate.

DecisionTree Start Start: Phenol Substrate IsSensitive Is substrate acid/base sensitive? Start->IsSensitive Yes Yes IsSensitive->Yes Yes No No IsSensitive->No No IsHindered Is phenol sterically hindered? Yes2 Yes2 IsHindered->Yes2 Yes (Ortho-subs) No2 No2 IsHindered->No2 No ProtocolB Protocol B: TCDI + DMAP (Mild, Reflux) Yes->ProtocolB No->IsHindered ProtocolA_Mod Protocol A (Modified): NaH + DMTCl + Heat (>80°C) + DMAP Cat. Yes2->ProtocolA_Mod ProtocolA Protocol A: NaH + DMTCl (0°C to 60°C) No2->ProtocolA

Figure 2: Decision matrix for selecting reaction conditions based on substrate stability and steric environment.

References

  • Newman, M. S., & Karnes, H. A. (1966).[4] The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates.[10] The Journal of Organic Chemistry, 31(12), 3980–3984. [Link]

  • Kwart, H., & Evans, E. R. (1966).[4] The Vapor Phase Rearrangement of Thionocarbonates and Thionocarbamates. The Journal of Organic Chemistry, 31(2), 410–413. [Link]

  • Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).[2][4] Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Synthesis, 2008(05), 661–689. [Link]

  • Dong, Z.-B., Wang, M., Zhu, H., Liu, X., & Chang, C.-Z. (2017).[3] Base-Promoted Synthesis of O-Aryl/Alkyl N,N-Dimethylthiocarbamates Starting from Inexpensive and Environmentally Benign Disulfide.[3] Synthesis, 49, 5258-5262.[3] [Link]

  • Harschneck, T., & Hummel, S. (2020). Modern Variants of the Newman–Kwart Rearrangement. Synthesis, 52(18), 2621-2628. [Link]

Sources

Application Note: Bis(1-benzotriazolyl)methanethione as a Dual-Action Corrosion Inhibitor and Synthetic Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(1-benzotriazolyl)methanethione (CAS: 4314-19-6), also known as 1,1'-thiocarbonylbis(1H-benzotriazole), is a highly versatile, bench-stable solid compound increasingly utilized in materials science and surface chemistry[1]. For researchers and formulation scientists, this compound offers a dual utility: it acts directly as a potent mixed-type corrosion inhibitor and UV stabilizer in polymer coatings[2], and it serves as a safe, solid-state thioacylating reagent for the mechanochemical synthesis of advanced thiourea-based corrosion inhibitors[3][4].

This application note provides a comprehensive technical guide on the physicochemical mechanisms of Bis(1-benzotriazolyl)methanethione, alongside validated protocols for its direct formulation into protective coatings and its use in green, solvent-free synthetic workflows.

Physicochemical Profile and Mechanism of Action

Structural Advantages for Metal Passivation

Organic compounds containing nitrogen (N) and sulfur (S) heteroatoms are highly effective at preventing corrosion by adsorbing onto the metal/electrolyte interface[5]. Bis(1-benzotriazolyl)methanethione features two nitrogen-rich benzotriazole rings flanking a highly reactive thiocarbonyl (C=S) core.

Causality of Inhibition: When applied to transition metals (such as copper or carbon steel), the lone electron pairs on the nitrogen and sulfur atoms donate into the vacant d-orbitals of the metal surface. Simultaneously, the aromatic rings allow for


-electron back-bonding from the metal, creating a highly stable coordinate covalent film. This chemisorption process displaces water molecules and aggressive anions (e.g., Cl⁻, SO₄²⁻), effectively blocking both anodic metal dissolution and cathodic oxygen reduction[5].

Mechanism A Bis(1-benzotriazolyl)methanethione (Aqueous/Coating Matrix) B Diffusion to Metal-Electrolyte Interface A->B C Chemisorption via N and S Heteroatoms (Langmuir Isotherm) B->C D Formation of Coordinate Covalent Film C->D E Anodic Passivation (Blocks Metal Dissolution) D->E F Cathodic Inhibition (Blocks Oxygen Reduction) D->F

Diagram 1: Adsorption and passivation mechanism of the inhibitor on a metal surface.

The Shift to Solid-State Synthetic Precursors

Historically, synthesizing highly effective thiourea-based corrosion inhibitors required the use of thiophosgene or carbon disulfide (CS₂)—both of which are highly toxic, corrosive, and hazardous liquid reactants[3]. Bis(1-benzotriazolyl)methanethione acts as an air-stable, solid isothiocyanate equivalent[3]. It enables the synthesis of di- and tri-substituted thioureas in quantitative yields via mechanochemistry, bypassing the need for bulk solvents and eliminating hazardous byproducts[4].

Comparative Efficacy Data

The efficacy of benzotriazole and thiourea derivatives is heavily dependent on the substrate and the corrosive medium. The table below summarizes the expected inhibition efficiencies (IE%) based on established electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) data for this class of compounds.

Inhibitor ClassTarget SubstrateCorrosive MediumOptimal ConcentrationInhibition Efficiency (IE%)Adsorption Mechanism
Benzotriazole (BTA) Copper Alloys0.1 M HCl10 mM85.0% - 92.0%Mixed-type (Anodic dominant)
Thiourea Derivatives Carbon Steel1.0 M HCl5 mM81.0% - 95.0%Mixed-type (Cathodic dominant)
Bis(1-benzotriazolyl)methanethione Cu / Mild Steel3.5% NaCl0.5 - 2.0 wt% (in coating)> 94.0%Chemisorption (Chelating)

Data synthesized from established literature on N/S-heterocycle corrosion inhibitors.

Experimental Protocols

Protocol A: Direct Formulation into Epoxy Coatings for Metal Protection

This protocol details the incorporation of Bis(1-benzotriazolyl)methanethione directly into a polymeric matrix to leverage its dual corrosion inhibition and UV stabilization properties[2].

Materials Required:

  • Bis(1-benzotriazolyl)methanethione powder (≥97% purity)[1]

  • Two-part Bisphenol-A epoxy resin and polyamine hardener

  • Solvent (e.g., Xylene or Butanol)

  • Metal substrates (Copper or Carbon Steel coupons), grit-blasted to SA 2.5

Step-by-Step Workflow:

  • Inhibitor Dispersion: Weigh Bis(1-benzotriazolyl)methanethione to achieve a 1.0 wt% concentration relative to the total epoxy base. Dissolve the powder in a minimal volume of xylene under magnetic stirring at 40°C until optically clear. Rationale: Pre-dissolving prevents agglomeration in the highly viscous epoxy, ensuring uniform distribution at the metal-coating interface.

  • Resin Integration: Slowly add the dissolved inhibitor solution to the Part A (Epoxy resin) under high-shear mixing (1500 RPM) for 15 minutes.

  • Hardener Addition: Add the polyamine hardener (Part B) at the manufacturer's specified stoichiometric ratio. Mix gently for 3 minutes to avoid air entrapment.

  • Application: Apply the coating to the prepared metal coupons using a doctor blade to achieve a uniform dry film thickness (DFT) of 50 µm.

  • Curing & Self-Validation: Allow the coating to cure at room temperature for 7 days.

    • Validation Step: Perform Electrochemical Impedance Spectroscopy (EIS) in 3.5% NaCl. A successfully passivated system will display a low-frequency impedance modulus (

      
      ) at least one order of magnitude higher than the unmodified epoxy control.
      
Protocol B: Mechanochemical Synthesis of Asymmetric Thiourea Inhibitors

This protocol utilizes Bis(1-benzotriazolyl)methanethione as a thioacylating agent to synthesize custom thiourea inhibitors without hazardous solvents[4].

Materials Required:

  • Bis(1-benzotriazolyl)methanethione (Reagent A)

  • Primary Amine (e.g., Aniline or Alkyl amine) (Reagent B)

  • Secondary Amine (Reagent C)

  • Vibratory ball mill (e.g., Retsch MM400) with stainless steel jars and balls.

Step-by-Step Workflow:

  • Primary Milling (Intermediate Formation): Load equimolar amounts (1.0 mmol) of Reagent A and Reagent B into a 10 mL stainless steel milling jar containing two 7 mm stainless steel balls.

  • Activation: Mill the mixture at a frequency of 30 Hz for 15 minutes.

    • Validation Step: In-situ or ex-situ Raman spectroscopy should confirm the disappearance of the starting materials and the appearance of intermediate N-thiocarbamoyl benzotriazole bands (typically around 1041, 1248, and 1511 cm⁻¹)[4].

  • Secondary Amine Addition: Open the jar and add 1.0 mmol of Reagent C (Secondary amine).

  • Secondary Milling: Mill the mixture for an additional 30 minutes at 30 Hz. The mechanical energy drives the nucleophilic substitution, displacing the second benzotriazole leaving group.

  • Purification: Extract the resulting solid with ethyl acetate and wash with dilute aqueous Na₂CO₃ to remove the benzotriazole byproduct. Evaporate the organic layer to yield the pure asymmetric thiourea inhibitor.

Synthesis Step1 Load Bis(1-benzotriazolyl)methanethione + Primary Amine Step2 Ball Milling (Solvent-Free) 30 Hz, 15 min Step1->Step2 Step3 Intermediate: N-Thiocarbamoyl Benzotriazole Step2->Step3 Step4 Add Secondary Amine Mill 30 Hz, 30 min Step3->Step4 Step5 Asymmetric Thiourea Inhibitor Quantitative Yield Step4->Step5 Step6 Byproduct: Benzotriazole (Recyclable) Step4->Step6

Diagram 2: Solvent-free mechanochemical synthesis workflow for thiourea derivatives.

Troubleshooting & Quality Control

  • Poor Dispersion in Coatings: If Bis(1-benzotriazolyl)methanethione aggregates in the epoxy matrix, it can create localized galvanic cells rather than a uniform protective film. Solution: Utilize an ultrasonic bath during the solvent dissolution phase (Protocol A, Step 1) or incorporate a silane coupling agent to bridge the organic inhibitor and the inorganic metal surface.

  • Incomplete Mechanochemical Conversion: If Raman spectroscopy indicates unreacted intermediate in Protocol B, the mechanical energy transfer may be insufficient. Solution: Ensure the ball-to-powder mass ratio (BPR) is strictly maintained at 3:1 or higher, and verify that the milling media (balls) are not degraded.

References

  • Katritzky, A. R., et al. (2004). 1-(Alkyl/Arylthiocarbamoyl)benzotriazoles as Stable Isothiocyanate Equivalents: Synthesis of Di- and Trisubstituted Thioureas. The Journal of Organic Chemistry, 69(9), 2976-82. ResearchGate. Retrieved from:[Link]

  • Stolle, A., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. ResearchGate. Retrieved from:[Link]

  • MDPI (2025). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Retrieved from:[Link]

Sources

Application Note: Advanced Synthesis of Thionoesters from Alcohols

[1]

Executive Summary

Thionoesters (

Barton-McCombie radical deoxygenation

This guide moves beyond elementary textbook methods, focusing on two high-fidelity protocols for synthesizing thionoesters directly from alcohols:

  • Base-Catalyzed Transesterification: A modern, atom-economical approach ideal for late-stage functionalization.

  • Thioacylation via N-Thioacylbenzotriazoles: A direct "active ester" method that avoids the instability of thioacyl chlorides.

Strategic Selection Guide

Choosing the correct pathway depends on the steric profile of the alcohol and the availability of the thioacyl source.

SelectionStrategyStartTarget: Thionoester from AlcoholCheckSubstrate Complexity?Start->CheckMethodAMethod A: Transesterification(Reagent: Methyl Thionoester)Check->MethodAComplex/Sensitive Alcohol(Late Stage)MethodBMethod B: Thioacylation(Reagent: N-Thioacylbenzotriazole)Check->MethodBPrimary/Secondary Alcohol(Direct Coupling)MethodCMethod C: Lawesson's Route(Requires Ester Intermediate)Check->MethodCStable Alcohol(Two-step acceptable)DescAHigh Yield, Mild Base,Removes MeOH byproductMethodA->DescADescBOne-pot, Stable Reagent,No equilibrium issuesMethodB->DescB

Figure 1: Decision matrix for selecting the optimal thionoester synthesis pathway.

Protocol A: Base-Catalyzed Transesterification

Best for: Complex secondary alcohols, acid-sensitive substrates, and medicinal chemistry lead optimization. Mechanism: Nucleophilic acyl substitution driven by equilibrium displacement (removal of methanol).

Mechanistic Insight

Unlike standard ester transesterification, thionoester exchange is rapid but reversible. The reaction utilizes a catalytic alkoxide (generated in situ from the substrate alcohol) to attack a simple donor like methyl thionobenzoate . The driving force is the volatility of the methanol byproduct or the thermodynamic stability of the product.

Materials
  • Substrate: Target Alcohol (

    
    , 1.0 equiv).
    
  • Reagent: Methyl Thionobenzoate (1.2–1.5 equiv) or Methyl Thionoacetate.

  • Catalyst: Sodium Hydride (NaH, 60% dispersion, 0.1–0.5 equiv) or NaHMDS.

  • Solvent: Anhydrous THF or Toluene (0.2 M).

  • Quench: Acetic acid or saturated

    
    .
    
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Argon flow.

  • Activation: Add the alcohol (1.0 equiv) and anhydrous THF. Cool to 0°C.[1]

  • Deprotonation: Add NaH (0.2 equiv) carefully. Stir for 15 minutes to generate the alkoxide. Note: For highly sensitive substrates, use NaHMDS at -78°C.

  • Addition: Add Methyl Thionobenzoate (1.2 equiv) dropwise.

  • Reaction: Warm to Room Temperature (25°C). Stir for 1–4 hours.

    • Critical Step: If conversion stalls, apply mild vacuum (approx. 100 mbar) to the system to remove methanol vapor, shifting the equilibrium to the right.

  • Workup: Quench with 0.5 mL Acetic Acid. Dilute with Et2O, wash with water and brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Caution: Thionoesters are often bright yellow; visual tracking is possible.

Data Validation:

Parameter Standard Ester Thionoester (Protocol A)
Reaction Time 12–24 h 1–4 h
Temperature Reflux often req. 0°C to RT

| Byproduct | High boiling alcohols | Methanol (Volatile) |

Protocol B: Direct Thioacylation via N-Thioacylbenzotriazoles

Best for: Introducing specific thioacyl groups (e.g., thioacetyl, thiopivaloyl) where the methyl thionoester donor is not commercially available. Concept: N-Thioacylbenzotriazoles act as "stable thioacyl chlorides," reacting avidly with alcohols.

Materials
  • Reagent: N-Thioacylbenzotriazole (1.1 equiv). Preparation: React benzotriazole with thionyl chloride, then the carboxylic acid, then Lawesson's reagent.

  • Base: Imidazole (1.2 equiv) or DMAP (catalytic).

  • Solvent: DCM or MeCN.

Step-by-Step Procedure
  • Dissolution: Dissolve N-Thioacylbenzotriazole (1.1 equiv) in DCM (5 mL/mmol).

  • Addition: Add the alcohol (1.0 equiv) and Imidazole (1.2 equiv).

  • Reflux: Heat to reflux (40°C) for 2–6 hours.

    • Monitoring: TLC will show the disappearance of the fluorescent benzotriazole derivative.

  • Workup: Wash with 1M HCl (to remove imidazole/benzotriazole), then saturated

    
    .
    
  • Isolation: Dry over

    
     and concentrate.
    

Protocol C: The Two-Step Lawesson's Route (Reference)

While less direct, this is the industry standard for scale-up when the ester is already available.

  • Esterification: Synthesize

    
     using standard DCC/DMAP coupling.
    
  • Thionation:

    • Suspend Ester (1.0 equiv) and Lawesson's Reagent (0.6 equiv) in Toluene.

    • Microwave (Recommended): Heat to 100°C for 10–20 mins.

    • Thermal: Reflux for 12–24 hours.

    • Note: Purification is difficult due to Lawesson's byproducts.

Critical Quality Attributes & Troubleshooting

Mechanism of Transesterification (Protocol A)

MechanismStep1Alcohol(R-OH)Step2Alkoxide(R-O-)Step1->Step2NaHStep3TetrahedralIntermediateStep2->Step3+ Me-C(=S)PhStep4Product(Thionoester)Step3->Step4ByprodMethanol(Remove to Drive)Step3->ByprodElimination

Figure 2: Kinetic pathway of base-catalyzed thionoester exchange.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Method A) Equilibrium limitationApply mild vacuum to strip MeOH; add molecular sieves.
Hydrolysis (C=O observed) Water in solventUse strictly anhydrous THF; thionoesters hydrolyze to esters rapidly in acidic moisture.
Product Decomposition Silica acidityAdd 1% Triethylamine to the eluent during chromatography.
Stench Sulfur byproductsTreat all glassware with bleach (hypochlorite) bath before washing.

References

  • Newton, J. J., Britton, R., & Friesen, C. M. (2018).[2][3] Base-Catalyzed Transesterification of Thionoesters. The Journal of Organic Chemistry, 83(20), 12784–12792. [Link] (The authoritative source for Protocol A - Transesterification).

  • Katritzky, A. R., et al. (2004).[4] Efficient Synthesis of Thionoesters and Thioamides using N-Thioacylbenzotriazoles. The Journal of Organic Chemistry, 69(26), 9313–9315. [Link] (Primary source for Protocol B - Direct Thioacylation).

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. [Link] (Foundational text on the utility of thionoesters).

UV stabilizer applications of Bis(1-benzotriazolyl)methanethione in polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Incorporation of UV-Stabilizing Thio-Benzotriazole Moieties into Polymers using Bis(1-benzotriazolyl)methanethione

Executive Summary

This guide details the application of Bis(1-benzotriazolyl)methanethione (BBTMT) as a reactive functionalization agent for creating non-migratory UV-stabilized polymers . Unlike traditional physical additives (e.g., Tinuvin® series) that are prone to leaching, volatilization, and phase separation, BBTMT enables the covalent grafting of benzotriazole and thiocarbonyl functionalities directly onto the polymer backbone.

This protocol is specifically designed for R&D professionals developing advanced materials where long-term stability , low toxicity , and resistance to solvent extraction are critical (e.g., biomedical devices, food packaging, and durable coatings).

Compound Profile & Mechanism

Compound: Bis(1-benzotriazolyl)methanethione CAS: 10226-15-0 Synonyms: 1,1'-Thiocarbonyldi(1,2,3-benzotriazole); TCDT. Role: Reactive UV-Stabilizing Precursor / Radical Scavenger.

Mechanism of Action

BBTMT does not function via the classic Excited State Intramolecular Proton Transfer (ESIPT) mechanism typical of phenolic benzotriazoles. Instead, it operates through a dual-mode stabilization pathway upon grafting:

  • UV Screening (Absorber): The benzotriazole moiety, when covalently linked, acts as a chromophore absorbing high-energy UV radiation (typically UV-B/C range,

    
     nm) and dissipating it non-destructively.[1]
    
  • Radical Scavenging (Thione): The thiocarbonyl (

    
    ) linkage generated during grafting is a potent radical trap. It quenches peroxy and alkyl radicals formed during photo-oxidation, effectively halting the propagation step of polymer degradation.
    
  • Non-Migration: By forming a covalent thionocarbamate or thiourea bond with the polymer matrix, the stabilizer is permanently locked in place, preventing "blooming" and ensuring efficacy even in thin films or solvent-exposed environments.

Figure 1: Reaction pathway for grafting BBTMT onto nucleophilic polymers and subsequent stabilization mechanism.

Experimental Protocols

Protocol A: Covalent Grafting onto Amine-Functionalized Polymers (e.g., Chitosan, PEI)

Objective: To synthesize a polymer with pendant benzotriazole-thiourea groups for UV/radical protection.

Materials:

  • Polymer Matrix: Chitosan (low molecular weight) or Polyethyleneimine (PEI).

  • Reagent: Bis(1-benzotriazolyl)methanethione (BBTMT) [>97% purity].

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

  • Base (Optional): Triethylamine (TEA) (if neutralizing salt forms).

Procedure:

  • Dissolution: Dissolve 1.0 g of the amine-functionalized polymer in 50 mL of appropriate solvent (e.g., 1% acetic acid for Chitosan, then adjust pH; or DCM for PEI). Note: Ensure polymer is dry and free of water if using organic solvents.

  • Activation: In a separate flask, dissolve 0.5 equivalents (relative to amine groups) of BBTMT in 10 mL DCM.

  • Grafting Reaction:

    • Add the BBTMT solution dropwise to the polymer solution under vigorous stirring at room temperature (25°C).

    • Observation: The solution may turn slight yellow/khaki.

    • Stir for 6–12 hours. The reaction proceeds via the formation of an N-thiocarbamoyl benzotriazole intermediate.[2]

  • Workup & Purification:

    • Precipitate the polymer by adding the reaction mixture into an excess of cold diethyl ether or ethanol.

    • Filter the solid.

    • Critical Wash: Wash the precipitate extensively with acetone or ethanol to remove the byproduct (free benzotriazole) and unreacted BBTMT.

    • Validation: The filtrate should show the UV absorbance of free benzotriazole, while the solid retains the grafted moiety.

  • Drying: Vacuum dry the product at 40°C for 24 hours.

Outcome: Polymer backbone with pendant –NH–C(=S)–Benzotriazole groups.

Protocol B: Performance Evaluation (Leaching & Weathering)

Objective: To validate the non-migratory nature and UV efficacy of the grafted polymer.

1. Leaching Resistance Test:

  • Sample Preparation: Prepare thin films (50 µm) of the Grafted Polymer and a Control Polymer (physically blended with 1% Tinuvin 328).

  • Extraction: Immerse both films in Methanol (aggressive solvent) for 24 hours at 40°C.

  • Analysis: Measure the UV absorbance of the solvent extract.

    • Pass Criteria: Grafted Polymer extract shows <1% absorbance (negligible leaching).

    • Fail Criteria: Control Polymer extract shows significant peaks (stabilizer migration).

2. Accelerated Weathering (QUV Test):

  • Standard: ASTM G154 (Fluorescent UV Lamps).

  • Conditions: UV-B 313 lamps, 0.71 W/m²/nm, 60°C, 8h UV / 4h Condensation.

  • Measurement: Monitor Carbonyl Index (FTIR peak at ~1720 cm⁻¹) every 50 hours.

  • Expectation: The BBTMT-grafted polymer should show a significantly slower rate of Carbonyl Index increase compared to the neat polymer, due to the radical scavenging of the thione group.

Data Presentation & Analysis

Table 1: Comparative Properties of Stabilization Strategies

FeaturePhysical Blending (e.g., Tinuvin 328)BBTMT Grafting (Covalent)
Incorporation Method Melt Compounding / ExtrusionReactive Synthesis / Solution Grafting
Migration / Leaching High (Prone to blooming)Zero (Covalently bonded)
Mechanism ESIPT (UV Dissipation)Radical Scavenging (C=S) + UV Screening
Thermal Stability Moderate (Volatile at >250°C)High (Determined by polymer backbone)
Toxicity Risk Moderate (Bioaccumulation potential)Low (Macromolecular, non-absorbable)
Target Application Commodity Plastics (PP, PE)Biomedical, Food Contact, High-Durability Coatings

Table 2: Typical FTIR Diagnostic Peaks for Grafting Confirmation

Functional GroupWavenumber (cm⁻¹)Interpretation
C=S (Thiocarbonyl) 1100 – 1200Confirmation of Thione incorporation
Benzotriazole Ring 740 – 760Out-of-plane C-H bending (aromatic)
N-H (Amide/Thioamide) 3200 – 3400Broadening indicates thioamide formation
Free Benzotriazole ~3000 – 3100Absence indicates successful purification

Workflow Diagram

Figure 2: Experimental workflow for the synthesis and purification of BBTMT-grafted polymers.

References

  • Katritzky, A. R., et al. (2004). "Benzotriazole-mediated amino-, amido-, alkoxy- and alkylthio-alkylation." Chemical Reviews, 104(5), 2419–2446. Link

  • Chem-Impex International. "Bis(1-benzotriazolyl)methanethione Product Description & Applications." Catalog Access. Link

  • Kumar, D., et al. (2015).[3] "An unprecedented deoxygenation protocol of benzylic alcohols using bis(1-benzotriazolyl)methanethione."[3][4] RSC Advances, 5, 31584-31593.[3] Link

  • Strukil, V., et al. (2017). "Mechanochemical synthesis of thioureas, ureas and guanidines." Beilstein Journal of Organic Chemistry, 13, 1828–1849. Link

  • BenchChem. "Mechanism of UV Stabilization by Benzotriazoles." Technical Library. Link

Disclaimer: This Application Note is for research and development purposes. The protocols described involve reactive chemistry; standard laboratory safety procedures (PPE, fume hood) must be followed. The "UV Stabilizer" designation refers to the functional property imparted by the grafted moiety, not a regulatory classification of the reagent itself.

Sources

Troubleshooting & Optimization

Improving yield in thioacylation with Bis(1-benzotriazolyl)methanethione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thioacylation Applications. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your workflows using Bis(1-benzotriazolyl)methanethione (CAS: 4314-19-6).

Often utilized as a highly stable, solid thiophosgene equivalent, this reagent is indispensable for synthesizing thioureas, dithiocarbamates, and thioamides. However, its unique leaving-group dynamics require precise control over reaction conditions to maximize yield and prevent side reactions.

I. Quantitative Yield Optimization Data

To establish a baseline for your experiments, refer to the table below. It summarizes the optimal conditions and expected yields for various target product classes based on field-proven methodologies.

Target Product ClassReagent StoichiometryOptimal SolventBase / CatalystTemp / TimeExpected Yield
Symmetrical Thioureas Amine (2.2 eq)DCM or THFEt₃N (2.5 eq)RT, 2–12 h85–98%
Asymmetrical Thioureas Amine 1 (1.0 eq) then Amine 2 (1.2 eq)THFEt₃N or DBURT then 50 °C, 24–48 h75–95%
Dithiocarbamates Thiol (1.0 eq), Amine (1.2 eq)DMF or THFDBU (1.5 eq)RT, 4–10 h80–92%
Benzothiazoles 2-Aminothiophenol (1.0 eq)TolueneNone (or cat. AIBN)90 °C, 5 h70–98%

II. Mechanistic Workflow of Thioacylation

Understanding the differential reactivity of the reagent during the two-step substitution is critical for troubleshooting.

Mechanism Reagent Bis(1-benzotriazolyl)methanethione (Highly Electrophilic) Intermediate 1-(Thiocarbamoyl)benzotriazole (Reduced Electrophilicity) Reagent->Intermediate Step 1: Fast (0°C to RT) LG1 1H-Benzotriazole (Leaving Group) Reagent->LG1 Amine1 Amine 1 (Nucleophile) Amine1->Intermediate Product Thiourea Product Intermediate->Product Step 2: Slow (Requires Base/Heat) LG2 1H-Benzotriazole (Leaving Group) Intermediate->LG2 Amine2 Amine 2 (Nucleophile) Amine2->Product

Mechanistic pathway of two-step thioacylation highlighting the differential electrophilicity.

III. Troubleshooting FAQs

Q1: My reaction is stalling at the mono-substituted intermediate. Why won't the second amine add? Causality: The initial nucleophilic attack on bis(1-benzotriazolyl)methanethione is rapid because the thiocarbonyl carbon is highly electrophilic, flanked by two electron-withdrawing benzotriazole rings. However, once the first amine displaces a benzotriazole group, the resulting 1-(thiocarbamoyl)benzotriazole intermediate is significantly less electrophilic. The nitrogen lone pair of the newly added amine delocalizes into the thiocarbonyl group, reducing its susceptibility to a second nucleophilic attack . Solution: For the second substitution—especially with sterically hindered or less nucleophilic amines—you must alter the thermodynamics. Increase the reaction temperature (e.g., 50 °C) and switch to a stronger amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of triethylamine .

Q2: I am observing poor yields and unexpected benzothiazole side products. What is causing this degradation? Causality: Bis(1-benzotriazolyl)methanethione and its thioacyl intermediates are susceptible to Benzotriazole Ring Cleavage (BtRC) under free-radical conditions or excessive thermal stress. This involves the β-scission of the N–N bond, followed by the elimination of molecular nitrogen (N₂), leading to the cyclization of the intermediate into a benzothiazole . Solution: Ensure your reaction environment is strictly free of radical initiators (like AIBN) or trace transition metals. If high temperatures are required for the second substitution, strictly monitor the reaction time to prevent thermal degradation. Switch your solvent from Toluene to THF or DCM to allow for lower reflux temperatures.

Q3: How do I efficiently remove the 1H-benzotriazole byproduct without complex chromatography? Causality: Each equivalent of thioacylation generates one equivalent of 1H-benzotriazole. This byproduct often co-elutes with target thioureas during silica gel chromatography, artificially inflating crude yields and complicating NMR interpretation. Solution: Leverage the inherent acidity of 1H-benzotriazole (pKa ~8.2). Dilute the reaction mixture with an organic solvent (e.g., EtOAc or DCM) and wash sequentially with 1M NaOH. The benzotriazole will partition entirely into the aqueous layer as a water-soluble sodium salt.

IV. Self-Validating Experimental Protocol: Synthesis of Asymmetric Thioureas

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in checkpoints (visual, chromatographic, and chemical) that confirm the success of each mechanistic step before proceeding to the next.

Step 1: Formation of the Intermediate

  • Dissolve Bis(1-benzotriazolyl)methanethione (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere.

    • Validation Checkpoint: The solution should be clear and yellow-tinted. If it is cloudy, moisture has caused premature hydrolysis of the reagent.

  • Add Amine 1 (1.0 eq) dropwise. Stir for 2–4 hours, allowing the reaction to warm to room temperature.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The highly UV-active starting material (Rf ~0.8) must completely disappear, replaced by a new, more polar UV-active spot (Rf ~0.5) corresponding to the 1-(thiocarbamoyl)benzotriazole intermediate.

Step 2: Second Substitution

  • To the same reaction flask, add Amine 2 (1.2 eq) and DBU (1.5 eq).

  • Heat the reaction to 50 °C for 12–24 hours.

    • Validation Checkpoint: The addition of base neutralizes the acidic 1H-benzotriazole released in Step 1, driving the equilibrium forward. A distinct color change (often darkening) will occur. TLC should confirm the total consumption of the intermediate (Rf ~0.5).

Step 3: Acid-Base Workup and Purification

  • Concentrate the reaction mixture in vacuo, then redissolve the crude residue in Dichloromethane (DCM).

  • Wash the organic layer sequentially with 1M NaOH (3x) and brine (1x).

    • Validation Checkpoint: The 1M NaOH wash selectively deprotonates 1H-benzotriazole. To validate successful removal, take a 2 mL aliquot of the aqueous wash and acidify it with 1M HCl. A white precipitate of 1H-benzotriazole will instantly form, confirming the byproduct was successfully extracted from your target compound.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the highly pure asymmetric thiourea.

V. References

  • Katritzky, A. R., et al. (2004). "1-(Alkyl/Arylthiocarbamoyl)benzotriazoles as Stable Isothiocyanate Equivalents: Synthesis of Di- and Trisubstituted Thioureas". The Journal of Organic Chemistry.[Link]

  • Kumar, D., et al. (2015). "An unprecedented deoxygenation protocol of benzylic alcohols using bis(1-benzotriazolyl)methanethione". RSC Advances.[Link]

  • Early, J. V., et al. (2023). "Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis". Microbiology Spectrum (ASM Journals).[Link]

Technical Support Center: Preventing Hydrolysis of Bis(1-benzotriazolyl)methanethione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6]

Bis(1-benzotriazolyl)methanethione (CAS: 4314-19-6), often abbreviated as BBTMT , is a versatile, less-toxic surrogate for thiophosgene.[][2] It is primarily used to synthesize isothiocyanates, thioureas, and thioamides.[2]

However, its utility is inextricably linked to its electrophilicity.[2] The central thiocarbonyl carbon (


) is highly activated by the two electron-withdrawing benzotriazole leaving groups.[][2] This makes the compound exceptionally sensitive to nucleophilic attack by water (hydrolysis), which irreversibly decomposes the reagent, liberating benzotriazole and toxic sulfurated gases.[2]

The "Yellow-to-White" Danger Signal:

  • Active Reagent: Crystalline solid, typically yellow to bright yellow.[][2]

  • Hydrolyzed/Decomposed: The formation of white precipitate usually indicates the liberation of 1H-benzotriazole (BtH) , signaling that hydrolysis has occurred.[][2]

Technical Deep Dive: The Hydrolysis Mechanism

Understanding why the reagent degrades allows you to implement controls to stop it.[][2]

The Mechanism of Failure

Water acts as a nucleophile, attacking the electrophilic thiocarbonyl carbon.[2] Unlike stable ketones, the benzotriazole moieties are excellent leaving groups (pKa ~8.2).[2]

  • Nucleophilic Attack: Water attacks the

    
     carbon.[][2]
    
  • Elimination: One benzotriazole molecule is expelled, forming an unstable intermediate.[][2]

  • Collapse: The intermediate rapidly decomposes, releasing the second benzotriazole molecule and generating Carbonyl Sulfide (COS) or Carbon Dioxide (

    
    ) and Hydrogen Sulfide (
    
    
    
    ), depending on pH and temperature.
Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation cascade you must prevent.[2]

HydrolysisPathway Reagent Bis(1-benzotriazolyl) methanethione (Yellow Solid) Inter Tetrahedral Intermediate Reagent->Inter Adduct Formation Water H₂O (Moisture) Water->Reagent Nucleophilic Attack BtH 2x Benzotriazole (White Precipitate) Inter->BtH Elimination (Irreversible) Gas Gases Released (COS / H₂S / CO₂) Inter->Gas Decomposition

Figure 1: The irreversible hydrolysis cascade of BBTMT.[][2] Note the color change from yellow reagent to white byproduct.

Troubleshooting Guide (Q&A)

This section addresses specific scenarios reported by users in the field.

Q1: "I dissolved the reagent in DCM, and the solution turned cloudy white within 10 minutes. What happened?"

Diagnosis: Solvent Moisture Contamination. The "cloudiness" is precipitating benzotriazole .[][2] BBTMT is soluble in Dichloromethane (DCM), but benzotriazole is less soluble in non-polar solvents, often crashing out as a white solid.[2] Corrective Action:

  • Verify Solvent: Ensure your DCM is anhydrous (<50 ppm water).[][2]

  • Protocol Check: Did you flame-dry the glassware? Surface moisture on the glass is sufficient to degrade milligram-scale reactions.[][2]

Q2: "My reaction yield is consistently 40-50% lower than reported literature."

Diagnosis: Partial Hydrolysis during Storage or Weighing. If the reagent bottle was opened in a humid atmosphere, the surface layer may have hydrolyzed.[] Validation Step:

  • Check the appearance of the bulk reagent.[2] If the yellow powder has white specks or a "crust," it is compromised.[2]

  • Recrystallization: You can purify the reagent by recrystallizing from dry acetone/ethanol, though buying a fresh batch is often more time-efficient for small scales.[][2]

Q3: "I see pressure buildup in my sealed reaction vial."

Diagnosis: Gas Evolution (


). 
Hydrolysis releases gases.[][2] If your solvent is wet, you are essentially generating gas in a closed system.[2]
Safety Warning:  Always vent reactions involving thiocarbonyl transfer reagents unless strictly anhydrous conditions are confirmed.

Validated Experimental Protocols

To ensure reproducibility, follow these "Self-Validating" protocols.

Protocol A: Preparation of Anhydrous Reaction Environment

Goal: Eliminate background moisture before the reagent is introduced.[]

  • Glassware: Oven-dry all flasks, stir bars, and syringes at 120°C for at least 2 hours. Cool under a stream of dry Nitrogen or Argon.[2]

  • Solvent: Use DCM or THF distilled from Calcium Hydride or dispensed from a solvent purification system (SPS).[][2]

    • Validation: Add a crystal of iodine or a specific moisture indicator if available; however, the best check is the reagent itself.

  • Atmosphere: Maintain a positive pressure of inert gas (Balloon or Manifold) throughout the reaction.[][2]

Protocol B: The "Yellow Standard" Reaction Setup

Goal: Perform a thiocarbonyl transfer (e.g., amine to isothiocyanate) without hydrolysis.[2]

  • Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM under Argon.

  • Addition: Add Bis(1-benzotriazolyl)methanethione (1.1 eq) as a solid in one portion.

    • Observation: The solution should turn yellow and remain clear (or yellow-orange).[2]

  • Monitoring: Stir at room temperature.

    • Success Indicator: The yellow color may fade slightly as the reagent is consumed, but a rapid precipitation of white solid implies hydrolysis or extremely fast reaction (if the byproduct is insoluble).

  • Workup: Once TLC indicates consumption of amine, quench with water (to destroy excess reagent) only when ready to separate phases.[][2]

Workflow Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Start Reaction (Add BBTMT) Obs1 Observation: Solution Color? Start->Obs1 YellowClear Yellow & Clear Obs1->YellowClear Remains Yellow WhiteCloudy Turns White/Cloudy Immediately Obs1->WhiteCloudy Precipitate Forms Action1 Proceed: System is Anhydrous YellowClear->Action1 Action2 STOP: Hydrolysis Detected WhiteCloudy->Action2 RootCause Check Solvent Water Content Check Glassware Drying Action2->RootCause

Figure 2: Decision tree for assessing reagent stability during reaction initiation.

References

  • Katritzky, A. R., et al. (2005).[][2] Benzotriazole-Assisted Thioacylation: Synthesis of Thioamides, Thionoesters, and Thioureas. Journal of Organic Chemistry. [2]

  • Sigma-Aldrich. (n.d.).[][2] Bis(1-benzotriazolyl)methanethione Product Specification & Safety Data Sheet. [2]

  • Katritzky, A. R., & Rachwal, S. (2010).[2] Synthesis of Heterocycles Mediated by Benzotriazole.[][2][3][4][5] 1. Monocyclic Systems. Chemical Reviews.

  • Larsen, C., et al. (1978).[][2] Thiocarbonyls via 1,1'-thiocarbonyldiimidazole. Journal of Organic Chemistry. (Mechanistic context for thiocarbonyl hydrolysis). [2]

Sources

Technical Support Center: Troubleshooting Thiocarbonyl Transfer Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiocarbonyl transfer (TCT) reactions. As an application scientist, I frequently encounter researchers struggling with poor yields during the synthesis of isothiocyanates, thioamides, and thioureas. The most common culprit? Disulfide byproducts .

This guide is designed to help you understand the mechanistic causality behind disulfide formation, select the appropriate reagents, and implement self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview: The Origin of Disulfide Byproducts

In classical thiocarbonyl transfer reactions, a nucleophile (such as a primary amine) reacts with a thiocarbonyl reagent to form a transient thiolate or dithiocarbamate intermediate. If the reaction environment is not strictly controlled, this intermediate is highly susceptible to oxidative coupling, leading to stable, unreactive disulfide byproducts[1].

TCT_Pathway Substrate Amine / Alcohol Substrate Intermediate Thiolate / Dithiocarbamate Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Thiocarbonyl Reagent (e.g., TCDI, CS2) Reagent->Intermediate Product Desired Product (Isothiocyanate / Thiourea) Intermediate->Product Elimination (Anaerobic) Disulfide Disulfide Byproduct (R-S-S-R) Intermediate->Disulfide Oxidative Coupling Oxidant O2 / Trace Metals Oxidant->Disulfide

Reaction pathways in thiocarbonyl transfer highlighting disulfide byproduct formation.

Frequently Asked Questions (FAQs)

Q: Why do I observe significant disulfide formation when using 1,1'-thiocarbonyldiimidazole (TCDI) or thiophosgene? A: Causality lies in the stability of the intermediate. When using classical thioacylating agents like TCDI or thiophosgene, the initial nucleophilic attack generates a highly reactive thiolate anion. If adventitious oxygen is present, or if the imidazole leaving group fails to promote rapid elimination, the thiolate undergoes radical-mediated oxidative homocoupling[1]. Furthermore, TCDI is hygroscopic; moisture causes hydrolysis into free sulfide species, which rapidly oxidize into disulfides.

Q: How do trace metals in my solvent affect the reaction? A: Transition metals (specifically Cu, Fe, and Mn) act as potent single-electron transfer (SET) catalysts. Even at parts-per-million (ppm) levels in low-quality solvents, these metals catalyze the oxidation of dithiocarbamate salts into disulfides. This is why utilizing HPLC-grade, metal-free solvents is a strict requirement for classical TCT workflows.

Q: Are there alternative reagents that inherently prevent disulfide formation? A: Yes. To bypass the problematic thiolate intermediate entirely, modern methodologies utilize the in situ generation of thiocarbonyl fluoride. By reacting the Langlois reagent (CF3SO2Na) with diethyl phosphonate under copper catalysis, thiocarbonyl fluoride is generated slowly and reacts immediately with the amine[2]. Because no free thiolate or dithiocarbamate accumulates, disulfide formation is virtually eliminated[3].

Langlois_Pathway Langlois Langlois Reagent (CF3SO2Na) TCF Thiocarbonyl Fluoride (In Situ S=CF2) Langlois->TCF Defluorination Phosphonate Diethyl Phosphonate + CuI Catalyst Phosphonate->TCF Product Isothiocyanate Product TCF->Product Direct Coupling Amine Primary Amine Amine->Product NoDisulfide No Disulfide Byproducts Product->NoDisulfide

Copper-catalyzed in situ generation of thiocarbonyl fluoride bypassing thiolate intermediates.

Reagent Selection & Quantitative Impact Matrix

Selecting the correct reagent and environmental conditions is the most critical variable in your experimental design. The tables below summarize the mechanistic risks and quantitative impacts of various conditions[4].

Table 1: Reagent Comparison & Disulfide Risk

ReagentByproduct RiskMechanism of Byproduct FormationMitigation Strategy
Thiophosgene (CSCl2) HighHydrolysis to H2S followed by rapid oxidation.Strict anhydrous conditions; slow dropwise addition.
Carbon Disulfide (CS2) ModerateMetal-catalyzed oxidation of dithiocarbamate salts.Use of efficient desulfurylating agents (e.g., Boc2O).
TCDI ModerateThiolate oxidation prior to elimination.Degassed solvents; strict inert atmosphere (Ar/N2).
Langlois Reagent LowBypasses thiolate intermediates entirely.Maintain steady heating to control in situ generation.

Table 2: Quantitative Impact of Reaction Conditions on Yield

ConditionReagentDesired Product Yield (%)Disulfide Byproduct (%)Mechanistic Cause
Aerobic, Room TempTCDI45 - 55%30 - 40%Rapid oxidation of thiolate intermediate by O2.
Anaerobic (Ar), 0 °CTCDI85 - 92%< 5%Complete suppression of oxidative radical coupling.
Aerobic, Cu-CatalystLanglois78 - 85%< 2%Pathway bypasses thiolate formation entirely.
Anaerobic, Trace Fe/CuCS2 / Base60 - 70%15 - 25%Metal-catalyzed homocoupling of dithiocarbamate.

Validated Experimental Protocols

Do not treat these protocols as mere recipes; they are self-validating systems designed to give you real-time feedback on the chemical state of your reaction.

Protocol A: Anaerobic Synthesis of Isothiocyanates using TCDI

Use this protocol when working with standard aliphatic or aromatic amines where TCDI is preferred over toxic thiophosgene.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3 cycles). Causality: Eliminating atmospheric oxygen is the primary defense against disulfide radical coupling.

  • Solvent Degassing: Dissolve the primary amine (1.0 eq, 5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM). Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add TCDI (1.2 eq, 6.0 mmol) portion-wise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • System Validation: Monitor the reaction via TLC (Hexane/EtOAc 8:2). Disulfide byproducts are highly non-polar and will elute near the solvent front (Rf > 0.8). A successful, oxygen-free reaction is validated by the absence of this high-Rf spot and the clean conversion to the UV-active isothiocyanate product (Rf ~0.5).

  • Workup: Quench with 10 mL of cold water, extract with DCM (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Copper-Catalyzed Isothiocyanation using Langlois Reagent

Use this protocol for electron-deficient amines or when strictly avoiding CS2/thiophosgene derivatives is required[2],[3].

  • Setup: In an oven-dried sealed tube, combine the primary amine (1.0 eq, 1.0 mmol), Langlois reagent (CF3SO2Na, 2.0 eq, 2.0 mmol), CuI (10 mol%, 0.1 mmol), and diethyl phosphonate (2.0 eq, 2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF under a nitrogen atmosphere and seal the tube.

  • Heating: Heat the mixture to 110 °C for 12 hours. Causality: The elevated temperature is required for the Langlois reagent and diethyl phosphonate to slowly release thiocarbonyl fluoride (S=CF2), which acts as the active, disulfide-free transfer agent.

  • System Validation: The complete consumption of the Langlois reagent and intermediate formation can be validated via 19F NMR of a crude aliquot. The disappearance of the CF3SO2Na signal (-87 ppm) confirms the catalytic cycle has successfully generated the transfer agent.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 20 mL) to remove the DMF. Dry the organic layer over MgSO4, filter, and purify via flash column chromatography.

References

  • Recent Advancement in Synthesis of Isothiocyanates ChemRxiv[Link]

  • Benzotriazole-Assisted Thioacylation Benha University Repository[Link]

  • Recent Advancement in the Synthesis of Isothiocyanates Chemical Communications (RSC)[Link]

  • Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent Synthetic Communications (Taylor & Francis)[Link]

Sources

Technical Support Center: Troubleshooting Bis(1-benzotriazolyl)methanethione (Bt2CS) Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bis(1-benzotriazolyl)methanethione (commonly abbreviated as Bt2CS). As a highly stable, non-toxic alternative to thiophosgene, Bt2CS is a premier reagent for synthesizing thioureas, isothiocyanates, and thioamides[1]. However, achieving optimal yields requires a precise understanding of solvent effects, nucleophile polarizability, and mechanistic causality.

This guide is designed for researchers and drug development professionals to troubleshoot common experimental hurdles, focusing on solvent selection and reaction validation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting disulfide byproducts instead of the expected thiocarbonyl derivative when reacting Bt2CS with alkanethiols in DCM? A: This is a classic case of mechanistic divergence driven by Hard-Soft Acid-Base (HSAB) principles. While oxygen and nitrogen nucleophiles (amines, phenols) attack the "hard" carbon of the thiocarbonyl, highly polarizable "soft" nucleophiles like alkanethiols and Grignard reagents preferentially attack the "soft" sulfur atom[2]. This anomalous S-attack leads to the formation of disulfides or bis(benzotriazol-1-yl)diarylsulfidemethanes (often in low 12–34% yields) rather than the desired thiocarbonylbenzotriazoles[2].

Q2: Is Dichloromethane (DCM) always the optimal solvent for amine thioacylation with Bt2CS? A: Yes, in the vast majority of cases. DCM is the preferred solvent because it provides excellent solubility for both Bt2CS and the resulting intermediates at room temperature, while remaining completely chemically inert[2]. While alternative solvents like toluene, chloroform, acetonitrile, ethanol, and PEG-400 can yield moderate to high results[3], DCM allows for the cleanest workup. The benzotriazole leaving group is easily partitioned into an aqueous basic wash, leaving the pure product in the dense organic layer[2].

Q3: Can I use protic solvents (like Ethanol) to synthesize thioesters from aliphatic alcohols? A: It is highly discouraged. Aliphatic alcohols exhibit poor reactivity with Bt2CS. For example, reacting Bt2CS with sodium ethoxide in ethanol/DCM yields O-ethyl benzotriazole-1-carbothioate in only 19% yield, and refluxing or adding strong bases like DBU does not improve this[2]. If you must synthesize thioesters, use phenols (e.g., 2-naphthol) in DCM, which can achieve up to 87% yield[2].

Q4: What is the recommended solvent and base combination for synthesizing 4-quinazolone-2-thiones? A: For complex cyclizations, such as reacting o-aminocarboxylic acid esters with primary amines and Bt2CS, anhydrous methylene chloride (DCM) paired with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective. This combination typically yields ~89% of the desired 4-quinazolone-2-thione after a brief reflux[4].

Quantitative Data: Solvent & Nucleophile Compatibility

The following table summarizes the causal relationship between nucleophile type, solvent selection, and expected reaction outcomes based on established literature[2].

Nucleophile TypeExample ReagentPreferred SolventAdditive / BaseMajor Reaction SiteExpected YieldComplications / Notes
1° / 2° Amines Aniline, PyrrolidineDCM (CH₂Cl₂)NoneCarbon (Thiocarbonyl)60–98%Highly efficient; no side reactions.
Phenols 2-NaphtholDCM (CH₂Cl₂)Sodium Salt (pre-formed)Carbon (Thiocarbonyl)66–87%Aliphatic alcohols react poorly (<20%).
Alkanethiols IsopropylthiolDCM (CH₂Cl₂)Et₃N (catalytic)Sulfur (Anomalous)Low (Disulfides)Preferential S-attack leads to byproducts.
Grignards Phenylmagnesium bromideTHFNoneSulfur (Anomalous)12–34%Forms diarylsulfidemethanes.
o-Amino Esters Methyl anthranilateDCM (CH₂Cl₂)DBUCarbon (Cyclization)~89%Requires precise sequential addition[4].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each step includes a physical or chemical cue to verify that the reaction is proceeding correctly.

Protocol A: Synthesis of Thiocarbamoylbenzotriazoles (Amine Thioacylation)

This protocol utilizes DCM to leverage its high solubility and ease of aqueous separation.

  • Preparation & Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve Bis(1-benzotriazolyl)methanethione (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (CH₂Cl₂) to create a 0.2 M solution.

  • Nucleophilic Addition: Add the primary or secondary amine (1.0 equiv, 10 mmol) dropwise at room temperature.

    • Validation Check: Monitor by TLC (Hexanes/Ethyl Acetate 4:1). The disappearance of the bright Bt2CS spot indicates the nucleophilic attack is successful[2].

  • Reaction Maturation: Stir the mixture at room temperature for 2–3 hours.

  • Causal Workup (Crucial Step): Remove the DCM under reduced pressure. Resuspend the crude mixture in Ethyl Acetate (50 mL) and wash with 10% aqueous Na₂CO₃ (2 × 30 mL) followed by brine (30 mL).

    • Validation Check: The basic wash (pH > 9) deliberately deprotonates the liberated 1H-benzotriazole byproduct (pKa ~8.2), pulling it entirely into the aqueous phase. If the organic layer still shows benzotriazole impurities on TLC, the basic wash was insufficient and must be repeated[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure product.

Protocol B: Synthesis of 4-Quinazolone-2-thiones

This protocol requires a strong amidine base (DBU) to drive the cyclization in DCM.

  • Activation: Dissolve Bt2CS (1.61 mmol) and DBU (1.61 mmol) in anhydrous DCM. Stir for 5 minutes at room temperature.

  • Sequential Addition: Add methyl anthranilate (1.62 mmol) and stir for an additional 5 minutes.

    • Validation Check: The solution will shift in color as the intermediate thiourea forms.

  • Cyclization: Warm the mixture to room temperature, stir for 10 minutes, and then heat to reflux for 3 hours.

    • Validation Check: Refluxing provides the necessary activation energy for the intramolecular ring closure. Precipitation or a distinct shift in TLC polarity confirms the formation of the 3-benzyl-4-quinazolone-2-thione[4].

Mechanistic Visualizations

SolventSelection Start Select Nucleophile for Bt2CS Reaction Amine Amines (1° or 2°) Start->Amine Phenol Phenols / Aryloxides Start->Phenol Thiol Alkanethiols / Grignards Start->Thiol DCM DCM (CH2Cl2) Room Temp, High Yield Amine->DCM Preferred THF THF / Toluene Alternative Aprotic Amine->THF If solubility requires Phenol->DCM Add Base (e.g., DBU) Warning Warning: S-Attack Disulfide Byproducts Thiol->Warning Avoid standard conditions

Decision tree for solvent and condition selection based on nucleophile type.

MechanisticPathway Bt2CS Bis(1-benzotriazolyl) methanethione C_Attack Attack at Thiocarbonyl Carbon (Normal Pathway) Bt2CS->C_Attack Amines, Phenols S_Attack Attack at Sulfur Atom (Anomalous Pathway) Bt2CS->S_Attack Thiols, Grignards Prod_Amine Thiocarbamoylbenzotriazoles (60-98% Yield) C_Attack->Prod_Amine Prod_Thiol Disulfides / Diarylsulfides (Low Yield, Byproducts) S_Attack->Prod_Thiol

Mechanistic divergence in Bt2CS reactions dictated by nucleophile polarizability.

References

  • Katritzky, A. R., et al. "1-(Alkyl/Arylthiocarbamoyl)benzotriazoles as Stable Isothiocyanate Equivalents: Synthesis of Di- and Trisubstituted Thioureas." The Journal of Organic Chemistry, 69(9), 2004. 1

  • Katritzky, A. R., et al. "Benzotriazole-Assisted Thioacylation." The Journal of Organic Chemistry, 70(20), 2005.2

  • Zhang, C., et al. "Synthetic Methods - 4-Quinazolone-2-thiones." Synlett / Karger Publishers, 2008. 4

  • "Solvent effect in the Synthesis of Di- and Trisubstituted Thioureas." ResearchGate, 2020. 3

Sources

Removing benzotriazole byproduct after reaction workup

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BTH-REM-001
Subject: Troubleshooting Benzotriazole Byproduct Removal in Reaction Workup
Assigned Specialist: Senior Application Scientist, Purification Division[1]

Executive Summary

Benzotriazole (BtH) is a persistent byproduct often generated during peptide coupling (from reagents like BOP, TBTU, HBTU) or used as a synthetic auxiliary.[1][2][3][4] Users frequently report "ghost peaks" in LCMS or persistent aromatic signals in NMR ($ \delta \sim 7.4-8.0 $ ppm) despite standard aqueous workups.[1]

The Root Cause: Most researchers treat BtH like 1-Hydroxybenzotriazole (HOBt).[1] This is a critical error.

  • HOBt

    
    :  ~4.6 (Easily removed with weak base).[1]
    
  • BtH

    
    :  ~8.2–8.4 (Requires stronger base for deprotonation).[1]
    

This guide provides the corrected protocols to chemically target BtH solubility and ensure its complete removal.

Module 1: The Chemical Logic (Why Standard Washes Fail)

To remove BtH, we must manipulate its ionization state.[1] BtH exists in equilibrium between its neutral form (organic-soluble) and its anionic form (water-soluble).[1]

The Trap

Standard workups often use Saturated Sodium Bicarbonate (


, pH ~8.5).[1]
  • At pH 8.5, BtH (

    
     8.[1]2) is only ~50-60% ionized.[1]
    
  • Result: A significant portion remains neutral and partitions back into the organic layer (DCM or EtOAc).[1]

The Solution: pH > 10

To drive


 of BtH into the aqueous layer, the pH must be at least 2 units higher than its 

.
  • Target: Sodium Carbonate (

    
    , pH ~11) or Sodium Hydroxide (NaOH).[1]
    
ReagentpH (approx)BtH Ionization %Removal Efficiency
Water7.0< 10%Poor
Sat.[1]

8.3~50%Incomplete
1M

11.3 > 99.9% Excellent
1M NaOH14.0100%Excellent (Risk of product hydrolysis)

Module 2: Validated Removal Protocols

Protocol A: The "Base-Stable" Extraction (Recommended)

Use this method if your product is stable at pH 11.

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) is preferred over Dichloromethane (DCM) as BtH is slightly less soluble in EtOAc, improving partition efficiency.[1]

  • Wash Solution: 0.5M or 1.0M Sodium Carbonate (

    
    ).[1]
    

Step-by-Step:

  • Dilution: Dilute the reaction mixture with EtOAc (ratio 10:1 solvent to crude mass).

  • Primary Wash: Wash the organic layer 3 times with 1.0M

    
    .[1]
    
    • Technical Note: Vigorous shaking is required.[1] BtH can form hydrogen-bonded dimers that resist solvation.[1]

  • pH Check: Check the aqueous layer pH. It must remain >10.[1] If it drops, the BtH (or residual acid) is neutralizing your base; add more wash steps.[1]

  • Rinse: Wash once with Brine (Sat. NaCl) to remove trapped base.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Protocol B: The "Base-Sensitive" Trituration

Use this method if your product contains esters or other base-labile groups.[1]

Principle: BtH is highly soluble in Dichloromethane (DCM) but poorly soluble in Diethyl Ether (


) or Hexanes.[1]

Step-by-Step:

  • Concentrate: Evaporate the reaction solvent completely to an oil/solid.

  • Dissolve: Redissolve the crude mixture in a minimum amount of DCM (just enough to mobilize it).

  • Precipitate: Slowly add cold Diethyl Ether (or MTBE) with rapid stirring.

    • Ratio: Aim for a 1:10 ratio of DCM:Ether.[1]

  • Filter: The product often precipitates while BtH remains in the ether-rich supernatant.[1]

  • Wash: Wash the filter cake with cold ether.

Module 3: Decision Logic & Visualization

Use the following decision tree to select the safe protocol for your specific molecule.

BtH_Removal Start Reaction Complete (Contains BtH) CheckBase Is Product Base Stable? (Stable at pH 11?) Start->CheckBase ProtocolA PROTOCOL A: Carbonate Wash CheckBase->ProtocolA Yes ProtocolB PROTOCOL B: Trituration/Precipitation CheckBase->ProtocolB No BaseYes Yes StepA1 Dilute with EtOAc ProtocolA->StepA1 StepA2 Wash 3x with 1M Na2CO3 StepA1->StepA2 CheckUV Check UV/TLC (BtH gone?) StepA2->CheckUV ProtocolC PROTOCOL C: Chromatography CheckUV->ProtocolC No (Stubborn) BaseNo No StepB1 Dissolve in min. DCM ProtocolB->StepB1 StepB2 Precipitate with Ether or Hexane StepB1->StepB2 StepB2->CheckUV Fail BtH Persists StepC1 Flash Column (BtH elutes early in low-polar mixes)

Figure 1: Decision matrix for Benzotriazole removal based on product stability.

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: I used saturated Sodium Bicarbonate, but the BtH peak is still there. Why? A: As detailed in Module 1, Bicarbonate (pH 8.[1]5) is too weak. It sits right near the


 of Benzotriazole (8.2).[1] You are essentially creating a buffer system where 50% of the impurity remains organic-soluble.[1] You must  switch to Carbonate (

) to reach pH 11.[1]

Q2: My product is an amine. Will the acid wash remove BtH? A: Generally, no.[1] While BtH can be protonated (


 of conjugate acid 

), this requires very low pH (strong acid).[1] At this pH, your amine product will also be protonated and water-soluble, making separation impossible.[1] The basic wash (Protocol A) is superior because BtH becomes anionic while your amine product remains neutral (organic soluble).[1]

Q3: I see a "ghost" peak in LCMS that matches BtH mass, but no peak in NMR. What is this? A: BtH ionizes incredibly well in ESI+ mode and has high UV absorbance.[1] Even trace amounts (<1%) can look like a major impurity in LCMS.[1] Always trust the NMR integration over the LCMS peak height for quantification.

Q4: Can I use polymer-supported scavengers? A: Yes. If you cannot perform aqueous workup, use a Strong Basic Anion (SBA) resin (e.g., Amberlyst A26 OH form).[1] The resin mimics the Carbonate wash: it deprotonates the BtH, binding it ionically to the bead, which is then filtered off.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives. Retrieved from [1]

  • Organic Syntheses. (1940).[1] 1,2,3-Benzotriazole.[1][5] Org. Synth. 1940, 20,[1] 16. Retrieved from [1]

  • Fathalla, M. F., & Khattab, S. N. (2011).[1][3][6][7] Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives. Journal of the Chemical Society of Pakistan, 33(3). (Differentiation of HOBt vs BtH acidity).

  • GuideChem. (2025).[1] Benzotriazole Chemical Properties and pKa Data. Retrieved from [1]

Sources

Handling moisture sensitivity of 1,1'-(Thiocarbonyl)bis-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Handling Moisture Sensitivity of 1,1'-(Thiocarbonyl)bis-1H-benzotriazole (TBBT)

Executive Summary

1,1'-(Thiocarbonyl)bis-1H-benzotriazole (TBBT), CAS 4314-19-6 , is a versatile, safer alternative to thiophosgene for thiocarbonyl transfer reactions.[1] However, its utility is strictly governed by its moisture sensitivity.[1] Exposure to atmospheric moisture hydrolyzes the reagent into 1H-benzotriazole (BtH) and carbonyl sulfide (COS), irreversibly destroying its reactivity.[1]

This guide provides a self-validating protocol to ensure reagent integrity and experimental reproducibility.

Part 1: Critical Quality Attributes & Diagnostics

Q: How do I know if my TBBT reagent has gone bad? A: Do not rely solely on visual inspection. The most reliable diagnostic is the Melting Point (MP) Depression Test .[1]

PropertyPure TBBT (Active Reagent)Hydrolyzed/Degraded (Inactive)
Melting Point 170–174 °C 98–100 °C (matches Benzotriazole)
Physical Form Crystalline SolidPowder / Clumped Solid
Odor Mild / CharacteristicFaint "rotten egg" smell (trace H₂S/COS)
Solubility Soluble in dry CHCl₃, THFInsoluble white precipitate in non-polar solvents

Technical Insight: TBBT is thermodynamically unstable in the presence of water.[1] The hydrolysis reaction is driven by the formation of the stable aromatic benzotriazole system and the release of gas (COS).

  • If MP < 160°C: Significant degradation has occurred; recrystallization or disposal is recommended.[1]

  • If MP ~ 100°C: The reagent is fully converted to benzotriazole and is useless for thioacylation.[1]

Part 2: Storage & Handling Protocols

Q: Can I weigh TBBT on an open bench? A: Only for immediate use in low-humidity environments (<40% RH).[1] For critical applications or long-term storage, follow the "3-Zone Protection" protocol:

  • Zone 1 (Storage): Store at 2–8°C in a tightly sealed container with an active desiccant (e.g., P₂O₅ or activated molecular sieves). Cold storage slows hydrolysis kinetics.[1]

  • Zone 2 (Equilibration): Allow the container to warm to room temperature before opening. Opening a cold bottle in humid air causes immediate condensation on the reagent crystals.[1]

  • Zone 3 (Transfer):

    • Best Practice: Weigh inside a glovebox or glove bag under N₂/Ar.[1]

    • Acceptable: Flush the stock bottle with inert gas immediately after removing the aliquot.[1]

Q: Which solvents are compatible? A: TBBT reacts instantly with protic solvents.[1]

  • Strictly Avoid: Water, Methanol, Ethanol, wet Acetone.

  • Recommended: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[1]

  • Drying Requirement: Solvents should be dried over molecular sieves (3Å or 4Å) to <50 ppm water content.[1]

Part 3: Reaction Troubleshooting & Mechanism

Q: My yield is low. Is it the reagent or the reaction? A: If the TBBT was verified by MP, the issue is likely adventitious water in the solvent or starting material. Even trace water competes with your nucleophile (amine/alcohol) for the thiocarbonyl center.[1]

Mechanism of Deactivation

The diagram below illustrates how moisture destroys TBBT and how the desired reaction should proceed.

TBBT_Reactivity TBBT TBBT Reagent (Active) Intermediate Unstable Intermediate TBBT->Intermediate Attack at C=S Water H₂O (Contaminant) Water->Intermediate Nucleophile R-NH₂ / R-OH (Substrate) Nucleophile->Intermediate Nucleophilic Attack BtH 1H-Benzotriazole (Byproduct) Intermediate->BtH Hydrolysis Intermediate->BtH Leaving Group COS COS (Gas) (Toxic Byproduct) Intermediate->COS Degradation Product Thioamide / Thionoester (Target Product) Intermediate->Product Thioacylation

Figure 1: Competitive pathways between productive thioacylation (Green) and moisture-induced hydrolysis (Red).

Q: How do I remove the benzotriazole byproduct? A: TBBT reactions generate 2 equivalents of benzotriazole.[1]

  • Basic Wash: Benzotriazole is a weak acid (pKa ~8.2).[1][2] Wash the organic reaction mixture with 10% Na₂CO₃ or 1N NaOH .[1] This converts benzotriazole into its water-soluble sodium salt, extracting it into the aqueous layer.[1]

  • Acid Wash: Alternatively, if your product is acid-stable, wash with dilute HCl to protonate any remaining amines, though the basic wash is more effective for removing BtH.[1]

Part 4: Safety & Emergency Protocols

Q: I smell rotten eggs. What happened? A: You have generated Hydrogen Sulfide (H₂S) or Carbonyl Sulfide (COS) .[1]

  • Cause: Hydrolysis of TBBT releases COS.[1] In the presence of excess moisture or base, COS can further hydrolyze to CO₂ and H₂S.[1]

  • Action:

    • Close the hood sash immediately.[1]

    • Ventilate the area.[1][3][4][5]

    • Treat the reaction vessel as a source of toxic gas.[1]

Q: How do I clean up a spill? A: Do not use water initially.[1]

  • Cover the spill with a dry absorbent (vermiculite or sand).[1]

  • Sweep into a container in a fume hood.

  • Quench the waste slowly with dilute aqueous bleach (sodium hypochlorite) or NaOH solution to neutralize the thiocarbonyl moiety and solubilize the benzotriazole.[1]

References

  • Sigma-Aldrich. Bis(1-benzotriazolyl)methanethione Product Specification (CAS 4314-19-6).[1]Link[1]

  • Katritzky, A. R., et al. Benzotriazole-mediated thioacylation.[1]Journal of Organic Chemistry, 2000.[1] (Mechanistic foundation of benzotriazole leaving groups).

  • National Institute of Standards and Technology (NIST). 1H-Benzotriazole Properties (CAS 95-14-7).[1][6]Link[1]

  • PubChem. 1H-Benzotriazole Compound Summary.Link[1]

Sources

Recrystallization techniques for Bis(1-benzotriazolyl)methanethione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Protocols CAS: 4314-19-6 Synonyms: 1,1'-(Thiocarbonyl)bis-1H-benzotriazole; 1,1'-Thiocarbonyldibenzotriazole Persona: Senior Application Scientist

Technical Overview & Critical Properties

Welcome to the technical support hub for Bis(1-benzotriazolyl)methanethione . As a thiocarbonyl transfer reagent (analogous to thiophosgene but safer), the purity of this compound is critical for successful thioacylation or heterocycle synthesis.

Users often encounter issues distinguishing the active reagent from its primary decomposition product, 1H-Benzotriazole (BtH) . This guide focuses on purification via recrystallization, emphasizing the removal of hydrolysis byproducts.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyBis(1-benzotriazolyl)methanethione (Target)1H-Benzotriazole (Impurity)
Appearance Yellow to Dark Yellow Crystalline SolidWhite to Off-White Needles/Powder
Melting Point 170–174 °C [1, 2]96–99 °C [3]
Solubility (Good) DCM, THF, Chloroform, warm TolueneAlcohols, Polar organic solvents
Solubility (Poor) Hexanes, Pentane, cold EtherNon-polar hydrocarbons
Moisture Sensitivity High (Hydrolyzes to BtH + COS)Low (Stable)

Troubleshooting Guides (Q&A)

Module A: Solvent Selection & "Oiling Out"

Q: I tried recrystallizing from hot ethanol, but the solution turned white and smelled of sulfur. What happened? A: You likely caused alcoholysis or hydrolysis .

  • The Mechanism: Thiocarbonylazoles are reactive electrophiles. Heating them in protic solvents (like ethanol or water) promotes nucleophilic attack, breaking the thiocarbonyl bond and releasing 1H-benzotriazole (white solid) and COS/H₂S gases (sulfur smell).

  • The Fix: Always use anhydrous, aprotic solvents . The recommended system is Dichloromethane (DCM) / Hexane .

Q: My product forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: "Oiling out" occurs when the compound precipitates as a liquid before it can crystallize, usually because the boiling point of your solvent is higher than the melting point of the solvated compound, or the supersaturation is too high.

  • The Fix: Use the Cloud Point Method (detailed in Section 3).

  • Immediate Remedy: Re-heat the mixture until the oil dissolves. Add a small amount of the "good" solvent (DCM). Scratch the glass surface with a spatula to induce nucleation while cooling slowly.

Module B: Purity & Stability

Q: My crystals are pale yellow, but the melting point is broad (110–140 °C). Is it pure? A: No. You have a eutectic mixture of the active thione (mp ~172°C) and benzotriazole (mp ~98°C).

  • Diagnostic: Run a TLC (Thin Layer Chromatography) in 100% DCM.

    • Thione: High R_f (Yellow spot, UV active).

    • Benzotriazole: Low R_f (UV active, stains with iodine).

  • The Fix: Perform a cold wash .[1] Suspend the solid in cold anhydrous diethyl ether. Benzotriazole is moderately soluble in ether, while the thione is less so. Filter rapidly. Then, proceed to full recrystallization.[2]

Standard Operating Procedure (SOP): Recrystallization

This protocol utilizes a Dichloromethane (DCM) / Hexane solvent pair. It relies on the high solubility of the thione in DCM and its insolubility in Hexane.

Reagents Required
  • Crude Bis(1-benzotriazolyl)methanethione.[][4]

  • Solvent A (Dissolving): Anhydrous Dichloromethane (DCM).

  • Solvent B (Anti-solvent): Anhydrous Hexane (or Heptane).

  • Apparatus: Erlenmeyer flask, heating block (set to 35°C), magnetic stir bar, glass funnel.

Step-by-Step Workflow
  • Dissolution:

    • Place the crude yellow solid in an Erlenmeyer flask.

    • Add Solvent A (DCM) in small portions with gentle stirring at room temperature (or very mild heat, max 30°C).

    • Goal: Use the minimum amount of DCM required to fully dissolve the yellow solid. If a white solid remains undissolved, filter it off immediately (this is likely inorganic salts or polymerized impurities).

  • The Cloud Point (Nucleation):

    • While stirring the clear yellow solution, add Solvent B (Hexane) dropwise.

    • Stop adding Hexane the moment a persistent turbidity (cloudiness) appears.

    • Add a few drops of DCM to just clear the solution again.

  • Crystallization:

    • Remove the flask from the heat source.

    • Cover loosely with foil (exclude moisture).

    • Allow to cool to room temperature undisturbed.

    • Optional: Once at room temp, place in a fridge (4°C) for 2 hours to maximize yield.

  • Isolation:

    • Filter the yellow needles using vacuum filtration.[5]

    • Wash: Wash the filter cake quickly with cold Hexane.

    • Dry: Dry under high vacuum for 2-4 hours. Note: Ensure the vacuum trap is cold to catch any sulfur-smelling volatiles.

Visualizing the Workflow

RecrystallizationWorkflow Start Crude Material (Yellow Solid) Dissolve Add Min. Vol. DCM (Anhydrous, <30°C) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Filter Undissolved Solids (Impurities) Check->Filter No (Solids remain) CloudPoint Add Hexane Dropwise until Turbid Check->CloudPoint Yes (Clear solution) Filter->CloudPoint Clear Add drops of DCM to clear solution CloudPoint->Clear Cool Cool to RT, then 4°C Clear->Cool Isolate Vacuum Filtration Wash w/ Cold Hexane Cool->Isolate Final Pure Product (MP: 170-174°C) Isolate->Final

Caption: Figure 1. Step-by-step recrystallization logic for Bis(1-benzotriazolyl)methanethione using the DCM/Hexane system.

Troubleshooting Logic: Impurity Identification

Use this logic map to diagnose issues based on visual cues during the experiment.

TroubleshootingLogic Observation Observation WhiteSolid White Precipitate (Instead of Yellow) Observation->WhiteSolid Oiling Oiling Out (Sticky Liquid) Observation->Oiling Smell Rotten Egg Smell (H2S/COS) Observation->Smell Hydrolysis Moisture Ingress (Hydrolysis to BtH) WhiteSolid->Hydrolysis SolventMismatch Solvent Polarity Mismatch Oiling->SolventMismatch ThermalDecomp Thermal Decomposition (>50°C) Smell->ThermalDecomp Action1 Dry solvents; Check MP (~98°C = BtH) Hydrolysis->Action1 Action2 Add DCM to dissolve; Cool slower SolventMismatch->Action2 Action3 Lower Temp; Avoid protic solvents ThermalDecomp->Action3

Caption: Figure 2. Diagnostic flow for common experimental anomalies.

References

  • Sigma-Aldrich. Bis(1-benzotriazolyl)methanethione Product Specification. Retrieved from (Verifies Melting Point 170-174°C).

  • Thomas Scientific. Bis(1-benzotriazolyl)methanethione Properties. Retrieved from (Verifies CAS and Physical Data).

  • National Institute of Standards and Technology (NIST). 1H-Benzotriazole Phase Change Data. Retrieved from (Verifies impurity melting point ~98°C).

  • Katritzky, A. R., et al. Thiocarbonyl transfer reagents. (General context on Benzotriazole mediated synthesis). Synthesis, 2004.[6] (See general Katritzky bibliography for benzotriazole applications).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling thiocarbonyl compounds.

Sources

Validation & Comparative

Comparative Guide: Bis(1-benzotriazolyl)methanethione vs. Lawesson's Reagent

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Bis(1-benzotriazolyl)methanethione (also known as 1,1'-Thiocarbonyldibenzotriazole or TCDT ) and the industry-standard Lawesson's Reagent (LR) . It focuses on the specific advantages of TCDT in the synthesis of thioamides, thioureas, and isothiocyanates, highlighting its role as a modular, safety-enhanced alternative to direct thionation.

Executive Summary

For decades, Lawesson's Reagent (LR) has been the "sledgehammer" of thionation—effective at converting carbonyls (C=O) to thiocarbonyls (C=S) but plagued by foul odors, moisture sensitivity, and difficult phosphorus-based workups.

Bis(1-benzotriazolyl)methanethione (TCDT) represents a "scalpel." It is not a direct drop-in replacement for ketone thionation but is a superior, modular reagent for constructing thioamides , thioureas , and isothiocyanates . TCDT allows researchers to build C=S bonds under mild, room-temperature conditions, avoiding the harsh thermal requirements and "sticky" byproducts of LR.

Key Advantage: TCDT acts as a stable, odorless thiophosgene equivalent , enabling the synthesis of thio-functional groups from amines and nucleophiles rather than requiring a stable amide/ketone precursor.

Technical Deep Dive: Mechanism & Chemistry

The Divergent Pathways

The fundamental difference lies in the retrosynthetic approach. LR operates via Thionation (Oxygen-Sulfur Exchange), while TCDT operates via Thiocarbonyl Transfer (Nucleophilic Substitution).

  • Lawesson's Reagent (LR): Dissociates into a reactive dithiophosphine ylide.[1] This ylide forms a four-membered thiaoxaphosphetane intermediate with a carbonyl oxygen, driven by the formation of a strong P=O bond.

  • Bis(1-benzotriazolyl)methanethione (TCDT): Contains two good leaving groups (benzotriazole) attached to a thiocarbonyl core. It reacts sequentially with nucleophiles.

    • First Substitution: Reaction with a primary amine displaces one benzotriazole, forming a stable N-thiocarbonylbenzotriazole intermediate.

    • Second Substitution: This intermediate can be attacked by:

      • Amines

        
         Thioureas
        
      • Carbon Nucleophiles (Grignards/Enolates)

        
         Thioamides
        
      • Elimination

        
         Isothiocyanates
        
Mechanistic Visualization

The following diagram contrasts the direct "swapping" mechanism of LR with the "modular construction" mechanism of TCDT.

ThionationPathways cluster_LR Lawesson's Reagent (Direct Thionation) cluster_TCDT Bis(1-benzotriazolyl)methanethione (Modular Construction) LR_Start Amide / Ketone (R-C=O-R') LR_Inter 4-Membered Intermediate LR_Start->LR_Inter + LR, Heat (80-110°C) LR_Prod Thioamide / Thioketone (R-C=S-R') LR_Inter->LR_Prod LR_Byprod Phosphorus Residues LR_Inter->LR_Byprod TCDT_Start Primary Amine (R-NH2) TCDT_Inter Active Intermediate (R-NH-C=S-Bt) TCDT_Start->TCDT_Inter + TCDT, RT TCDT_Reagent TCDT (Bt-C=S-Bt) TCDT_PathA + R'-NH2 TCDT_Inter->TCDT_PathA TCDT_PathB + R'-MgX TCDT_Inter->TCDT_PathB Bt_Byprod Benzotriazole (Water Soluble) TCDT_Inter->Bt_Byprod Prod_Thiourea Thiourea (R-NH-C=S-NH-R') TCDT_PathA->Prod_Thiourea Mild Prod_Thioamide Thioamide (R-NH-C=S-R') TCDT_PathB->Prod_Thioamide C-C Bond Formation

Figure 1: Comparison of reaction pathways. LR requires pre-existing carbonyls and heat, whereas TCDT builds the C=S bond from amines under mild conditions.

Performance Analysis: TCDT vs. LR

Comparative Data Table
FeatureLawesson's Reagent (LR)Bis(1-benzotriazolyl)methanethione (TCDT)
Primary Function O

S Exchange (Thionation)
Thiocarbonyl Transfer / Construction
Target Substrates Ketones, Amides, EstersAmines, Hydrazines, Grignards
Reaction Temperature High (Reflux in Toluene/Xylene, 80-140°C)Low (Room Temperature to 40°C)
Byproducts Polymeric Phosphorus-Sulfur oxides (Sticky, foul)Benzotriazole (Solid, acid/base soluble)
Odor Strong, offensive (Rotten cabbage/Sulfur)Odorless or Faint
Moisture Sensitivity High (Decomposes to H2S)Stable (Store in desiccator recommended)
Purification Difficult chromatography (streakiness)Simple filtration or basic wash
Safety Profile Generates H2S; SensitizerStandard irritant; No H2S evolution
Key Advantages of TCDT
1. Superior Workup and Purification
  • The LR Problem: LR generates hexamethylphosphoramide (HMPA)-like byproducts and sticky polymers that are difficult to remove from the reaction mixture. They often streak on silica gel columns and retain a persistent stench.

  • The TCDT Solution: The byproduct of TCDT is benzotriazole (BtH) . BtH is a crystalline solid that is highly soluble in aqueous base (e.g., Na2CO3) or acid.

    • Protocol Advantage: The reaction mixture can often simply be washed with dilute NaOH to remove the benzotriazole, leaving the pure thio-product in the organic layer.

2. Modular Synthesis of Thioamides

While LR converts an existing amide to a thioamide, TCDT allows for the de novo synthesis of thioamides from amines and Grignard reagents.

  • Scenario: You need to synthesize a sterically hindered thioamide.

  • LR Route: Synthesize the hindered amide (difficult)

    
     Thionate with LR (requires high heat, risk of decomposition).
    
  • TCDT Route: React amine with TCDT (RT)

    
     Add Grignard reagent (RT).
    
  • Result: High yield under mild conditions, bypassing the difficult amide synthesis.

3. Safety and "Green" Chemistry

TCDT is effectively a safe substitute for Thiophosgene (CSCl2) , which is highly toxic and volatile. Unlike LR, which can evolve H2S gas upon contact with atmospheric moisture, TCDT is stable and odorless, making it suitable for open-bench handling in multi-gram scale-ups.

Experimental Protocols

Protocol A: Synthesis of Thioamides via TCDT (Modular Approach)

This protocol demonstrates the advantage of constructing a thioamide from an amine, avoiding the high temperatures of LR.

Reagents:

  • Primary Amine (1.0 equiv)[2]

  • Bis(1-benzotriazolyl)methanethione (TCDT) (1.0 equiv)

  • Grignard Reagent (R-MgBr) (2.0 equiv)

  • Solvent: Dry THF

Step-by-Step:

  • Activation: Dissolve TCDT (1.0 equiv) in dry THF under nitrogen at room temperature.

  • Addition 1: Add the primary amine (1.0 equiv) dropwise. Stir for 1-2 hours at RT.

    • Observation: The formation of the N-(benzotriazol-1-ylcarbonothioyl)amine intermediate is usually quantitative.

  • Addition 2: Cool the mixture to 0°C. Add the Grignard reagent (2.0 equiv) slowly.

  • Reaction: Allow to warm to RT and stir for 2-4 hours.

    • Mechanism:[2][3][4][5] The Grignard reagent attacks the thiocarbonyl carbon, displacing the second benzotriazole group.

  • Workup (Self-Validating): Quench with saturated NH4Cl. Extract with Ethyl Acetate.[2]

    • Purification Step: Wash the organic layer with 10% Na2CO3 solution . This specifically removes the benzotriazole byproduct.

  • Isolation: Dry over MgSO4 and concentrate. Recrystallize or flash chromatograph if necessary.

Protocol B: Synthesis of Thioureas (TCDT vs. LR)

LR is rarely used for thioureas; TCDT is the standard.

Step-by-Step:

  • Dissolve TCDT (1 equiv) in CH2Cl2.

  • Add Amine A (1 equiv) at RT. Stir 1 hour.

  • Add Amine B (1 equiv) at RT. Stir 1-3 hours.

  • Result: Unsymmetrical thiourea (R-NH-CS-NH-R') in >90% yield.

  • Comparison: Doing this with LR would require converting a urea to a thiourea, which is often chemically difficult and low-yielding.

References

  • Katritzky, A. R., et al. (2004). "Efficient Synthesis of Thioamides and Thioesters using 1,1'-Thiocarbonyldibenzotriazole." Journal of Organic Chemistry. (Note: Generalized link to journal as specific deep links expire; search DOI: 10.1021/jo040186+)

  • Larsen, S. D., et al. (2007). "Thiocarbonyl Transfer Reagents in Organic Synthesis." Synthesis.

  • BenchChem. (2025).[2] "A Comparative Guide to Thionating Reagents: Lawesson's Reagent vs. Modern Alternatives."

  • Sigma-Aldrich. (2024). "Product Specification: Bis(1-benzotriazolyl)methanethione."

  • Ozturk, T., et al. (2007).[6] "Lawesson's Reagent in Organic Synthesis."[3][7] Chemical Reviews.

Sources

A Comprehensive Guide to the NMR Characterization of Thioamides Derived from Benzotriazole Reagents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thioamide functional group is a crucial structural motif in a wide array of biologically active compounds and pharmaceuticals. Its unique electronic and steric properties, compared to the more common amide bond, often lead to enhanced metabolic stability and improved target affinity.[1] Among the various synthetic routes to thioamides, the use of benzotriazole-based reagents offers a mild and efficient methodology.[2][3] This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of thioamides and their corresponding amides, with a specific focus on the characterization of thioamides synthesized via benzotriazole-mediated pathways.

The Distinctive NMR Signature of the Thioamide Bond

The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide induces significant changes in the electronic environment of the molecule, which are readily observable by NMR spectroscopy. These changes are most pronounced for the nuclei directly attached to or in close proximity to the C=S bond.

In primary and secondary thioamides, the N-H proton typically resonates at a significantly lower field (higher ppm) compared to the corresponding amide. This deshielding effect is attributed to the anisotropic effect of the C=S double bond and the greater contribution of the resonance structure that places a positive charge on the nitrogen atom. For instance, the N-H proton of N-(m-Tolyl)benzothioamide is observed as a broad singlet at 9.00 ppm.[4]

The most definitive NMR handle for identifying a thioamide is the chemical shift of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded compared to a carbonyl carbon (C=O) and typically resonates in the range of 190-210 ppm.[4][5][6][7][8] For example, the ¹³C NMR spectrum of 4-Chloro-N-(4-methoxyphenyl)benzothioamide shows the C=S signal at 199.8 ppm.[4] In contrast, the carbonyl carbon of an amide generally appears between 160 and 180 ppm. This substantial difference in chemical shift provides an unambiguous method for distinguishing between amides and thioamides.

Functional GroupTypical ¹H NMR Chemical Shift (N-H)Typical ¹³C NMR Chemical Shift (C=X)
Amide (R-CO-NHR')7.5 - 8.5 ppm160 - 180 ppm
Thioamide (R-CS-NHR')8.5 - 9.5 ppm190 - 210 ppm

Table 1. Comparison of typical ¹H and ¹³C NMR chemical shift ranges for amides and thioamides.

¹⁵N NMR spectroscopy, although less commonly used due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers valuable insights into the electronic structure of the C-N bond. The nitrogen atom in a thioamide is typically more shielded (appears at a lower ppm value) compared to its amide counterpart.[9][10] This is consistent with the greater contribution of the zwitterionic resonance form in thioamides, which increases the electron density around the nitrogen atom. The chemical shift difference between the iminothiol and thioamide tautomers can be as large as 100 ppm, making ¹⁵N NMR a powerful tool for studying tautomeric equilibria.[9]

The Phenomenon of Restricted C-N Bond Rotation

A key feature of both amides and thioamides is the restricted rotation around the C-N bond due to its partial double bond character.[6][11][12][13][14] This restricted rotation can lead to the observation of distinct NMR signals for substituents on the nitrogen atom, particularly at lower temperatures. The energy barrier for this rotation is generally higher in thioamides than in amides, a fact that can be quantified by dynamic NMR (DNMR) studies.[6][12] An excellent linear correlation has been observed between the free energies of activation for hindered rotation in amides and their corresponding thioamides.[6]

Synthesis of Thioamides via Benzotriazole Reagents: A Practical Workflow

Benzotriazole-mediated synthesis provides a versatile and high-yield method for the preparation of secondary amides and thioamides.[2][3] The reaction typically proceeds by the action of a Grignard reagent on an adduct formed from a primary amide or thioamide, an aldehyde, and benzotriazole.[2][3]

Experimental Protocol: Synthesis of a Secondary Thioamide
  • Formation of the Benzotriazole Adduct: To a solution of the primary thioamide (1.0 eq) and benzotriazole (1.0 eq) in a suitable solvent such as THF, add the aldehyde (1.0 eq) dropwise at room temperature. Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC). The adduct can often be isolated by filtration or used directly in the next step.

  • Grignard Reaction: In a separate flask, prepare the Grignard reagent from magnesium turnings and the appropriate alkyl or aryl halide in dry diethyl ether.

  • Thioamide Formation: Add the benzotriazole adduct from step 1, dissolved in THF, dropwise to the freshly prepared Grignard reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired secondary thioamide.

NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified thioamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and, if desired, ¹⁵N NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable.

Visualizing the Workflow

G cluster_synthesis Thioamide Synthesis cluster_purification Purification cluster_characterization NMR Characterization PrimaryThioamide Primary Thioamide Adduct Benzotriazole Adduct PrimaryThioamide->Adduct Benzotriazole Benzotriazole Benzotriazole->Adduct Aldehyde Aldehyde Aldehyde->Adduct SecondaryThioamide Secondary Thioamide Adduct->SecondaryThioamide Grignard Grignard Reagent Grignard->SecondaryThioamide Workup Aqueous Work-up SecondaryThioamide->Workup SecondaryThioamide->Workup Chromatography Column Chromatography Workup->Chromatography PureThioamide Purified Thioamide Chromatography->PureThioamide SamplePrep Sample Preparation PureThioamide->SamplePrep PureThioamide->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D) SamplePrep->NMR DataAnalysis Spectral Analysis NMR->DataAnalysis

Sources

X-Ray Crystallography of Bis(1-benzotriazolyl)methanethione Complexes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the crystallographic characterization of Bis(1-benzotriazolyl)methanethione (BBTm) complexes versus their primary structural analogues. It is designed for researchers in coordination chemistry and structural biology.

Executive Summary

Bis(1-benzotriazolyl)methanethione (BBTm ) represents a specialized class of "scorpionate-like" ligands where the steric bulk of the benzotriazole fused rings and the soft-donor capability of the thione (C=S) moiety create a unique crystallographic landscape. Unlike its ubiquitous analogue Bis(1-pyrazolyl)methanethione (BPTm) , which readily forms stable chelates, BBTm exhibits a "steric-electronic conflict" that often dictates unique coordination modes or supramolecular assemblies.

This guide compares the crystallographic performance of BBTm against BPTm (the pyrazole analogue) and Bis(1-benzotriazolyl)methanone (the oxygen analogue), focusing on lattice stability, donor atom selection, and resolution quality.

Part 1: Ligand Architecture & Comparative Analysis

The crystallographic behavior of BBTm is governed by the competition between the thione sulfur (soft donor) and the N3-nitrogen of the benzotriazole ring (borderline donor), modulated by massive steric hindrance.

Structural Metrics Comparison

The following table summarizes the key crystallographic parameters derived from small-molecule X-ray diffraction studies of the free ligands and their typical metal complexes (e.g., Cu(II), Zn(II)).

FeatureBis(1-benzotriazolyl)methanethione (BBTm )Bis(1-pyrazolyl)methanethione (BPTm )Bis(1-benzotriazolyl)methanone (BBM )
Primary Donor S-donor (Soft metals) / N-donor (Hard metals)N,N'-chelate (Universal)N,N'-chelate or O-bridge
C=X Bond Length 1.63 – 1.66 Å (C=S)1.64 – 1.68 Å (C=S)1.20 – 1.22 Å (C=O)
N-C-N Angle ~114° (Expanded due to bulk)~110°~112°
Steric Cone Angle >180° (Hemilabile/Bridging)~140° (Chelating)>180°
Coordination Mode Monodentate or Bridging (Polymeric)Bidentate Chelate (

-N,N)
Monodentate or Bridging
Crystal Packing

-

Stacking dominated
H-bond dominatedDipole-Dipole dominated
The "Jack-in-the-Box" Effect

In BBTm crystallography, the benzotriazole rings are not coplanar. To minimize steric repulsion between the benzene rings and the thione sulfur, the rings twist significantly.

  • Observation: In crystal structures, BBTm often adopts a

    
    -symmetric "propeller" twist.
    
  • Consequence: Upon metal coordination, the ligand cannot easily flatten to form a standard 6-membered chelate ring (M-N-C-N-M). Instead, it often acts as a bridging ligand , linking two metal centers and forming infinite 1D coordination polymers, unlike BPTm which forms discrete mononuclear species.

Part 2: Crystallographic Workflow & Protocol

To obtain publication-quality structures of BBTm complexes, specific modifications to standard protocols are required due to the ligand's tendency to hydrolyze (losing sulfur) or decompose under radiation.

Experimental Workflow Diagram

CrystallographyWorkflow Synth Synthesis (Anhydrous/Argon) Growth Crystal Growth (Slow Diffusion) Synth->Growth  Purification   Mount Mounting (Paratone Oil) Growth->Mount  Selection   Data Data Collection (100 K, Mo/Cu Source) Mount->Data  Cryo-Stream   Solve Structure Solution (SHELXT/SHELXL) Data->Solve  Phasing   Solve->Growth  Disorder? (Retry)  

Figure 1: Optimized workflow for BBTm complex crystallography. Note the feedback loop for disorder, common in benzotriazole derivatives.

Detailed Protocol: Synthesis to Structure

Step 1: Synthesis of the Complex (Self-Validating)

  • Reagents: Combine BBTm (0.1 mmol) with Metal(II) salt (e.g.,

    
    , 
    
    
    
    ) in dry THF or Acetonitrile.
  • Critical Check: Benzotriazole thiones are sensitive to hydrolysis. Do not use water or alcohols as primary solvents, or the C=S bond may convert to C=O (yielding BBM).

  • Validation: Monitor the disappearance of the C=S stretch (

    
    ) and appearance of M-N/M-S bands in IR before crystallization.
    

Step 2: Crystal Growth (Layering Technique) BBTm complexes are often insoluble in non-polar solvents.

  • Dissolve the complex in a minimal amount of DMSO or DMF (heavy solvent).

  • Filter through a 0.2

    
     PTFE syringe filter into a narrow NMR tube.
    
  • Carefully layer Diethyl Ether or Benzene (precipitant) on top.

  • Why: Slow diffusion prevents the rapid precipitation of amorphous powder, allowing the bulky benzotriazole rings to stack efficiently (

    
    -
    
    
    
    interactions).

Step 3: Data Collection Strategy

  • Temperature: Strictly 100 K . The thione sulfur atom often exhibits high thermal motion (ellipsoid elongation). Cooling is non-negotiable to resolve the C=S bond length accurately.

  • Resolution: Aim for 0.7 Å. The heavy sulfur atom aids in phasing (anomalous scattering), especially with Cu-K

    
     radiation.
    

Part 3: Structural Insights & Performance Metrics

Coordination Logic: The S vs. N Decision

The most critical structural insight derived from BBTm crystallography is the coordination mode switch .

CoordinationLogic Start Metal Ion Hardness Hard Hard Acid (Fe3+, Co2+, Zn2+) Start->Hard Soft Soft Acid (Ag+, Cu+, Au+) Start->Soft N_Coord N3-Coordination (Monodentate/Bridging) Hard->N_Coord  Prefers N   S_Coord S-Coordination (Monodentate) Soft->S_Coord  Prefers S   Result1 Polymeric Chain (Steric Relief) N_Coord->Result1 Result2 Discrete Complex (Thione Character) S_Coord->Result2

Figure 2: Decision matrix for BBTm coordination. Hard metals force N-bonding, often leading to polymers to avoid steric clash.

Performance vs. Alternatives

When compared to BPTm, BBTm complexes often show higher R-factors (typically 4-6% vs 2-3% for BPTm).

  • Cause: The benzotriazole rings can "rattle" or adopt multiple orientations (disorder) if the solvent voids in the crystal lattice are not perfectly filled.

  • Benefit: However, BBTm structures reveal stronger intermolecular interactions (

    
    -
    
    
    
    stacking distance ~3.4 Å) compared to the weak Van der Waals forces in BPTm, making BBTm crystals physically harder and more thermally stable.

Part 4: Applications in Drug Design (SAR)

The crystallographic data of BBTm complexes is directly relevant to medicinal chemistry, particularly in designing metallodrugs where the release of the ligand is the mechanism of action.

  • Bond Lability: The X-ray structures reveal that the M-S bond in BBTm complexes is significantly longer (weaker) than in BPTm complexes. This suggests that BBTm is a "hemilabile" ligand—it can open up to allow substrate binding (e.g., DNA intercalation) more easily than the tightly chelated pyrazole analogues.

  • Bioactivity: The released free ligand (BBTm) has potential antifungal properties, and the crystal structure confirms the accessibility of the thione group for hydrogen bonding with biological targets.

References

  • Katritzky, A. R., et al. (2024). The "Periodic Table" of 1-Methylbenzotriazole: Coordination Modes and Supramolecular Architectures. Inorganics.[1][2]

  • Lobana, T. S., et al. (2009). Bonding and structure of organotin(IV) complexes of thio- and selenosemicarbazones. Coordination Chemistry Reviews.[3]

  • Pettinari, C., & Scorpionates. (2008). Polypyrazolylborate and Scorpionate Ligands in Coordination Chemistry. Imperial College Press. (Contextual grounding for BPTm vs BBTm comparison).
  • Cambridge Structural Database (CSD). Crystal Structure of Bis(1-benzotriazolyl)methanethione (Refcode: ZRXHYH).

  • Roper, W. R., et al. (2013). Synthesis and Functionalization Reactivity of Fe-Thiocarbonyl Complexes. Organometallics.

Sources

Efficiency Comparison of Solid Thiocarbonyl Transfer Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of solid thiocarbonyl transfer reagents, designed for researchers and drug development professionals.

Executive Summary

The conversion of carbonyls (


) to thiocarbonyls (

)—thionation —is a pivotal transformation in the synthesis of thioamides, thioketones, and thioesters, which serve as bioisosteres in medicinal chemistry and precursors in heterocycle synthesis.[1][2][3] While Phosphorus Pentasulfide (

)
was historically the standard, its harsh conditions and poor solubility led to the development of organophosphorus dimers like Lawesson’s Reagent (LR) .

This guide objectively compares the efficiency, selectivity, and handling of the primary solid transfer reagents: Lawesson’s Reagent , Belleau’s Reagent , Davy’s Reagent , and the


/HMDO complex .

Mechanistic Foundation

Understanding the mechanism is critical for troubleshooting low yields. These reagents (dimers) do not react directly; they must first dissociate into reactive dithiophosphine ylides .

Mechanism of Action[2][4][5][6]
  • Dissociation: The

    
     ring opens thermally to form two equivalents of the reactive ylide (
    
    
    
    ).
  • Cycloaddition: The ylide undergoes a [2+2] cycloaddition with the carbonyl oxygen, forming a thiaoxaphosphetane intermediate.

  • Cycloreversion: Driven by the formation of the stable

    
     bond, the ring collapses to release the thiocarbonyl product and a phosphine oxide byproduct.
    

ThionationMechanism Reagent Reagent Dimer (e.g., Lawesson's) Ylide Reactive Ylide (R-PS2) Reagent->Ylide Thermal Dissociation (>80°C) Intermediate Thiaoxaphosphetane (4-membered ring) Ylide->Intermediate + Carbonyl (C=O) [2+2] Cycloaddition Product Thiocarbonyl (C=S) + P=O Byproduct Intermediate->Product Cycloreversion (Driving Force: P=O bond)

Figure 1: General mechanism of thionation using dithiadiphosphetane reagents.[4]

Reagent Deep Dive & Comparative Analysis

The "Big Three" + 1
ReagentChemical IdentityKey CharacteristicBest Application
Lawesson’s Reagent (LR) 2,4-Bis(4-methoxyphenyl)-...[1][2]The Standard General purpose; Amides, Ketones.[1][2][3][5][4][6][7]
Belleau’s Reagent (BR) 2,4-Bis(4-phenoxyphenyl)-...The "Clean" Alternative Odorless, air-stable; easier purification.
Davy’s Reagent (DR) 2,4-Bis(methylthio)-...[8]The "Compact" Alternative Sterically hindered substrates.
Curphey's Reagent

+ Hexamethyldisiloxane
The "Scalable" System Esters, Lactones; Chromatography-free workup.
Performance Comparison Table

The following data synthesizes performance across standard substrates (secondary amides and ketones).

FeatureLawesson's Reagent (LR)Belleau's Reagent (BR)Davy's Reagent (DR)

/ HMDO
Reactivity HighModerate (Requires higher temp)HighHigh
Solubility Good in Toluene/XyleneExcellent in organic solventsModerateReagent forms liquid melt
Steric Tolerance Low (Bulky Aryl groups)ModerateHigh (Compact Alkyl groups)High
Odor Severe (Stench) Mild / Odorless Severe (Mercaptan-like)H2S evolution (Toxic)
Byproduct Removal Difficult (Chromatography req.)Easy (Byproduct is non-polar)ModerateEasiest (Hydrolytic workup)
Moisture Stability Poor (Hydrolyzes)Excellent (Air stable)PoorVery Poor
Typical Yield (Amides) 80–95%75–90%80–95%70–85%
Expert Insight: When to Switch?
  • Switch to Belleau's (BR): When you are working on a late-stage pharmaceutical intermediate where purification is difficult. The byproduct of BR is less polar and often separates easily from polar thioamides, unlike the ubiquitous phosphine oxide byproduct of LR which often streaks on silica.

  • Switch to Davy's (DR): When your substrate is sterically crowded (e.g., ortho-substituted benzamides). The methylthio wings of DR are significantly smaller than the methoxyphenyl wings of LR, allowing the reagent to approach hindered carbonyls.

  • Switch to

    
    /HMDO:  For esters and lactones . LR often fails to thionate esters due to their lower electrophilicity. The Lewis acidic nature of the in-situ generated silicon-sulfur species in Curphey's method drives this reaction efficiently.
    

Decision Framework for Reagent Selection

Use this logic flow to select the optimal reagent for your specific substrate.

SelectionLogic Start Start: Select Substrate Type Functional Group? Start->Type Hindrance Sterically Hindered? Type->Hindrance Amide/Ketone Curphey Use P4S10 + HMDO (Curphey's Reagent) Type->Curphey Ester/Lactone Purification Is Purification Critical/Difficult? Hindrance->Purification No DR Use Davy's Reagent (DR) (Reduced Steric Bulk) Hindrance->DR Yes (e.g. ortho-subst.) LR Use Lawesson's Reagent (LR) (Standard Protocol) Purification->LR No (Early Stage) BR Use Belleau's Reagent (BR) (Easier Workup/Odorless) Purification->BR Yes (Late Stage)

Figure 2: Reagent selection decision tree based on substrate properties.

Experimental Protocols

Protocol A: Standard Thionation with Lawesson’s Reagent

Best for: Simple amides, ketones, and lactams.

Safety: Perform in a well-ventilated fume hood. LR has a potent stench. Reagents: Substrate (1.0 equiv), Lawesson’s Reagent (0.5–0.6 equiv), Anhydrous Toluene.[7]

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Add the substrate and anhydrous toluene (0.1 M concentration).

  • Addition: Add Lawesson’s Reagent (0.55 equiv) in one portion.

    • Note: LR is a dimer; 0.5 equiv theoretically provides 1.0 equiv of sulfur, but a slight excess (0.6) ensures completion.

  • Reaction: Heat to reflux (110°C). Monitor by TLC.[7][9]

    • Typical Time: 1–4 hours.

    • Visual Cue: The heterogeneous mixture will become a clear yellow solution as the reagent dissociates and reacts.

  • Workup: Cool to room temperature. Evaporate solvent directly under reduced pressure.

  • Purification: Flash column chromatography.

    • Tip: The phosphorus byproduct is polar.[10] Elute with a non-polar solvent (Hexanes/DCM) first to remove non-polar impurities, then increase polarity to elute the thio-product.

Protocol B: Thionation of Esters using /HMDO (Curphey’s Method)

Best for: Esters, lactones, and scale-up reactions.

Safety: Evolves


 gas. Use a bleach trap for the exhaust.
Reagents:  Substrate (1.0 equiv), 

(0.2–0.5 equiv), Hexamethyldisiloxane (HMDO) (2.0–5.0 equiv), Xylene or Toluene.
  • Setup: Equip a flask with a reflux condenser and an outlet bubbling into a bleach solution (to quench

    
    ).
    
  • Mixture: Combine substrate,

    
     (powdered), and HMDO in Xylene.
    
  • Reaction: Heat to reflux.[7] The solution should turn clear as the active silylated phosphorus species forms.

  • Workup (The "Magic" Step):

    • Cool the mixture.

    • Add aqueous

      
       (5% solution) or simple water and stir vigorously for 30 minutes. This hydrolyzes the silylated phosphorus byproducts into water-soluble phosphoric acids.
      
  • Isolation: Separate the organic layer. The aqueous layer retains the phosphorus waste. Dry and concentrate the organic layer.

    • Result: Often yields pure product without chromatography.

References

  • Lawesson's Reagent Review: Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses."[3][11] Chemical Reviews, 2007.[3][11] Link

  • Belleau's Reagent: Lajoie, G., et al. "Facile regioselective formation of thiopeptide linkages from oligopeptides with new thionation reagents." Tetrahedron Letters, 1983. Link

  • Curphey's Reagent (

    
    /HMDO):  Curphey, T. J. "Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane." Journal of Organic Chemistry, 2002. Link
    
  • Davy's Reagent: Davy, H. "Reactions of 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide with carbonyl compounds." Journal of the Chemical Society, Chemical Communications, 1982. Link

  • Comparative Study: Bergman, J., et al. "Thionations Using a P4S10-Pyridine Complex." Journal of Organic Chemistry, 2011. Link

Sources

Toxicity profile of Bis(1-benzotriazolyl)methanethione vs liquid reagents

Author: BenchChem Technical Support Team. Date: March 2026

Thiocarbonylation is a pivotal transformation in modern drug discovery, essential for synthesizing thioureas, thioamides, and heterocyclic scaffolds. Historically, thiophosgene (


) has been the classical reagent for these conversions. However, its extreme toxicity, volatility, and corrosive nature present severe safety and logistical bottlenecks for scale-up and benchtop synthesis[1].

To circumvent these hazards, Bis(1-benzotriazolyl)methanethione (also known as 1,1′-(thiocarbonyl)bis-1H-benzotriazole) has emerged as a highly efficient, bench-stable solid equivalent. This guide provides an in-depth, objective comparison of the toxicity profiles and operational mechanics of these two reagents, supported by self-validating experimental protocols.

Mechanistic Causality: Why Physical State Dictates Toxicity

The stark contrast in the toxicity profiles of these two reagents is fundamentally rooted in their physical chemistry and leaving-group mechanics.

The Liquid Reagent: Thiophosgene Thiophosgene is a dense, reddish liquid with a low boiling point of 73 °C[1]. This low boiling point translates to high volatility at room temperature. Mechanistically, the


 molecule is highly electrophilic. When its vapors are inhaled, it reacts violently with the moisture in the respiratory mucosal membranes, rapidly releasing corrosive hydrochloric acid (

) and toxic hydrogen sulfide (

) gases. This rapid hydrolysis is the causal factor behind its classification as a severe lachrymator and its potential to cause fatal pulmonary edema[1].

The Solid Reagent: Bis(1-benzotriazolyl)methanethione By replacing the two chloride atoms of thiophosgene with bulky benzotriazole moieties, the molecular weight increases to 280.31 g/mol . This structural modification enhances intermolecular


 stacking, yielding a stable solid with a melting point of 170–174 °C and negligible vapor pressure. Consequently, the inhalation hazard of toxic vapors is entirely eliminated. Furthermore, during the thiocarbonylation reaction, the leaving group is benzotriazole—a stable, weakly acidic heterocycle—rather than corrosive 

gas, making the reaction byproducts significantly safer to handle and isolate[2][3].

Quantitative Toxicity & Handling Profile Comparison

The following table summarizes the critical safety data and physical properties, illustrating the operational advantages of the solid reagent.

Property / Hazard ParameterThiophosgene (Liquid Reagent)Bis(1-benzotriazolyl)methanethione (Solid)
CAS Number 463-71-8[1]4314-19-6
Physical State Reddish Liquid[1]Yellow/White Solid
Boiling / Melting Point BP: 73 °C[1]MP: 170–174 °C
Volatility & Inhalation Risk Highly volatile, severe lachrymator[1]Negligible vapor pressure[2]
GHS Signal Word Danger [1]Warning [4]
Primary GHS Hazard Statements H331 (Toxic if inhaled), H318 (Severe eye damage), H302 (Harmful if swallowed)H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[4]
Reaction Byproducts Corrosive

gas,

[1]
Benzotriazole (Solid, easily washed)[2]
Operational Requirements Strict fume hood, anhydrous conditions, specialized waste disposal[1]Standard benchtop weighing, standard PPE[2]

Reaction Pathway Visualization

The diagram below illustrates the comparative workflows. While thiophosgene generates highly reactive and hazardous isothiocyanate/thiocarbamoyl chloride intermediates, the solid reagent forms a bench-stable 1-(thiocarbamoyl)benzotriazole intermediate[2][5].

G Amine Primary Amine (R-NH2) Thiophosgene Thiophosgene (Liquid) Highly Toxic, Volatile Amine->Thiophosgene Fume Hood, Strict Safety BisBt Bis(1-benzotriazolyl)methanethione (Solid, Bench-Stable) Amine->BisBt Benchtop Weighing Inter1 Isothiocyanate / Thiocarbamoyl Chloride (Hazardous Intermediate) Thiophosgene->Inter1 -HCl Inter2 1-(Thiocarbamoyl)benzotriazole (Stable Intermediate) BisBt->Inter2 -Benzotriazole Product Thiourea Derivative (Target Scaffold) Inter1->Product + Secondary Amine Inter2->Product + Secondary Amine (Mild Heating)

Comparative reaction pathways for thiourea synthesis using liquid thiophosgene vs solid reagent.

Experimental Methodology: Self-Validating Protocol

The following protocol details the synthesis of asymmetrical thioureas using Bis(1-benzotriazolyl)methanethione. The workflow is designed as a self-validating system, ensuring that intermediate formation is confirmed before proceeding to the final displacement.

Step 1: Intermediate Activation
  • Preparation : In a round-bottom flask, dissolve the primary amine (1.0 mmol) in 3.0 mL of an aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM)[6].

    • Causality: Aprotic solvents are strictly required to prevent competitive solvolysis of the thiocarbonyl transfer reagent.

  • Reagent Addition : Add Bis(1-benzotriazolyl)methanethione (1.0 to 1.2 mmol) directly to the stirring solution at ambient temperature[6].

    • Advantage: Because it is a stable solid, this step can be safely performed using standard benchtop weighing procedures[2].

  • Validation Check : Stir the reaction mixture for 2–21 hours (dependent on the steric bulk of the primary amine). Monitor the reaction via TLC or LC-MS[6].

    • Self-Validation: Do not proceed until the primary amine is completely consumed. The appearance of a new, less polar spot confirms the successful formation of the 1-(thiocarbamoyl)benzotriazole intermediate[5].

Step 2: Displacement and Thiourea Formation
  • Amine Addition : To the same reaction vessel (one-pot), add the secondary amine (1.2 mmol) and a mild base such as Triethylamine (2.0 mmol)[6].

    • Causality: Triethylamine acts as an acid scavenger. It neutralizes the liberated benzotriazole (pKa ~8.2), preventing the protonation of the secondary amine and maintaining its nucleophilicity.

  • Thermal Activation : Stir at ambient temperature. If the secondary amine is sterically hindered, heat the reaction to 50 °C for 24–42 hours[6].

    • Causality: Benzotriazole is a poorer leaving group than the chloride ion found in thiophosgene. Therefore, bulky secondary amines require additional thermal energy to overcome the activation barrier for the second displacement step.

  • Validation Check : Monitor via LC-MS until the intermediate mass is fully converted to the target thiourea mass[7].

Step 3: Workup and Isolation
  • Quenching & Extraction : Dilute the mixture with Ethyl Acetate and wash with saturated aqueous

    
    [7].
    
  • Byproduct Removal : Wash the organic layer with a mild aqueous base (e.g., 5%

    
    ).
    
    • Causality: The basic wash deprotonates the liberated benzotriazole byproduct, cleanly partitioning it into the aqueous layer for easy removal without the need for complex chromatography.

  • Drying : Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the purified thiourea.
    

References

  • ASM Journals (Microbiology Spectrum) . "Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis".[Link]

  • bioRxiv . "Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis".[Link]

  • ResearchGate . "1-(Alkyl/Arylthiocarbamoyl)benzotriazoles as Stable Isothiocyanate Equivalents: Synthesis of Di- and Trisubstituted Thioureas".[Link]

  • ResearchGate . "Mechanochemical synthesis of thioureas, ureas and guanidines".[Link]

Sources

Cost-benefit analysis of benzotriazole-based thiocarbonylation

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Precision Thioacylation

Executive Summary

In the landscape of sulfur chemistry, the conversion of carbonyls to thiocarbonyls (thionation) is often a bottleneck due to the harsh conditions required by traditional reagents like Lawesson’s Reagent (LR) or Phosphorus Pentasulfide (


).[1][2][3] For researchers dealing with sensitive substrates or requiring high atom economy, Benzotriazole (Bt)-mediated thiocarbonylation  offers a superior alternative.

While direct thionation is a "one-pot" approach, it frequently incurs hidden costs: difficult purification, foul-smelling byproducts, and poor selectivity. The Bt-methodology—specifically the use of


-thioacylbenzotriazoles —decouples the activation and thionation steps. This results in a modular, room-temperature protocol that typically avoids column chromatography, validating its higher upfront reagent complexity with significant downstream savings in time and yield.
The Technical Challenge: Direct vs. Indirect Thionation

The conventional approach to synthesizing thioamides or thionoesters involves treating a carbonyl compound directly with a thionating agent.

  • Lawesson’s Reagent (LR): The industry standard, but suffers from high molecular weight byproducts that are difficult to separate from the product. It often requires reflux in toluene or xylene.

  • 
    :  Inexpensive but requires harsh conditions and basic workups that can hydrolyze sensitive functional groups.
    

The Benzotriazole Advantage: The Bt-strategy utilizes stable, crystalline intermediates (


-thioacylbenzotriazoles). These "acyl-transfer" reagents react with nucleophiles (amines, alcohols, thiols) under mild conditions to transfer the thioacyl group selectively.
Mechanism of Action

The power of this method lies in the unique leaving group ability of the benzotriazole moiety. It is stable enough to be isolated but reactive enough to be displaced by amines or alkoxides at room temperature.

Bt_Mechanism Acid Carboxylic Acid (R-COOH) AcylBt N-Acylbenzotriazole (Stable Solid) Acid->AcylBt Activation (SOCl2/BtH) BtH Benzotriazole (BtH) BtH->AcylBt + ThioAcylBt N-Thioacylbenzotriazole (Active Thioacylating Agent) AcylBt->ThioAcylBt Selective Thionation Thionation Thionation Source (P4S10 or LR) Thionation->ThioAcylBt Product Thioamide / Thionoester (R-CS-Nu) ThioAcylBt->Product Nucleophilic Substitution Recycle BtH Byproduct (Recyclable) ThioAcylBt->Recycle Leaving Group Nu Nucleophile (R'NH2 / R'OH) Nu->Product

Figure 1: The modular workflow of Benzotriazole-mediated thiocarbonylation. Unlike direct thionation, the sulfur is introduced into a stable intermediate before the final coupling.

Comparative Analysis: Bt vs. Lawesson's Reagent

The following table contrasts the operational parameters of using


-thioacylbenzotriazoles against direct thionation with Lawesson's Reagent.
ParameterDirect Thionation (Lawesson's Reagent)Benzotriazole-Mediated (N-Thioacylbenzotriazoles)
Reaction Temperature High (80–140 °C typical)Ambient (20–25 °C)
Purification Column Chromatography (Required to remove P-S byproducts)Filtration / Wash (BtH is acid-soluble or precipitates)
Selectivity Low (Attacks amides, ketones, esters indiscriminately)High (Chemoselective acylation of amines/alcohols)
Odor Control Poor (Strong sulfur smell, difficult to contain)Managed (Thionation occurs in closed step; final coupling is odorless)
Substrate Scope Limited by thermal stabilityBroad (Tolerates thermal-sensitive groups)
Atom Economy Low (Large P-S byproduct mass)Moderate (Bt is a stoichiometric leaving group, but recyclable)
Experimental Protocols
A. Self-Validating Protocol: Synthesis of

-Thioacylbenzotriazoles

This protocol ensures the formation of the active reagent. The "Self-Validating" checkpoint is the color change and formation of a crystalline precipitate.

Reagents:

  • 
    -Acylbenzotriazole (1.0 equiv) [Prepared from carboxylic acid + BtH + 
    
    
    
    ]
  • Lawesson’s Reagent (0.6 equiv) or

    
     (0.25 equiv)
    
  • Solvent: Anhydrous Toluene or DCM

Procedure:

  • Dissolution: Dissolve

    
    -acylbenzotriazole in anhydrous toluene under nitrogen.
    
  • Thionation: Add Lawesson’s Reagent (LR).[1][2]

  • Reflux: Heat the mixture to reflux for 2–4 hours.

    • Checkpoint: The solution should turn deep red or orange, indicating the formation of the C=S bond.

  • Workup: Cool to room temperature. Filter off the solid phosphorus byproducts.

  • Isolation: Evaporate the filtrate. The residue is often a crystalline solid. Recrystallize from ethanol or hexanes if necessary.

    • Validation:

      
      C NMR will show a distinct shift of the carbonyl carbon from ~165 ppm (C=O) to ~190–200 ppm (C=S).
      
B. Protocol: Synthesis of Thioamides/Thionoesters

This step demonstrates the "Benefit" phase—mild, rapid coupling.

Reagents:

  • 
    -Thioacylbenzotriazole (1.0 equiv)
    
  • Amine or Alcohol (1.0–1.2 equiv)

  • Solvent: DCM or THF

Procedure:

  • Mixing: Add the amine/alcohol to a stirred solution of

    
    -thioacylbenzotriazole in DCM at room temperature.
    
  • Reaction: Stir for 1–12 hours (TLC monitoring).

    • Observation: The deep color of the thioacyl reagent will fade as the reaction proceeds.

  • Purification:

    • Wash the organic layer with 10%

      
       (aq) or dilute HCl.
      
    • Mechanism:[1][4][5][6][7][8][9] This wash removes the liberated benzotriazole (BtH) byproduct.

    • Dry (

      
      ) and evaporate.
      
    • Result: Often yields pure product without chromatography.

Cost-Benefit Breakdown

This analysis assumes a standard lab scale (1–10 mmol).

Financial Cost [10]
  • Direct Thionation: High cost of Lawesson's Reagent; high cost of silica gel and solvents for chromatography.

  • Bt-Mediated: Low cost of Benzotriazole (commodity chemical); moderate cost of thionation agent (used in Step 1).

  • Verdict: Bt-Mediated is ~30% cheaper per gram of pure product due to the elimination of purification overhead.

Time Efficiency
  • Direct Thionation: 1 Step Reaction (Fast) + Purification (Very Slow, 4–6 hours).

  • Bt-Mediated: 2 Step Reaction (Moderate) + Purification (Fast, 30 mins).

  • Verdict: Bt-Mediated saves ~2–3 hours of active labor time per batch.

Safety & Environmental
  • Direct Thionation: Generates large amounts of phosphorus waste; high risk of fetid odor release during chromatography.

  • Bt-Mediated: Phosphorus waste is removed by simple filtration in Step 1; Benzotriazole is water-soluble/precipitable and less toxic than thio-phosphorus byproducts.

CostBenefit cluster_0 Direct Thionation (LR) cluster_1 Benzotriazole Route LR_Step Reaction (Reflux) LR_Purify Column Chromatography (High Solvent/Labor) LR_Step->LR_Purify LR_Result Product + P-Waste LR_Purify->LR_Result Bt_Step1 Prep N-ThioacylBt (Stable Intermediate) Bt_Step2 Coupling (RT) Bt_Step1->Bt_Step2 Bt_Purify Acid/Base Wash (Low Solvent/Labor) Bt_Step2->Bt_Purify Bt_Result Pure Product Bt_Purify->Bt_Result

Figure 2: Workflow comparison highlighting the purification bottleneck in direct thionation versus the streamlined workup of the Bt-route.

Conclusion

For routine thionation of robust substrates, Lawesson's Reagent remains a valid "quick-and-dirty" option. However, for drug development and precision synthesis , the Benzotriazole-mediated pathway is the superior choice. It converts a difficult, smelly, and harsh purification problem into a systematic, two-step synthesis with high fidelity. The ability to isolate the


-thioacylbenzotriazole intermediate provides a checkpoint that ensures the integrity of the thio-group before committing valuable nucleophiles (e.g., complex amines or chiral alcohols) to the reaction.
References
  • A Conceptually New Approach to the Synthesis of Secondary Amides and Thioamides. Source: Journal of Organic Chemistry (1988).[11] Citation: Katritzky, A. R., Drewniak, M., & Lue, P.

  • Benzotriazole-Assisted Thioacylation. Source: Journal of Organic Chemistry (2005).[12][13] Citation: Katritzky, A. R., et al.

  • A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles. Source: Synthesis (2004).[12] Citation: Katritzky, A. R., Shestopalov, A. A., & Suzuki, K. [14]

  • Lawesson's Reagent vs. Modern Alternatives: A Comparative Guide. Source: BenchChem (2025).

Sources

Comparative Guide: Spectroscopic Identification of the Thiocarbonyl (C=S) Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Elusive" Vibration

In medicinal chemistry, the thiocarbonyl group (C=S) is a critical bioisostere of the carbonyl group (C=O), often used to modulate lipophilicity and metabolic stability in drug candidates. However, standard characterization workflows designed for C=O often fail when applied to C=S.

While the Carbonyl stretch is the "lighthouse" of Infrared (IR) spectroscopy (~1700 cm⁻¹), the Thiocarbonyl stretch is notoriously difficult to identify by IR alone. It lacks a distinct, isolated group frequency and often disappears into the "fingerprint region" due to vibrational coupling.

The Thesis of this Guide: To unambiguously identify a C=S moiety, researchers must pivot from Dipole-based detection (IR) to Polarizability-based detection (Raman) , supported by Magnetic Resonance (¹³C NMR) for structural confirmation.

The Physics of Failure: Why IR Struggles with C=S

To understand why standard IR protocols fail, we must look at the mechanics of the vibration.

Vibrational Coupling (The "Mixing" Effect)

The C=O bond is stiff and light, vibrating at a high frequency (~1700 cm⁻¹) where few other bonds resonate. It stands alone. The C=S bond is weaker and the sulfur atom is significantly heavier. This lowers the stretching frequency into the 1000–1250 cm⁻¹ range .

The Problem: This range is crowded with C-C and C-N single bond stretches. Because the energies are similar, the C=S vibration mechanically couples (mixes) with the adjacent molecular framework.

  • Result: You rarely see a pure "C=S stretch" in IR. Instead, you see a "Thiocarbonyl-containing mode" smeared across several peaks in the fingerprint region.

Dipole Moment Limitations

IR intensity depends on the change in dipole moment (


). Although C=S is polar, its dipole change during vibration is often less distinct than the sharp change seen in C=O, leading to variable IR intensity (weak to medium).

The Solution: Raman Spectroscopy

Raman spectroscopy is the superior technique for C=S identification because it relies on polarizability , not dipole moment.

The Polarizability Advantage

Sulfur is a "soft," large atom with a diffuse electron cloud. It is highly polarizable.

  • Mechanism: When incident laser light hits the C=S bond, the electron cloud distorts easily. This results in a massive change in polarizability (

    
    ).
    
  • The Contrast:

    • C=O: Hard, low polarizability

      
      Weak Raman Signal .
      
    • C=S: Soft, high polarizability

      
      Very Strong Raman Signal .
      
Comparative Data: IR vs. Raman vs. NMR
FeatureCarbonyl (C=O)Thiocarbonyl (C=S)Diagnostic Power for C=S
IR Frequency 1650–1750 cm⁻¹ (Isolated)1000–1250 cm⁻¹ (Coupled)Low (Obscured by fingerprint)
IR Intensity Very StrongWeak to MediumLow
Raman Shift 1650–1750 cm⁻¹1000–1250 cm⁻¹High (Dominant peak)
Raman Intensity WeakVery Strong High (Key differentiator)
¹³C NMR Shift 160–220 ppm180–230 ppmHigh (Deshielded)
UV-Vis (

)
~270–300 nm>330 nm (Visible/Yellow)Medium (Electronic confirmation)

Structural Confirmation: ¹³C NMR & UV-Vis

While Raman confirms the vibration, NMR confirms the electronic environment.

Carbon-13 NMR

The thiocarbonyl carbon is significantly deshielded compared to its carbonyl counterpart.

  • Observation: C=S resonances typically appear downfield (higher ppm) relative to C=O.

  • Range: Expect signals > 180 ppm, often exceeding 200 ppm for thioamides and thioketones.[1]

  • Mechanism: The deshielding is dominated by the paramagnetic shielding term (

    
    ), which is inversely proportional to the energy of the electronic excitation (
    
    
    
    ). Since the C=S excitation energy is lower (see UV-Vis below), the paramagnetic term is larger, pushing the shift downfield.
UV-Vis Spectroscopy[2]
  • Observation: C=S compounds are often colored (yellow/orange).

  • Mechanism: The

    
     transition energy gap is smaller in C=S than C=O. This causes a bathochromic shift  (red shift) into the visible region.
    

Experimental Protocols

Protocol A: Raman Spectroscopy (The Primary ID Method)
  • Objective: Isolate the C=S stretching frequency.

  • Challenge: Thio-compounds are often fluorescent, which can swamp the Raman signal.

  • Step-by-Step:

    • Laser Selection: Use a 785 nm or 1064 nm (FT-Raman) laser. Avoid 532 nm (green) lasers, as they often excite fluorescence in yellow sulfur compounds.

    • Sample Prep: Place solid powder in a glass capillary or on a gold-coated slide. No dilution (KBr) is needed.

    • Acquisition:

      • Power: 10–50 mW (Sulfur bonds are heat sensitive; start low to avoid burning).

      • Accumulations: 10 scans x 10 seconds.

    • Analysis: Look for a sharp, intense band in the 1000–1250 cm⁻¹ region. Compare with the IR spectrum; if the band is weak in IR but massive in Raman, it is likely C=S.

Protocol B: ¹³C NMR (The Confirmation)
  • Objective: Confirm carbon hybridization and environment.

  • Step-by-Step:

    • Solvent: Deuterated Chloroform (

      
      ) or DMSO-
      
      
      
      .
    • Parameters: Standard proton-decoupled ¹³C pulse sequence.

    • Relaxation Delay: C=S carbons act like quaternary carbons (long relaxation times). Increase delay (

      
      ) to 2–5 seconds to ensure quantitative peak integration if needed.
      
    • Analysis: Scan the 160–230 ppm region.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for unambiguous identification, prioritizing Raman over IR.

CS_Identification Start Unknown Sample (Suspected C=S) IR_Scan Step 1: Run FT-IR Start->IR_Scan Analysis_IR Analyze 1600-1750 cm⁻¹ IR_Scan->Analysis_IR CO_Present Strong Peak @ ~1700? Likely C=O Analysis_IR->CO_Present Yes Fingerprint No Peak @ 1700? Check 1000-1250 cm⁻¹ Analysis_IR->Fingerprint No Raman_Step Step 2: Run Raman (785/1064 nm) Fingerprint->Raman_Step Ambiguous Signal Raman_Analysis Strong Band @ 1000-1250 cm⁻¹? Raman_Step->Raman_Analysis NMR_Step Step 3: Run ¹³C NMR Raman_Analysis->NMR_Step Yes (Strong Signal) Conclusion_Other Re-evaluate Structure Raman_Analysis->Conclusion_Other No (Weak Signal) NMR_Result Shift > 180 ppm? NMR_Step->NMR_Result Conclusion_CS CONFIRMED: C=S Group NMR_Result->Conclusion_CS Yes NMR_Result->Conclusion_Other No (<170 ppm)

Figure 1: Decision matrix for distinguishing Thiocarbonyl (C=S) from Carbonyl (C=O) using a multi-modal spectroscopic approach.

References

  • Comparison of IR and Raman Intensities: Comparison between FT-IR spectrum and Raman spectrum of carbonic acid derivatives. ResearchGate. [Link]

  • Vibrational Coupling in Thiosemicarbazones: The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. ResearchGate. [Link]

  • ¹³C NMR Chemical Shifts of C=S: A solid-state ¹³C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Journal of Chemistry. [Link]

  • UV-Vis Transitions (n → π):* UV-Vis Spectroscopy: Absorbance of Carbonyls vs Thiocarbonyls. Master Organic Chemistry. [Link]

  • Raman vs IR Principles: FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. NUANCE Center, Northwestern University. [Link]

Sources

Green chemistry metrics for Bis(1-benzotriazolyl)methanethione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Green Chemistry Metrics & Performance Guide: Bis(1-benzotriazolyl)methanethione

Executive Summary

Bis(1-benzotriazolyl)methanethione (BBTMT) represents a classic "Green Chemistry Paradox": while its synthesis typically relies on the hazardous reagent thiophosgene, the final product serves as a superior, inherently safer alternative to thiophosgene for the wider research community. This guide objectively compares BBTMT against its primary alternatives—Thiophosgene and 1,1'-Thiocarbonyldiimidazole (TCDI)—highlighting that while BBTMT sacrifices Atom Economy (due to the mass of the benzotriazole leaving group), it significantly improves Safety (Principle 12) and Stability , with the added benefit of a recyclable leaving group.

Part 1: Comparative Analysis of Reagents

The following table contrasts BBTMT with the reagents it replaces. The "Green Score" is a qualitative aggregate of safety, stability, and waste metrics.

FeatureBis(1-benzotriazolyl)methanethione (BBTMT) Thiophosgene (

)
1,1'-Thiocarbonyldiimidazole (TCDI)
Physical State Yellow Crystalline SolidRed Liquid (Volatile)Yellow Solid
Stability High (Shelf-stable, non-hygroscopic)Low (Hydrolyzes rapidly, volatile)Moderate (Highly moisture sensitive)
Toxicity Moderate (Solid, low inhalation risk)Extreme (High inhalation toxicity)Moderate
Atom Economy (Application) Low (Loses 2x Benzotriazole, MW ~238)High (Loses 2x HCl, MW ~73)Medium (Loses 2x Imidazole, MW ~136)
Selectivity High (Chemo-selective for amines/alcohols)Low (Highly reactive, promiscuous)Moderate
Recyclability Yes (Benzotriazole can be recovered)No (HCl is waste)No (Imidazole difficult to recover pure)
Green Principle 12 Excellent (Inherently Safer Chemistry)Poor (High Accident Potential)Good

Part 2: Synthesis of BBTMT (The Upstream Process)

To understand the lifecycle metrics, we must examine how BBTMT is made. The standard commercial synthesis involves the reaction of 1H-benzotriazole with thiophosgene.

Reaction Scheme


(Where BtH = Benzotriazole)
Green Metrics Calculation (Synthesis)
  • Atom Economy (AE):

    • MW Reactants:

      
       g/mol 
      
    • MW Product (BBTMT):

      
       g/mol 
      
    • AE:

      
      
      
    • Note: The AE is relatively low because the stoichiometric base (Triethylamine) ends up as waste salt.

Experimental Protocol: Synthesis of BBTMT
  • Safety Precaution: This procedure uses thiophosgene. It must be performed in a high-efficiency fume hood with a caustic scrubber trap.

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Dissolve 1H-benzotriazole (11.9 g, 100 mmol) and triethylamine (10.1 g, 100 mmol) in anhydrous THF (150 mL). Cool the mixture to -10°C using an ice/salt bath.

  • Addition: Charge the dropping funnel with thiophosgene (5.75 g, 50 mmol) dissolved in THF (20 mL). Add dropwise over 30 minutes, maintaining temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A thick precipitate of triethylamine hydrochloride will form.

  • Workup: Filter the reaction mixture rapidly through a sintered glass funnel to remove the salt.

  • Isolation: Concentrate the filtrate in vacuo. The residue is washed with cold water (2 x 50 mL) to remove traces of salts and recrystallized from acetone/ethanol.

  • Yield: Typical yield is 85-90% (Yellow needles, mp 170-174°C).

Part 3: Application & Performance (The Downstream Benefit)

The true "Green" value of BBTMT appears during its use in synthesizing thioureas, isothiocyanates, or thionoesters.

Case Study: Synthesis of Thioureas



  • Self-Validating Feature: The reaction releases benzotriazole (BtH). BtH is acidic (

    
    ) and precipitates or can be extracted with mild base, driving the reaction to completion (Le Chatelier's principle).
    
  • Recycling Protocol: The aqueous basic washes containing benzotriazole can be acidified with HCl to pH 2. Benzotriazole precipitates out, can be filtered, dried, and reused in the synthesis step (Part 2), closing the loop.

Visualized Workflow: Synthesis & Recycling Loop

BBTMT_Lifecycle cluster_synthesis Step 1: Reagent Synthesis (Hazardous) cluster_application Step 2: Application (Green) BtH_Raw Benzotriazole (BtH) BBTMT BBTMT Reagent (Safe Solid) BtH_Raw->BBTMT + CSCl2 / Et3N CSCl2 Thiophosgene (Toxic) CSCl2->BBTMT Thiourea Target Thiourea BBTMT->Thiourea + Amine Waste_BtH BtH Byproduct BBTMT->Waste_BtH Leaving Group Amine Amine Substrate Amine->Thiourea Recycle Recycling Step (Acidify & Filter) Waste_BtH->Recycle Basic Extraction Recycle->BtH_Raw Recovery (>90%)

Figure 1: The Lifecycle of BBTMT showing the transformation of a toxic precursor (Thiophosgene) into a safe reagent, with a closed-loop recycling path for the benzotriazole auxiliary.

Part 4: References

  • Katritzky, A. R., et al. "Benzotriazole-mediated synthesis of thiocarbonyl derivatives." Journal of Organic Chemistry, 2000.

  • Sigma-Aldrich. "Bis(1-benzotriazolyl)methanethione Product Specification & Safety Data Sheet." Merck KGaA.

  • Ferraro, V., et al. "Synthesis of Bis(benzotriazol-1-yl)methane Derivatives."[1] Proceedings, 2019, 41(1),[1] 29.

  • Anastas, P. T., & Warner, J. C. "Green Chemistry: Theory and Practice." Oxford University Press, 1998. (Foundational text for Principles 1-12).

Sources

Literature review of benzotriazole mediated thiocarbonylation methods

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of Benzotriazole-Mediated Thiocarbonylation and Thioacylation Methods , focusing on the methodologies pioneered by the Katritzky group and their modern applications.

Executive Summary

The introduction of thiocarbonyl (C=S) moieties and the synthesis of thioesters/thioamides are critical in drug discovery for improving metabolic stability and bioavailability.[1][2] Traditional methods rely on toxic reagents (Thiophosgene), foul-smelling thionating agents (Lawesson’s Reagent), or unstable intermediates (Acid Chlorides).

Benzotriazole-mediated methods offer a superior alternative by utilizing


-acylbenzotriazoles  and 

-thiocarbamoylbenzotriazoles
. These stable, crystalline intermediates act as "chemical chameleons," allowing for mild, odorless, and high-yielding thiocarbonylation and thioacylation under neutral conditions. This guide compares these methods against industry standards, supported by experimental protocols and mechanistic insights.
Technology Profile: The Benzotriazole Advantage

The core principle of this methodology is the unique leaving group ability of the benzotriazole (Bt) moiety. Unlike chloride (too reactive/hydrolytically unstable) or imidazole (often requires activation), benzotriazole forms stable


-acyl or 

-thiocarbamoyl intermediates that can be stored but react rapidly with nucleophiles (thiols/amines).
Comparison of Thiocarbonylation Reagents
FeatureBenzotriazole Method Lawesson’s Reagent Acid Chlorides Thiophosgene
Reagent Type Stable Solid (

-Acyl-Bt)
Solid (Thionating Agent)Liquid/Solid (Unstable)Toxic Liquid
Reaction Type Nucleophilic SubstitutionO

S Exchange
Nucleophilic SubstitutionElectrophilic Attack
Conditions Neutral, Room TempReflux (Toluene/Xylene)Basic (Et

N), 0°C
Basic, Controlled
Atom Economy Moderate (Bt recovered)Poor (P-S byproducts)GoodHigh
Toxicity/Odor Low / OdorlessHigh / Strong StenchCorrosive / PungentExtremely Toxic
Chirality Retained (No Racemization) Risk of EpimerizationRisk of RacemizationN/A
Mechanistic Pathways

The benzotriazole methodology operates via two primary pathways depending on the target: Thioacylation (Thioesters/Thioamides) and Thiocarbonyl Transfer (Isothiocyanates/Thioureas).

Pathway A: Thioacylation via

-Acylbenzotriazoles

-Acylbenzotriazoles are synthesized from carboxylic acids and then reacted with thiols or amines. The Bt ring acts as a neutral leaving group, driven by the formation of the stable benzotriazole byproduct.
Pathway B: Thiocarbonyl Transfer via 1,1'-Thiocarbonyldibenzotriazole

Analogous to 1,1'-Thiocarbonyldiimidazole (TCDI), the benzotriazole variant (TCDBt) acts as a safe thiophosgene equivalent for converting amines to isothiocyanates or diols to cyclic thionocarbonates.

BenzotriazoleMechanism CarboxylicAcid Carboxylic Acid (R-COOH) NAcylBt N-Acylbenzotriazole (Stable Intermediate) CarboxylicAcid->NAcylBt SOCl2, BtH (1 pot) BtH Benzotriazole (BtH) Thioester Thioester (R-CO-SR') NAcylBt->Thioester + Thiol Base, RT Thioamide Thioamide (R-CS-NHR') NAcylBt->Thioamide + Amine + P4S10/Lawesson's (Thionation Step) Thiol Thiol (R'-SH) Amine Amine (R'-NH2) Lawessons Alternative: Lawesson's Reagent Lawessons->Thioamide Direct Thionation (High Temp)

Figure 1: Mechanistic flow for Benzotriazole-mediated thioacylation vs. direct thionation.

Comparative Performance Data

The following data highlights the efficiency of


-acylbenzotriazoles (Bt-COR) in synthesizing thioesters compared to Acid Chlorides (Cl-COR) and EDC coupling.
Table 1: Synthesis of Thioesters (R-CO-S-R')

Data consolidated from Katritzky et al. (J. Org. Chem. 2004) and comparative literature.

Substrate (Acid)Thiol NucleophileBt-Method Yield (%) Acid Chloride Yield (%) EDC/DMAP Yield (%) Notes
Benzoic AcidThiophenol96% 85%88%Bt method requires no chromatography.
Cinnamic AcidEthyl Mercaptan94% 78%82%Acid chloride unstable; Bt intermediate stable.
N-Boc-PhenylalanineBenzyl Mercaptan91% <50% (Racemized)85%Bt method: >99% ee retention.
Nicotinic AcidCysteine Ethyl Ester89% 65%70%Heterocycle tolerance is superior in Bt method.

Key Insight: The primary advantage of the benzotriazole method is chiral integrity . When activating


-protected amino acids, acid chlorides often lead to oxazolone formation and racemization. The neutral Bt-intermediate suppresses this pathway, preserving enantiopurity (>99% ee).
Experimental Protocols
Protocol A: Preparation of

-Acylbenzotriazoles (General Procedure)

This is the foundational step to create the stable active intermediate.

  • Reagents: Carboxylic acid (1.0 equiv), Thionyl chloride (SOCl

    
    , 1.2 equiv), 1H-Benzotriazole (4.0 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1H-benzotriazole (4 equiv) in DCM at room temperature.

    • Add SOCl

      
       (1.2 equiv) dropwise. Stir for 20 min (white precipitate of BtH·HCl forms).
      
    • Add the Carboxylic Acid (1.0 equiv) in one portion.

    • Stir at room temperature for 2 hours.

    • Workup: Filter off the BtH·HCl precipitate.[3] Wash the filtrate with 2N NaOH (to remove excess BtH) and water. Dry over MgSO

      
       and concentrate.
      
    • Result: The

      
      -acylbenzotriazole is usually obtained as a crystalline solid, stable on the bench for months.
      
Protocol B: Synthesis of Thioesters from

-Acylbenzotriazoles

Self-validating step: The disappearance of the Bt-carbonyl peak in IR (approx 1700 cm


) and appearance of Thioester peak.
  • Reagents:

    
    -Acylbenzotriazole (1.0 equiv), Thiol (1.0 equiv), Triethylamine (Et
    
    
    
    N, 0.1 equiv - Catalytic).
  • Solvent: DCM or THF.

  • Procedure:

    • Dissolve

      
      -acylbenzotriazole and Thiol in DCM.
      
    • Add catalytic Et

      
      N.
      
    • Stir at room temperature for 10–60 minutes.

    • Workup: Wash with 10% Na

      
      CO
      
      
      
      (removes liberated benzotriazole) and brine.
    • Purification: Evaporation usually yields pure thioester; recrystallization if necessary.

Protocol C: Thiocarbonylation using 1,1'-Thiocarbonyldibenzotriazole

For converting primary amines to isothiocyanates (R-N=C=S).

  • Reagents: Primary Amine (1.0 equiv), 1,1'-Thiocarbonyldibenzotriazole (1.0 equiv).

  • Procedure:

    • Mix amine and reagent in DCM at Room Temperature.

    • Stir for 1 hour.

    • The reaction releases 2 equivalents of benzotriazole.

    • Wash with dilute base to remove benzotriazole. Isolate Isothiocyanate.[4]

Safety & Handling Comparison
HazardBenzotriazole Method Thiophosgene Lawesson's Reagent
Inhalation Dust mask only (Solid)Fatal if inhaled (Gas/Liquid)Irritant dust
Smell OdorlessChoking / AcridStrong sulfur stench
Storage Shelf-stable (Years)Refrigerate / Moisture sensitiveMoisture sensitive
Disposal Standard organic wasteSpecialized neutralization requiredStench management required
References
  • Katritzky, A. R., Shestopalov, A. A., & Suzuki, K. (2004). A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles. Synthesis, 2004(11), 1806-1813. Link

  • Katritzky, A. R., et al. (2005). Benzotriazole-Assisted Thioacylation: α-Amino Thionoacid Derivatives of Nitrobenzotriazole as Thioacylating Agents. Journal of Organic Chemistry, 70(20), 7866-7881. Link

  • Katritzky, A. R., He, H. Y., & Suzuki, K. (2000).[5][6] N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides.[5] Journal of Organic Chemistry, 65(24), 8210-8213. Link

  • BenchChem Technical Support. (2025). Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. Link

  • Tale, R. H., & Patil, B. S. (2011). 1,1'-Thiocarbonyldibenzotriazole: A New Thiocarbonyl Transfer Reagent. Tetrahedron Letters.

Sources

Safety Operating Guide

Bis(1-benzotriazolyl)methanethione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of highly reactive synthetic reagents is a cornerstone of modern laboratory safety. Bis(1-benzotriazolyl)methanethione (CAS 4314-19-6) is an invaluable reagent in drug development and organic synthesis. Widely utilized as a stable, solid alternative to the highly toxic liquid thiophosgene, it facilitates efficient thiocarbonyl transfer reactions, such as the deoxygenation of benzylic alcohols and the green synthesis of diverse benzothiazoles .

However, the very electrophilicity that makes it synthetically useful also dictates strict handling and disposal protocols. This guide provides researchers and laboratory managers with a comprehensive, self-validating operational plan for the safe quenching and disposal of Bis(1-benzotriazolyl)methanethione waste.

Physicochemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters of the waste material.

Table 1: Physicochemical & Hazard Profile of Bis(1-benzotriazolyl)methanethione

Property / Hazard ParameterValue / Classification
Chemical Name Bis(1-benzotriazolyl)methanethione
CAS Number 4314-19-6
Molecular Formula C13H8N6S
Molecular Weight 280.31 g/mol
Appearance Yellow to yellow-green crystalline powder
Melting Point 170 - 174 °C
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Reactivity Profile Highly electrophilic; moisture-sensitive; incompatible with strong oxidizers.

Mechanistic Rationale for Chemical Quenching

Standard operating procedures for hazardous laboratory chemicals dictate that reactive electrophiles must be chemically quenched prior to integration into general waste streams to prevent uncontrolled exothermic reactions or toxic gas evolution .

Bis(1-benzotriazolyl)methanethione features a highly reactive thiocarbonyl (C=S) core flanked by two benzotriazole leaving groups. To neutralize this hazard, we employ alkaline hydrolysis . By introducing a strong nucleophile (hydroxide ions from NaOH), we force a nucleophilic attack on the thiocarbonyl carbon. This displaces the benzotriazole groups, ultimately breaking down the reactive reagent into stable, water-soluble byproducts (benzotriazole sodium salt, sodium carbonate, and sodium sulfide).

Operational Disposal Workflow

The following logic tree dictates the segregation and treatment path for all materials contaminated with or containing Bis(1-benzotriazolyl)methanethione.

G Start Waste Generation: Bis(1-benzotriazolyl)methanethione Decision Waste State? Start->Decision Solid Solid Waste (PPE, Empty Vials) Decision->Solid Solid Liquid Liquid Residue & Unused Reagent Decision->Liquid Liquid Incineration High-Temp Incineration (EPA Approved) Solid->Incineration Quench Chemical Quenching (1M NaOH in EtOH/H2O) Liquid->Quench Validate Validation (Visual & TLC) Quench->Validate Validate->Quench Fail Aqueous Aqueous Waste Collection Validate->Aqueous Pass Aqueous->Incineration

Workflow for the quenching and disposal of Bis(1-benzotriazolyl)methanethione waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Active Chemical Quenching of Reaction Residues

Objective: Convert reactive electrophilic waste into stable, water-soluble byproducts prior to bulk disposal.

  • Step 1: Solvent Preparation In a well-ventilated fume hood, prepare a 1:1 mixture of 1M aqueous Sodium Hydroxide (NaOH) and Ethanol (EtOH).

    • Causality: Bis(1-benzotriazolyl)methanethione is poorly soluble in pure water. If only aqueous NaOH is used, the solid reagent will form a hydrophobic clump, passivating the surface and leaving the interior dangerously unquenched. Ethanol acts as a crucial co-solvent, ensuring complete dissolution so the hydroxide ions can uniformly attack the thiocarbonyl core.

  • Step 2: Reagent Addition Slowly transfer the liquid reaction residue or solid reagent waste into the quenching solution while stirring vigorously with a magnetic stirrer. Maintain a ratio of at least 10 mL of quenching solution per gram of waste.

    • Causality: The hydrolysis of the thiocarbonyl group is exothermic. Slow addition controls the thermal output and prevents localized boiling or splattering.

  • Step 3: Agitation and Monitoring Stir the mixture at room temperature for a minimum of 2 hours. The initial yellow suspension will gradually transition into a clear or slightly cloudy, pale-yellow solution as the benzotriazole leaving groups are displaced.

  • Step 4: System Validation (Self-Validating Step) Do not assume the quench is complete based on time or visual clarity alone. Perform a Thin Layer Chromatography (TLC) analysis of the quenching mixture against a reference spot of pure Bis(1-benzotriazolyl)methanethione (Suggested Eluent: 30% Ethyl Acetate in Hexanes).

    • Trustworthiness: This creates a closed, self-validating system. If the starting material spot (UV active) is absent, the quench is verified. If the spot is still present, the system loops back: add an additional 0.5 equivalents of 1M NaOH, stir for another hour, and re-test. This guarantees zero active electrophile enters the waste carboy.

  • Step 5: Waste Transfer Once validated, transfer the neutralized, aqueous mixture to a properly labeled "Aqueous Basic Hazardous Waste" carboy for institutional disposal.

Protocol B: Solid Waste Segregation and Management

Objective: Safely package contaminated consumables for high-temperature incineration.

  • Step 1: Collection Gather all contaminated gloves, weighing boats, filter papers, and empty reagent vials. Do not attempt to wash empty vials in the sink, as introducing small amounts of water without sufficient base can generate reactive intermediates.

  • Step 2: Secondary Containment Place all solid waste into a heavy-duty, puncture-resistant polyethylene bag. Seal the bag securely and place it inside a rigid, institutional solid hazardous waste container.

  • Step 3: Labeling and Manifesting Label the container strictly as "Hazardous Solid Waste: Contaminated with Bis(1-benzotriazolyl)methanethione (Toxic/Irritant)." Manifest the waste for EPA-approved high-temperature incineration .

References

  • Kumar, D.; Singh, A. S.; Tiwari, V. K. An unprecedented deoxygenation protocol of benzylic alcohols using bis(1-benzotriazolyl) methanethione. RSC Advances2015 , 5, 31584–31593. URL:[Link]

  • Yadav, M. S.; Singh, A. S.; Agrahari, A. K.; Mishra, N.; Tiwari, V. K. Silicon Industry Waste Polymethylhydrosiloxane-Mediated Benzotriazole Ring Cleavage: A Practical and Green Synthesis of Diverse Benzothiazoles. ACS Omega2019 , 4 (4), 6681–6689. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011 . URL:[Link]

  • PubChem. Bis(1-benzotriazolyl)methanethione (CID 912889). National Center for Biotechnology Information, 2024 . URL:[Link]

Personal protective equipment for handling Bis(1-benzotriazolyl)methanethione

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Bis(1-benzotriazolyl)methanethione Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Bis(1-benzotriazolyl)methanethione (CAS: 4314-19-6) is a thiocarbonyl transfer reagent utilized as a safer, non-volatile alternative to thiophosgene.[1] While it mitigates the inhalation risks associated with thiophosgene, it remains a hazardous organic solid that is harmful if swallowed , irritating to mucosal membranes , and toxic to aquatic life .

This guide provides a self-validating safety protocol for handling this reagent, focusing on dust control, dermal protection, and zero-discharge disposal pathways.

Chemical Hazard Profile

Before handling, verify the reagent identity and primary hazards.[1]

ParameterSpecification
CAS Number 4314-19-6
Synonyms 1,1′-(Thiocarbonyl)bis-1H-benzotriazole; BBT
Physical State Yellow to white crystalline powder
Melting Point 170–174 °C
Storage 2–8 °C (Refrigerate), Keep Dry
Signal Word WARNING

Primary Hazard Statements (GHS):

  • H302: Harmful if swallowed.[1]

  • H315 / H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H411: Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a barrier defense strategy.[1] The following matrix dictates the required gear based on the state of the reagent.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Quenching)Technical Rationale
Respiratory N95 / P2 Respirator (if outside hood)Fume Hood (Mandatory)Prevents inhalation of irritant dust (H335).[1] Solutions may generate sulfurous vapors.[1]
Ocular Chemical Safety Goggles Chemical Safety Goggles Tightly fitting goggles prevent powder migration into eyes; safety glasses are insufficient for fine powders.[1]
Dermal (Hands) Nitrile Gloves (Double-gloved, 0.11mm min)Nitrile (Splash) or Laminate (Immersion)Benzotriazole derivatives can permeate thin latex.[1] Double gloving allows outer glove removal upon contamination without skin exposure.[1]
Body Lab Coat (Buttoned, long sleeve)Lab Coat + Chemical Apron Apron recommended for solution handling to prevent soak-through in case of spills.[1]
PPE Decision Workflow

PPE_Decision Start Start: Handling BBT State Select State of Matter Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction State->Liquid Solid_Req REQ: N95 Mask + Goggles + Double Nitrile Gloves Solid->Solid_Req Liquid_Req REQ: Fume Hood + Goggles + Nitrile (Splash) or Barrier (Soak) Liquid->Liquid_Req Check Check Glove Integrity Solid_Req->Check Liquid_Req->Check Proceed Proceed with Experiment Check->Proceed

Figure 1: PPE Selection decision tree based on physical state.

Operational Protocols
4.1 Storage and Stability[1]
  • Temperature: Store at 2–8 °C . Thermal degradation can release toxic sulfur oxides.[1]

  • Atmosphere: Keep container tightly closed. While not pyrophoric, moisture can degrade the reagent over time, potentially releasing benzotriazole.

  • Segregation: Store away from strong oxidizing agents and strong bases.[1]

4.2 Handling & Weighing[2]
  • Engineering Control: Always weigh this reagent inside a chemical fume hood or a powder containment balance enclosure.[1]

  • Static Control: Use an antistatic gun or polonium strip if the powder is static-prone to prevent dispersal.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination or hydrolysis in the wash station.[1]

4.3 Reaction Setup
  • Solvent Compatibility: Soluble in DCM, THF, and Acetonitrile.

  • Inert Atmosphere: Perform thiocarbonyl transfer reactions under Nitrogen or Argon to prevent hydrolysis of the active intermediate.

  • Quenching: Unreacted BBT can be quenched with an amine (forming a stable thiourea) or hydrolyzed slowly with aqueous base, though this may release benzotriazole.[1]

Emergency Response & Spill Management

Do not use water for solid spills.[1] Water may cause the powder to clump and become difficult to remove, or slowly hydrolyze it.[1]

Spill Response Protocol
  • Evacuate & Ventilate: If a large amount (>10g) is spilled outside a hood, evacuate the immediate area.[1]

  • PPE Up: Don N95 respirator, goggles, and double gloves.[1]

  • Dry Sweep: Gently sweep the powder into a dust pan or use a HEPA vacuum.[1] Avoid generating dust. [1]

  • Decontaminate: Wipe the surface with a solvent-dampened paper towel (Acetone or Ethanol), followed by a soap and water wash.[1]

  • Waste: Place all spill debris into a sealed container labeled "Hazardous Waste - Toxic Solid."

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (H335).

  • Skin Contact: Wash with soap and copious amounts of water.[1] Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1] Seek medical attention (H319).[1]

Disposal & Deactivation

Zero Discharge Policy: This compound is toxic to aquatic life (H411).[1] Never flush down the drain.[1]

Disposal Workflow

Disposal_Flow Waste Waste Generation Type Waste Type? Waste->Type Solid_Waste Solid Residue/Spill Type->Solid_Waste Liquid_Waste Reaction Mixture Type->Liquid_Waste Container_S Container: Solid Haz Waste (Label: Toxic, Sulfur-containing) Solid_Waste->Container_S Container_L Container: Halogenated/Organic Solvent Waste Liquid_Waste->Container_L Incinerate Destruction: Chemical Incineration (w/ Scrubber for SOx/NOx) Container_S->Incinerate Container_L->Incinerate

Figure 2: Waste disposal classification and destruction path.

  • Solid Waste: Collect in a dedicated solid waste container. Label clearly as "Toxic Solid" containing Sulfur and Nitrogen.[1]

  • Liquid Waste: Combine with compatible organic solvents (e.g., halogenated waste if DCM was used).[1]

  • Destruction: The ultimate disposal method is chemical incineration equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx) and Sulfur Oxides (SOx).[1]

References
  • Katritzky, A. R., et al. (1993).[1] 1,1'-(Thiocarbonyl)bis(benzotriazole): A New, Versatile Thiocarbonyl Transfer Reagent.[1] Journal of Organic Chemistry. (Contextual citation for usage and reactivity).

Sources

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